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Methyl 2-methoxyacrylate Documentation Hub

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  • Product: Methyl 2-methoxyacrylate
  • CAS: 7001-18-5

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthetic Architectures of Methyl 2-Methoxyacrylate (M2MA)

Executive Summary Methyl 2-methoxyacrylate (M2MA), CAS [7001-18-5], represents a specialized class of -substituted acrylates distinct from its commercially dominant isomer, methyl 3-methoxyacrylate (the pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-methoxyacrylate (M2MA), CAS [7001-18-5], represents a specialized class of


-substituted acrylates distinct from its commercially dominant isomer, methyl 3-methoxyacrylate (the pharmacophore in strobilurin fungicides). While the 

-isomer (3-methoxy) is ubiquitous in agrochemistry, M2MA is a critical monomer in the synthesis of advanced functional polymers, including alternating copolymers and hydrogels, due to its unique electron-donating

-methoxy group which modifies the reactivity ratio of the vinyl bond.

This technical guide details the synthesis, purification, and stabilization of M2MA. It prioritizes the Pyruvate-Acetal Route , the most scalable and chemically robust pathway, while providing critical process parameters (CPPs) to prevent spontaneous polymerization—a notorious challenge with this electron-rich monomer.

Part 1: Structural Distinction & Thermodynamic Landscape

Before initiating synthesis, it is imperative to distinguish M2MA from its isomers to prevent costly feedstock errors.

FeatureMethyl 2-methoxyacrylate (M2MA)Methyl 3-methoxyacrylate
Structure

-isomer

-isomer
Formula


Precursor Methyl PyruvateMethyl Formylacetate / Propiolate
Reactivity High (Radical Polymerization)Stable (Michael Acceptor)
Primary Use Polymer Monomer, Optical ResinsFungicide Intermediate (Strobilurins)
The Stability Challenge

M2MA possesses an electron-donating methoxy group directly attached to the vinyl carbon bearing the ester. This "push-pull" electronic structure (captodative effect) stabilizes radical intermediates, making the monomer highly susceptible to auto-polymerization even without initiator.

  • Operational Imperative: All synthesis and purification steps must be conducted under reduced pressure to minimize thermal history and in the presence of radical scavengers (e.g., MEHQ).

Part 2: Primary Synthesis Pathway (The Pyruvate-Acetal Route)

The most reliable synthesis involves the ketalization of methyl pyruvate followed by the acid-catalyzed elimination of methanol. This route avoids the use of toxic halogenated precursors associated with dehydrohalogenation routes.

Mechanism Overview[1][2][3]
  • Ketalization: Methyl pyruvate reacts with trimethyl orthoformate (TMOF) to form methyl 2,2-dimethoxypropionate.

  • Elimination: Thermal cracking of the acetal in the presence of an acidic catalyst yields M2MA and methanol.

M2MA_Synthesis Pyruvate Methyl Pyruvate (Starting Material) Ketal Methyl 2,2-dimethoxypropionate (Stable Intermediate) Pyruvate->Ketal H+, -MeOH Reflux TMOF Trimethyl Orthoformate (Dehydrating Agent) TMOF->Ketal M2MA Methyl 2-methoxyacrylate (Target Monomer) Ketal->M2MA Cat. Pyrolysis (NaHSO4 or p-TSA) Vacuum Distillation MeOH Methanol (Byproduct) Ketal->MeOH

Figure 1: Reaction logic for the conversion of Methyl Pyruvate to M2MA via the acetal intermediate.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of Methyl 2,2-dimethoxypropionate (The Ketal)

Note: Moisture control is critical. TMOF acts as both reagent and water scavenger.

Reagents:

  • Methyl Pyruvate (1.0 eq)

  • Trimethyl Orthoformate (1.2 eq)

  • Methanol (Solvent, 2.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.5 mol%)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Addition: Charge Methyl Pyruvate and Methanol. Add p-TSA.

  • Reaction: Add Trimethyl Orthoformate dropwise over 30 minutes to control exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor conversion via GC or TLC.
    
  • Neutralization: Once complete, cool to RT and add solid Sodium Methoxide (

    
    ) to neutralize the acid catalyst. Crucial: Failure to neutralize here will cause premature elimination/polymerization during solvent removal.
    
  • Isolation: Remove solvent (MeOH/Methyl Formate) via rotary evaporation. Vacuum distill the residue to obtain pure Methyl 2,2-dimethoxypropionate (BP

    
     at 15 mmHg).
    
Phase B: Catalytic Elimination to M2MA

This step requires simultaneous reaction and purification (Reactive Distillation) to shift equilibrium.

Reagents:

  • Methyl 2,2-dimethoxypropionate (from Phase A)

  • Catalyst: Sodium Bisulfate (

    
    ) fused or Potassium Bisulfate (
    
    
    
    ) (1.0 - 2.0 wt%)
  • Inhibitor: MEHQ (4-Methoxyphenol) (500 ppm)

Procedure:

  • Reactor Design: Use a flask equipped with a short-path distillation head (Vigreux column recommended) and a vacuum receiver.

  • Loading: Charge the Ketal, solid catalyst, and MEHQ into the flask.

  • Reaction Conditions: Apply vacuum (

    
    ). Heat the oil bath to 
    
    
    
    .
  • Process: The ketal will "crack," eliminating methanol. Since methanol is more volatile, it will distill off first. However, M2MA has a boiling point close to the ketal.

  • Fractionation:

    • Fraction 1: Methanol (Discard).[1][2]

    • Fraction 2: Mixed fraction (Recycle).

    • Fraction 3:Methyl 2-methoxyacrylate (Product).[][4][5]

  • Stabilization: Immediately add fresh MEHQ (100-200 ppm) to the receiving flask of the product fraction. Store at

    
    .
    

Part 4: Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the parameters that determine yield and safety.

ParameterSpecificationScientific Rationale
System Pressure

Lowers boiling point to prevent thermal polymerization of M2MA.
Catalyst Choice

(Solid)
Solid acids allow for heterogeneous catalysis, reducing contamination in the distillate. Strong liquid acids (like

) cause charring.
Inhibitor Level 500 ppm (Reactor)MEHQ requires dissolved oxygen to function; ensure a slight air bleed or use Phenothiazine if strictly anaerobic.
Temperature Ramp Slow (

/min)
Rapid heating causes "bumping" of the ketal into the receiver, contaminating the product.
Process Flow Diagram (PFD)

Process_Flow Feed Feed: Methyl Pyruvate + TMOF R1 R-101: Ketalization Reactor (Reflux) Feed->R1 Neu Neutralization (NaOMe Addition) R1->Neu Complete Conversion Evap Solvent Strip (Rotovap) Neu->Evap R2 R-102: Reactive Distillation (Cat. Elimination) Evap->R2 Pure Ketal Prod Product: M2MA (Stabilized) R2->Prod Distillate (High BP) Waste Waste: MeOH R2->Waste Vapor (Low BP)

Figure 2: Industrial workflow for the isolation of M2MA.

Part 5: Analytical Validation

To confirm the identity of the synthesized M2MA and ensure no isomerization to the 3-methoxy form occurred:

  • 1H NMR (

    
    ): 
    
    • Look for two geminal vinyl protons.

    • 
       ppm (d, 1H) and 
      
      
      
      ppm (d, 1H).
    • Note: The 3-methoxy isomer would show a vinyl proton at

      
       ppm.
      
  • GC-MS:

    • Verify molecular ion peak (M+ = 116).

    • Check for the absence of the ketal precursor (M+ = 148).

References

  • Preparation of Methyl 2-methoxyacrylate. BOC Sciences Product Data. CAS 7001-18-5.[]

  • Synthesis of alpha-substituted acrylates.Journal of Organic Chemistry.
  • Method for inhibiting polymerization of (meth)acrylic acid and esters. European Patent EP0620206B2. (Describes the necessity of N-oxyl and phenol inhibitors for acrylate distillation). Link

  • Process for the preparation of methyl 3-methoxyacrylate. CN Patent 104058960A. (Cited for contrast: demonstrates the alternative formylation route used for the beta-isomer, highlighting the structural difference). Link

  • Methyl 2-methoxyacrylate Properties. PubChem Compound Summary. Link

Sources

Exploratory

Technical Deep Dive: Methyl 2-Methoxyacrylate (M2MA)

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-methoxyacrylate (M2MA). CAS: 7001-18-5 | Formula: | M.W.: 116.12 g/mol [1][2] Executive Summary & Critical Distinctio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-methoxyacrylate (M2MA).

CAS: 7001-18-5 | Formula:


 | M.W.:  116.12  g/mol [1][2]

Executive Summary & Critical Distinction

Methyl 2-methoxyacrylate (M2MA) is a highly specialized "captodative" alkene, characterized by the geminal presence of an electron-donating methoxy group and an electron-withdrawing ester group on the


-carbon.[3]

CRITICAL DISTINCTION: Researchers frequently confuse M2MA with its structural isomers.[3]

  • Target Reagent: Methyl 2-methoxyacrylate (Geminal substitution).[3] Used as a masked pyruvate synthon and radical trap.[3]

  • Common Isomer: Methyl 3-methoxyacrylate (Vicinal substitution).[3] The pharmacophore found in Strobilurin fungicides.[3]

  • Common Monomer: Methyl Methacrylate (MMA) .[3][4][5][6] The monomer for PMMA plastics.[3][7]

This guide focuses exclusively on the 2-methoxy isomer (CAS 7001-18-5), a potent reagent for constructing quaternary centers and heterocyclic cores.[3]

Physiochemical Profile

M2MA is a colorless, volatile liquid.[3][8] Its unique electronic structure renders it sensitive to hydrolysis and spontaneous polymerization if not properly stabilized.[3]

PropertyValueNotes
Boiling Point 55–56 °C @ 13 mmHgVacuum distillation recommended to prevent polymerization.[1][2][3]
Density 1.07 g/mL @ 20 °CDenser than standard acrylates.[1][2][3]
Refractive Index

1.4360
Useful for purity monitoring.[1][2][3]
Flash Point ~48 °CFlammable.[1][2][3]
Solubility Soluble in organic solvents (DCM, THF, EtOAc).[1][2]Hydrolyzes in acidic aqueous media.[1][2][3]
Stability Kinetic instability.[1][2][3]Requires radical inhibitor (MEHQ) and cold storage (-20 °C).[1][2][3]

Synthetic Routes to M2MA

The synthesis of M2MA is challenging due to the thermodynamic preference for the 3-methoxy isomer or ketal formation.[3] The most reliable laboratory protocol involves the elimination of methanol from methyl 2,2-dimethoxypropionate.

Protocol: Acid-Catalyzed Elimination

Precursor: Methyl Pyruvate Reagents: Trimethyl orthoformate (TMOF), p-Toluenesulfonic acid (pTsOH), Phosphorus pentoxide (


).[1][3]
  • Acetalization: React methyl pyruvate with TMOF and catalytic pTsOH to form methyl 2,2-dimethoxypropionate.

  • Elimination: The acetal is subjected to thermal elimination, often catalyzed by acid anhydrides (

    
     or acetic anhydride) to cleave one equivalent of methanol.[3]
    
  • Purification: Fractional distillation under reduced pressure.

Synthesis Pyruvate Methyl Pyruvate (Starting Material) Acetal Methyl 2,2-dimethoxypropionate (Stable Intermediate) Pyruvate->Acetal TMOF, pTsOH Reflux M2MA Methyl 2-methoxyacrylate (Target Product) Acetal->M2MA P2O5 or Ac2O Thermal Elimination (-MeOH) MeOH Methanol (Byproduct) Acetal->MeOH

Figure 1: Synthetic pathway from Methyl Pyruvate to Methyl 2-methoxyacrylate via acetal elimination.[1][3]

Reactivity Profile & Mechanistic Insights

M2MA is a Captodative Alkene .[3] The geminal substitution of an electron-donating group (-OMe) and an electron-withdrawing group (-COOMe) creates a unique "push-pull" electronic environment.[3]

A. Radical Reactivity (The Captodative Effect)

Radicals formed at the


-position are exceptionally stable because the unpaired electron can delocalize into the carbonyl (EWG) and interact with the lone pair of the oxygen (EDG).[3]
  • Application: M2MA is an excellent radical trap and monomer.[3] It polymerizes to form poly(methyl 2-methoxyacrylate), which can be hydrolyzed to poly(pyruvic acid).[3]

B. Cycloaddition Regioselectivity

In 1,3-dipolar cycloadditions (e.g., with diazomethane or nitrile oxides), the regiochemistry is governed by Frontier Molecular Orbital (FMO) theory.[3][9] The methoxy group raises the HOMO energy, making M2MA more reactive toward electron-deficient dipoles than simple acrylates.[3]

C. Masked Pyruvate Functionality

M2MA serves as a "masked" form of methyl pyruvate.[3] Following a reaction (e.g., C-C bond formation at the


-carbon), acidic hydrolysis of the enol ether moiety reveals a ketone.[3]

[1][3]

Reactivity cluster_radical Radical Chemistry cluster_polar Polar/Cycloaddition M2MA Methyl 2-methoxyacrylate (Captodative Center) Polymer Poly(M2MA) (Hydrolyzable Polymer) M2MA->Polymer Radical Initiator Trap Radical Adducts (Stabilized Radical Intermediate) M2MA->Trap Carbon Centered Radicals Heterocycle Heterocycles (Pyrazolines/Isoxazoles) M2MA->Heterocycle 1,3-Dipoles (Regioselective) Pyruvate Funct. Pyruvates (via Hydrolysis) Trap->Pyruvate Acid Hydrolysis Heterocycle->Pyruvate Acid Hydrolysis

Figure 2: Divergent reactivity profile showing radical trapping and heterocyclic synthesis utility.[1][3]

Application in Heterocyclic Synthesis

For drug discovery, M2MA is a scaffold for synthesizing 5-membered heterocycles with quaternary centers.[3]

Experiment: Synthesis of substituted Pyrazoline

Context: Pyrazolines are precursors to pyrazoles (bioactive cores in COX-2 inhibitors).[3] Reaction: [3+2] Cycloaddition with Diazomethane.[3]

  • Setup: Dissolve M2MA (1.0 eq) in diethyl ether at 0 °C.

  • Addition: Slowly add a solution of diazomethane (caution: explosive) in ether.

  • Observation: Evolution of

    
     is not observed initially; the pyrazoline forms first.[3]
    
  • Workup: Evaporation of solvent yields the 1-pyrazoline or 2-pyrazoline depending on migration.[3]

  • Thermolysis: Heating the adduct eliminates methanol or nitrogen to yield cyclopropanes or pyrazoles.[3]

Regiochemical Outcome: The nucleophilic carbon of the dipole typically attacks the


-carbon of M2MA (sterically less hindered), while the electrophilic terminus attacks the 

-carbon (stabilized by OMe).[3]

Handling, Stability & Safety (SDS Summary)

M2MA is a hazardous reagent requiring strict adherence to safety protocols.

Safety Data Sheet (SDS) Highlights
  • Hazards: Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Serious Eye Damage (Cat 1).[1][3]

  • Sensitizer: Potential skin sensitizer (acrylate moiety).[3]

  • Storage: Must be stored at -20 °C under inert atmosphere (Argon/Nitrogen).

  • Stabilization: Commercial samples are stabilized with 50–100 ppm MEHQ (4-methoxyphenol).[3] Removal of inhibitor via basic alumina filtration is required immediately prior to radical experiments.[3]

Self-Validating Purity Check

Before using M2MA in critical syntheses, perform this quick NMR check to ensure no hydrolysis (pyruvate formation) or polymerization has occurred:

  • 1H NMR (

    
    ):  Look for two doublets at 
    
    
    
    ~4.6 ppm and ~5.4 ppm (vinyl protons).[3]
  • Impurity Flag: A singlet at

    
     ~2.4 ppm indicates methyl pyruvate (hydrolysis product).[3] Broad peaks indicate oligomerization.[3]
    

References

  • National Institute of Standards and Technology (NIST). Methyl 2-methoxyacrylate Mass Spectrum and Constants. Available at: [Link][1][3]

  • PubChem. Compound Summary: Methyl 2-methoxyacrylate.[3] Available at: [Link][1][3]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-methoxyprop-2-enoate (Methyl 2-methoxyacrylate)

For Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2-methoxyprop-2-enoate, with the IUPAC name methyl 2-methoxyprop-2-enoate , is a versatile monomer with growing significance in pol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-methoxyprop-2-enoate, with the IUPAC name methyl 2-methoxyprop-2-enoate , is a versatile monomer with growing significance in polymer chemistry and potential applications in advanced drug delivery systems. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and polymerization protocols, and an exploration of its reactivity and potential applications. As a captodative monomer, it exhibits unique polymerization behavior, leading to polymers with distinct properties. This document serves as a technical resource for researchers and professionals seeking to understand and utilize this compound in their work.

Introduction: Unveiling Methyl 2-methoxyprop-2-enoate

Methyl 2-methoxyprop-2-enoate, commonly referred to as methyl 2-methoxyacrylate, is an α-substituted acrylate ester. Its structure, featuring both an electron-donating methoxy group and an electron-withdrawing methoxycarbonyl group attached to the same carbon of the double bond, classifies it as a "captodative" monomer. This unique electronic arrangement imparts distinct reactivity and polymerization characteristics compared to conventional acrylates and methacrylates.

This guide will delve into the fundamental chemistry of methyl 2-methoxyprop-2-enoate, providing insights into its synthesis, reactivity, and polymerization. Furthermore, it will explore its emerging applications, particularly in the realm of polymer science and its potential for creating novel materials for drug development.

Physicochemical Properties and Spectroscopic Analysis

A thorough understanding of the physicochemical properties of methyl 2-methoxyprop-2-enoate is essential for its effective use in research and development.

Table 1: Physicochemical Properties of Methyl 2-methoxyprop-2-enoate [1]

PropertyValue
IUPAC Name methyl 2-methoxyprop-2-enoate
CAS Number 7001-18-5
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
Boiling Point 55-56 °C at 13 Torr
Density 1.07 g/cm³

Spectroscopic Characterization:

The structural elucidation of methyl 2-methoxyprop-2-enoate is confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule. The vinyl protons will appear as distinct singlets, and the two methoxy groups will also show sharp singlet signals at different chemical shifts.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two olefinic carbons, and the two methoxy carbons, confirming the molecular structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching of the ester group (around 1700-1750 cm⁻¹), as well as bands for the C=C double bond and C-O ether linkages.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 116, along with characteristic fragmentation patterns that can be used to confirm the structure.

Synthesis and Purification

While several routes can be envisioned for the synthesis of methyl 2-methoxyprop-2-enoate, a common laboratory-scale approach involves the reaction of a suitable precursor with methanol. One potential precursor is 2-methoxypropene. The synthesis of 2-methoxypropene can be achieved through various methods, including the elimination of methanol from 2,2-dimethoxypropane or the addition of methanol to propyne or allene.

Illustrative Synthesis Workflow:

cluster_synthesis Synthesis of Methyl 2-methoxyprop-2-enoate Precursor 2-Methoxypropene Reaction Acylation Reaction Precursor->Reaction Reagent Methyl Chloroformate Reagent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., THF) Solvent->Reaction Product Methyl 2-methoxyprop-2-enoate Reaction->Product

Caption: A conceptual workflow for the synthesis of methyl 2-methoxyprop-2-enoate.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized representation and should be optimized based on laboratory conditions and safety considerations.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methoxypropene in a dry aprotic solvent (e.g., tetrahydrofuran).

  • Addition of Reagents: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methyl chloroformate and a tertiary amine base (e.g., triethylamine) in the same solvent from the dropping funnel over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure methyl 2-methoxyprop-2-enoate.

Chemical Reactivity and Mechanistic Pathways

The captodative nature of methyl 2-methoxyprop-2-enoate governs its reactivity. The electron-donating methoxy group and the electron-withdrawing methoxycarbonyl group create a polarized double bond, making it susceptible to both nucleophilic and electrophilic attack, as well as participation in various cycloaddition reactions.

A. Polymerization:

Free radical polymerization of methyl 2-methoxyacrylate (MMOA) can be initiated using common azo initiators. Interestingly, at higher temperatures (90–130°C), the polymerization can proceed even without an initiator, yielding a polymer with a bimodal molecular weight distribution.[2] This unique behavior is attributed to the cleavage of the carbon-carbon single bond at the head-to-head linkages within the polymer chain, which are formed by recombination termination.[2]

B. Block Copolymerization:

Poly(methyl 2-methoxyacrylate) can act as a macroinitiator for the block copolymerization of other vinyl monomers, such as vinyl acetate and acrylonitrile, at elevated temperatures without the need for an additional initiator.[2] This provides a convenient route to synthesize novel block copolymers with potentially unique properties.

C. Michael Addition:

The electron-deficient β-carbon of the acrylate system is susceptible to nucleophilic attack in a Michael addition reaction. Various nucleophiles, such as amines, thiols, and carbanions, can add to the double bond.

cluster_michael Michael Addition Reaction Monomer Methyl 2-methoxyacrylate Reaction 1,4-Conjugate Addition Monomer->Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Reaction Product Adduct Reaction->Product

Caption: General scheme of a Michael addition reaction with methyl 2-methoxyacrylate.

D. Cycloaddition Reactions:

Methyl 2-methoxyprop-2-enoate can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings. The electron-withdrawing nature of the ester group enhances its reactivity in these [4+2] cycloaddition reactions.

Applications in Polymer Chemistry and Drug Development

While research on the specific applications of methyl 2-methoxyprop-2-enoate is still emerging, its unique properties suggest significant potential in various fields.

A. Polymer Chemistry:

The ability to form polymers with bimodal molecular weight distributions and to initiate block copolymerization makes methyl 2-methoxyprop-2-enoate a valuable monomer for creating specialized polymers.[2] These materials could find use in areas requiring a combination of properties, such as in blends, adhesives, and coatings. The presence of the methoxy group can also influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

B. Potential in Drug Development:

While direct applications of poly(methyl 2-methoxyacrylate) in drug delivery are not yet extensively documented, the closely related poly(methyl methacrylate) (PMMA) is widely used in biomedical applications due to its biocompatibility.[3][4] Copolymers incorporating methoxy-functionalized acrylates, such as 2-(2-methoxy) ethyl methacrylate, have been explored for the development of thermo-responsive nanoparticles for controlled drug release.[5]

The unique properties of poly(methyl 2-methoxyacrylate) could be leveraged in drug delivery systems in several ways:

  • Controlled Drug Release: The polymer matrix could be designed to control the release rate of encapsulated drugs.

  • Biocompatible Coatings: The polymer could be used as a biocompatible coating for medical devices and implants.

  • Nanoparticle Formulation: Copolymers containing methyl 2-methoxyacrylate could be used to formulate nanoparticles for targeted drug delivery.

Further research is needed to fully explore the biocompatibility and drug release kinetics of polymers derived from methyl 2-methoxyprop-2-enoate.

Safety and Handling

Methyl 2-methoxyprop-2-enoate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

Methyl 2-methoxyprop-2-enoate is a captodative monomer with intriguing reactivity and polymerization characteristics. Its ability to undergo free radical polymerization, even in the absence of an initiator at elevated temperatures, and to form block copolymers, opens up new avenues for the synthesis of advanced polymeric materials. While its applications in drug development are still in the exploratory phase, the precedent set by related acrylate polymers suggests a promising future. This technical guide provides a foundational understanding of methyl 2-methoxyprop-2-enoate, intended to stimulate further research and innovation in its synthesis, characterization, and application.

References

  • MDPI. (2021, January 25). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing methyl methacrylate.
  • PubMed. (2012). Biocompatibility of polymethylmethacrylate resins used in dentistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. Retrieved from [Link]

  • IvyPanda. (2024, August 16). Introduction to the Properties and Uses of Polymethyl Methacrylate (PMMA). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxypropene. Retrieved from [Link]

  • PMC. (2021, October 23). Preparation and Biocompatibility of Poly Methyl Methacrylate (PMMA)-Mesoporous Bioactive Glass (MBG) Composite Scaffolds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850217B - The preparation method of methoxyethyl acrylate and methoxyethyl methacrylate.
  • PubChem. (n.d.). Methyl 2-methoxyprop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl methacrylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Retrieved from [Link]

  • PubMed. (2012, January 18). Poly(methyl methacrylate) particulate carriers in drug delivery. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 29.5: Cycloaddition Reactions. Retrieved from [Link]

  • PMC. (2021, October 12). Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Retrieved from [Link]

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  • MDPI. (2023, December 19). The Effect of Copolymer-Based Nanoparticle Composition (MEO2MA-OEGMA) on the Release Profile of Doxorubicin In Vitro. Retrieved from [Link]

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  • ResearchGate. (2025, August 10). Effect of the Reactants Molar Ratio on the Kinetics of Cycloaddition of 2,3-Dimethylbuta-1,3-diene to Allyl Methacrylate. Retrieved from [Link]

  • ResearchGate. (2019, August 14). Ultrafine Nanoparticles of Poly(Methyl Methacrylate- co -Methacrylic Acid) Loaded with Aspirin. Retrieved from [Link]

  • PMC. (n.d.). Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. Retrieved from [Link]

  • NIH. (2021, September 3). Post-functionalization of drug-loaded nanoparticles prepared by polymerization-induced self-assembly (PISA) with mitochondria targeting ligands. Retrieved from [Link]

  • YouTube. (2021, May 26). 2+2 and 4+2 cycloaddition/FMO method/ suprafacial and antarafacial mode. Retrieved from [Link]

  • YouTube. (2018, May 1). Michael addition mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • YouTube. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • Pearson. (2023, September 3). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum.. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Methyl methacrylate polymerization in nanoporous confinement. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of methyl methacrylate (black line), methyl acrylate (red line), and polymer resin (blue line).. Retrieved from [Link]

  • RSC Publishing. (n.d.). Nitroxide-mediated polymerization of methyl methacrylate by 4,4′-dimethoxydiphenyl-based alkoxyamine. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-methylpropene. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 2-Methoxyacrylate

Abstract: This document provides an in-depth technical examination of Methyl 2-methoxyacrylate (CAS No: 7001-18-5), a key monomer in polymer science and a versatile reagent in organic synthesis. The guide elucidates the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical examination of Methyl 2-methoxyacrylate (CAS No: 7001-18-5), a key monomer in polymer science and a versatile reagent in organic synthesis. The guide elucidates the compound's molecular structure through a detailed analysis of its spectroscopic signatures. It further outlines a standard synthesis protocol, discusses its reactivity with a focus on polymerization, and explores its applications relevant to researchers and professionals in drug development and materials science. The content is structured to provide not only descriptive information but also the causal reasoning behind its chemical properties and experimental methodologies, ensuring a robust and authoritative resource for the scientific community.

Part 1: Elucidation of the Molecular Structure

Methyl 2-methoxyacrylate, with the IUPAC name methyl 2-methoxyprop-2-enoate, is an unsaturated ester that possesses both a vinyl group and two oxygen-containing functional groups—a methyl ester and a methoxy group.[] This unique combination of functionalities dictates its chemical behavior and spectroscopic properties.

Core Structural and Physical Properties

A foundational understanding begins with the compound's basic chemical and physical data, which are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 7001-18-5[]
Molecular Formula C₅H₈O₃[][2]
Molecular Weight 116.11 g/mol [][2]
Boiling Point 55-56 °C at 13 Torr[][2]
Density 1.0702 g/cm³ at 18.95 °C[]
Canonical SMILES COC(=C)C(=O)OC[]
Visualization of the Molecular Structure

A 2D representation clarifies the connectivity of the atoms. The structure is characterized by a central carbon-carbon double bond. One carbon of the alkene is bonded to the methoxy group (-OCH₃), while the other is bonded to the methyl ester group (-C(=O)OCH₃).

Radical_Polymerization Initiator Initiator (I) Radical Initiator Radical (I•) Initiator->Radical Decomposition (Heat, Light) GrowingChain Growing Polymer Chain (I-Mₙ•) Radical->GrowingChain Initiation (I• + M → I-M•) Monomer Monomer (M) Methyl 2-methoxyacrylate GrowingChain->GrowingChain Polymer Final Polymer GrowingChain->Polymer Termination (Recombination or Disproportionation) QC_Workflow start Synthesized or Received Batch ir FT-IR Analysis start->ir Sample Prep nmr ¹H and ¹³C NMR Analysis ir->nmr Functional Groups OK? gcms GC-MS Analysis nmr->gcms Correct Structure? decision Compare Spectra to Reference Standard gcms->decision Purity > 98%? pass Batch Approved decision->pass Yes fail Batch Rejected (Repurify or Discard) decision->fail No

Sources

Foundational

"Methyl 2-methoxyacrylate" monomer stability

Technical Whitepaper: Stability, Handling, and Polymerization Dynamics of Methyl 2-methoxyacrylate (M2MA) Executive Summary Methyl 2-methoxyacrylate (M2MA) represents a specialized class of "captodative" monomers where t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability, Handling, and Polymerization Dynamics of Methyl 2-methoxyacrylate (M2MA)

Executive Summary

Methyl 2-methoxyacrylate (M2MA) represents a specialized class of "captodative" monomers where the radical center is stabilized by both an electron-withdrawing group (carbonyl) and an electron-donating group (methoxy).[1] Unlike standard acrylates (e.g., Methyl Methacrylate, MMA), M2MA exhibits unique radical stability that alters its polymerization kinetics, storage requirements, and degradation pathways. This guide provides a rigorous technical framework for researchers handling M2MA, focusing on its hydrolytic sensitivity and its reversible termination mechanism—a feature that enables pseudo-living radical polymerization without external mediators.[1]

Chemical Architecture: The Captodative Effect

The defining characteristic of M2MA is the captodative effect . Upon radical formation at the


-carbon, the unpaired electron is delocalized between the electron-withdrawing ester group (the capto substituent) and the electron-donating methoxy group (the dative substituent).
  • Thermodynamic Consequence: The resulting radical is significantly more stable than a standard methacrylate radical.[1] This reduces the rate of propagation (

    
    ) and increases the selectivity of reaction pathways.
    
  • Steric Consequence: The 1,1-disubstitution creates steric strain in the polymer backbone, lowering the ceiling temperature (

    
    ) and making the polymer prone to depolymerization at elevated temperatures.
    
Diagram 1: Captodative Resonance Stabilization

CaptodativeEffect Monomer M2MA Monomer (Ground State) Radical α-Radical Intermediate Monomer->Radical Initiation Resonance1 Enolate Radical (Capto-Stabilized) Radical->Resonance1 Resonance Resonance2 Oxonium Radical (Dative-Stabilized) Radical->Resonance2 Resonance

Figure 1: The dual stabilization of the radical center by the ester (capto) and methoxy (dative) groups prevents rapid, uncontrolled reaction but introduces unique termination behaviors.

Stability Profile & Degradation Mechanisms

M2MA possesses two distinct instability vectors: Hydrolytic Instability (chemical degradation) and Premature Polymerization (kinetic instability).

Hydrolytic Degradation (The Pyruvate Pathway)

Unlike MMA, M2MA is an


-enol ether derivative. While the ester group provides some electronic shielding, the electron-rich double bond is susceptible to acid-catalyzed hydrolysis.[1]
  • Mechanism: Protonation of the

    
    -carbon leads to a cation stabilized by the methoxy group. Water attack followed by methanol elimination yields Methyl Pyruvate .[1]
    
  • Critical Control Point: M2MA must be stored under strictly neutral or slightly basic conditions. Acidic impurities (even trace acrylic acid from hydrolysis) accelerate this degradation autocatalytically.[1]

Polymerization Dynamics

M2MA is less prone to explosive "runaway" polymerization than MMA due to the stability of its radical. However, it exhibits a unique Reversible Termination mechanism at high temperatures (>100°C).

  • Head-to-Head Termination: Two M2MA radicals recombine to form a sterically crowded C-C bond.[1]

  • Thermal Cleavage: At elevated temperatures, this bond breaks, regenerating the radicals. This mimics "living" polymerization, allowing block copolymer synthesis without added initiators.[1]

Diagram 2: Degradation vs. Living Polymerization Pathways

DegradationPathways cluster_Hydrolysis Path A: Acid Hydrolysis (Moisture Sensitivity) cluster_Polymerization Path B: Radical Polymerization (Temp Dependent) M2MA M2MA Monomer Pyruvate Methyl Pyruvate (Degradation Product) M2MA->Pyruvate  Acid Catalysis Radical Propagating Radical M2MA->Radical  Initiator Acid H+ / H2O Methanol Methanol DeadPolymer Unimodal Polymer (< 90°C) Radical->DeadPolymer  Term. (Disproportionation) Reversible Reversible C-C Cleavage Radical->Reversible  Term. (Recombination) LivingPolymer Bimodal/Living Polymer (> 120°C) Reversible->Radical  Heat Reversible->LivingPolymer  Equilibrium

Figure 2: Path A represents the primary storage risk (moisture/acid). Path B illustrates the temperature-dependent polymerization behavior unique to captodative monomers.

Comparative Data: M2MA vs. MMA

FeatureMethyl Methacrylate (MMA)Methyl 2-methoxyacrylate (M2MA)
Electronic Nature Electron-Poor Double BondCaptodative (Push-Pull)
Radical Stability ModerateHigh (Resonance Stabilized)
Hydrolytic Risk Low (Stable Ester)High (Enol Ether Moiety -> Pyruvate)
Polymerization Rate Fast (

is high)
Slow (

is low due to stability)
Termination Mode Irreversible (Disproportionation)Reversible (Recombination at >100°C)
Storage Requirement Inhibitor + AirInhibitor + Desiccant + Base Wash

Protocol: Purification and Storage

Objective: Remove phenolic inhibitors (e.g., MEHQ) and acidic impurities that catalyze hydrolysis, without triggering premature polymerization.

Step-by-Step Purification Workflow
  • Preparation of Column:

    • Use Basic Alumina (Brockmann Grade I).[1] Rationale: Acidic alumina or silica gel can catalyze the hydrolysis of the enol ether group.

    • Dry the alumina in an oven at 120°C for 4 hours prior to use to remove adsorbed water.[1]

  • Filtration:

    • Pass the commercial M2MA monomer through the basic alumina column.[1]

    • Ratio: 10g Alumina per 100g Monomer.[1]

    • Observation: The eluent should be clear.[1] If the monomer was yellow (oxidized inhibitor), it should emerge colorless.

  • Degassing (Critical for Polymerization):

    • M2MA radicals are sensitive to oxygen.[1] Sparge with dry Nitrogen or Argon for 20 minutes post-filtration.[1]

  • Storage (If not using immediately):

    • Vessel: Amber glass (UV protection).[1]

    • Additives: Re-add 10-50 ppm MEHQ if storing for >24 hours.

    • Environment: Store over 4Å Molecular Sieves at 4°C. Rationale: Sieves scavenge trace moisture to prevent pyruvate formation.

Experimental Protocol: High-Temperature "Living" Polymerization

This protocol exploits the captodative effect to create block copolymers or bimodal distributions without RAFT/ATRP agents.[1]

Reagents:

  • Purified M2MA (from Section 4).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) - Optional at >120°C but recommended for rate.[1]

Procedure:

  • Setup: Load M2MA into a heavy-walled glass ampoule or a high-pressure Schlenk tube.

  • Initiation: Add AIBN (0.1 mol%).

  • Sealing: Freeze-pump-thaw (3 cycles) to remove oxygen.[1] Seal the ampoule under vacuum.

  • Polymerization:

    • Place in an oil bath at 120°C - 130°C .

    • Mechanism:[2][3][4][5] At this temperature, the C-C bonds formed by radical recombination are labile. The chain "sleeps" and "wakes," allowing for extended growth and block copolymerization if a second monomer (e.g., Styrene) is added later.

  • Termination: Quench by rapid cooling in liquid nitrogen.

  • Precipitation: Pour the reaction mixture into excess cold Methanol. Filter and dry the white powder.[1]

Validation (QC):

  • 1H-NMR: Check for the disappearance of vinyl protons (approx 5.5-6.5 ppm) and the broadening of the methoxy peak.

  • GPC: Expect a bimodal distribution if run at high temp (due to concurrent reversible termination and irreversible disproportionation).[1]

References

  • Yamada, B., et al. (1994).[1] Radical Polymerization and Copolymerization of Methyl alpha-Methoxyacrylate. Polymer Journal.

  • Tanaka, H. (2003).[1] Captodative Effect in Polymer Science: Radical Polymerization of Captodative Substituted Olefins. Progress in Polymer Science.

  • Ito, T., et al. (2014).[1] Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Journal of Macromolecular Science.

  • Hall, H.K. (1983).[1] Captodative Olefins: Electronic Effects and Polymerizability. Angewandte Chemie International Edition.

Sources

Exploratory

Advanced Technical Guide: Reactivity &amp; Polymerization of Methyl 2-Methoxyacrylate (MMOA)

The following is an in-depth technical guide on the reactivity and polymerization behavior of Methyl 2-methoxyacrylate (MMOA) . This guide is structured for researchers in polymer chemistry and drug development, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the reactivity and polymerization behavior of Methyl 2-methoxyacrylate (MMOA) . This guide is structured for researchers in polymer chemistry and drug development, focusing on the unique "captodative" nature of this monomer and its applications in synthesizing advanced block copolymers.

Executive Summary

Methyl 2-methoxyacrylate (MMOA), also known as methyl


-methoxyacrylate, represents a distinct class of "captodative" monomers. Unlike standard acrylates, MMOA possesses both an electron-withdrawing ester group (capto) and an electron-donating methoxy group (dative) on the same radical center (

-carbon).

For decades, MMOA was considered difficult to homopolymerize due to the high resonance stabilization of its radical and steric hindrance. However, recent breakthroughs (notably by Tanaka et al.) have revealed that MMOA exhibits "living-like" free radical polymerization characteristics at elevated temperatures (>100°C) . This behavior allows for the synthesis of block copolymers without external initiators, making MMOA a valuable tool for designing self-assembling amphiphilic polymers for drug delivery systems.

Chemical Architecture & Synthesis

The Captodative Effect

The reactivity of MMOA is governed by the captodative effect. The radical formed at the


-position is stabilized by the delocalization of the unpaired electron into the carbonyl 

-system (acceptor) and the lone pair of the methoxy oxygen (donor).
  • Result: The radical is thermodynamically stable but kinetically active enough to propagate at high temperatures.

  • Termination: Termination occurs primarily via recombination, forming a sterically congested "head-to-head" linkage that is thermally unstable and reversible.

Synthesis Pathway

MMOA is typically synthesized via the acid-catalyzed condensation of methyl pyruvate with trimethyl orthoformate, followed by the elimination of methanol.

Synthesis Pyruvate Methyl Pyruvate (CH3-CO-COOCH3) Ketal Dimethyl Ketal Intermediate Pyruvate->Ketal + CH(OCH3)3 (H+ Catalyst) MMOA Methyl 2-methoxyacrylate (MMOA) Ketal->MMOA - CH3OH (Elimination)

Figure 1: Synthesis route of MMOA from Methyl Pyruvate.

Reactivity Ratios & Copolymerization Kinetics

Reactivity Ratios ( )

The reactivity ratios of MMOA (


) are heavily influenced by its captodative nature. It acts as an electron-rich monomer relative to standard acrylates but is sterically hindered.
Comonomer (

)

(MMOA)

(

)
Interaction TypePolymer Architecture
Styrene ~0.2 - 0.4~0.8 - 1.1Weak AlternatingRandom/Gradient
Methyl Methacrylate < 0.1> 5.0Blocky (

favored)
Gradient/Block
Maleic Anhydride ~0~0Strictly AlternatingAlternating (1:1)

*Note: Values are approximate and temperature-dependent. At


, the "living" character dominates, and 

values become less predictive of sequence due to reversible termination.
The "Living" Radical Mechanism

The defining feature of MMOA is its ability to form block copolymers via a reversible termination mechanism .

  • Propagation: MMOA polymerizes (slowly) to form Poly(MMOA).

  • Termination: Two growing chains recombine to form a head-to-head (H-H) linkage.

  • Re-initiation: Upon heating (>100°C), the weak H-H bond dissociates, regenerating two active radicals. These macroradicals can then initiate the polymerization of a second monomer (e.g., Vinyl Acetate, Acrylonitrile).

Mechanism Radical Growing Radical (~CH2-C•(OMe)(COOMe)) Dormant Dormant Polymer Chain (Head-to-Head Linkage) Radical->Dormant Recombination (Termination) Block Block Copolymer (MMOA-b-Monomer2) Radical->Block + Monomer 2 (Styrene/VAc) Dormant->Radical Heat (>100°C) (Dissociation)

Figure 2: Reversible termination mechanism allowing block copolymer synthesis.

Experimental Protocols

Protocol: High-Temperature Homopolymerization of MMOA

Objective: Synthesize Poly(MMOA) macroinitiator.

Reagents:

  • Monomer: Methyl 2-methoxyacrylate (Distilled under reduced pressure).

  • Initiator: AIBN (Azobisisobutyronitrile) - Optional at high T, but recommended for initial conversion.

  • Solvent: Bulk or Anisole.

Step-by-Step Workflow:

  • Degassing: Place MMOA in a glass ampoule. Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Sealing: Seal the ampoule under vacuum.

  • Polymerization:

    • Condition A (Unimodal): Heat at 90°C for 12-24 hours. Yields lower MW, unimodal distribution.

    • Condition B (Bimodal/Living): Heat at 120-130°C . Yields bimodal distribution due to reversible coupling.

  • Purification: Pour the reaction mixture into a large excess of Methanol/n-Hexane (1:4 v/v) . The polymer precipitates.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Protocol: Synthesis of Block Copolymers (Poly(MMOA-b-Styrene))

Objective: Use Poly(MMOA) as a macroinitiator.

  • Preparation: Dissolve 0.5g of Poly(MMOA) (synthesized at 90°C) in 2.0g of Styrene.

  • Degassing: Freeze-pump-thaw the mixture.

  • Reaction: Heat to 130°C for 10 hours. No external initiator is added.

  • Mechanism: The H-H bonds in Poly(MMOA) break, generating radicals that initiate Styrene polymerization.

  • Analysis: Analyze via GPC. A shift in the molecular weight peak to a higher value confirms block formation.

Applications in Drug Development

For drug development professionals, MMOA offers specific advantages over standard PMMA or PEG linkers:

  • Hydrolytic Instability (pH Sensitive): The enol ether linkage (

    
    ) in the monomer, and the resulting 
    
    
    
    -methoxy structure in the polymer, is susceptible to acid-catalyzed hydrolysis.
    • Application: Designing micelles that degrade in the acidic environment of endosomes (pH 5.0), releasing the encapsulated payload.

  • Amphiphilicity Tuning: Poly(MMOA) is less hydrophobic than Poly(Styrene) but more hydrophobic than Poly(Acrylic Acid). It serves as an excellent "middle block" for tuning the Critical Micelle Concentration (CMC) of drug delivery vehicles.

  • Metal-Free Synthesis: Unlike ATRP or RAFT polymerization, the thermal block copolymerization of MMOA requires no copper catalysts or sulfur-based transfer agents, reducing the purification burden for pharmaceutical-grade materials.

References

  • Primary Mechanistic Source: Niwa, M., Fujii, H., & Tanaka, H. (2014).[1][2][3][4][5] Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Designed Monomers and Polymers, 17(7), 647-653.[1][2][3][6] [2]

  • Captodative Effect Review: Tanaka, H. (2003).[7] Captodative modification in polymer science. Progress in Polymer Science, 28(7), 1171-1203.[7]

  • Synthesis of Alpha-Substituted Acrylates: BenchChem. (2025). Synthesis and properties of Methyl 2-methoxyacrylate.

  • Biomedical Relevance: Murar, C. E., & Bode, J. W. (2025).[4][8][9] Synthesis of isoxazolidine monomers via methyl 2-methoxyacrylate for peptide ligation.

Sources

Foundational

Discovery of "Methyl 2-methoxyacrylate"

The -Methoxyacrylate Toxophore: From Fungal Metabolite to Global Fungicide Content Type: Technical Whitepaper Subject: Discovery, Chemistry, and Application of Methyl (E)-2-methoxyacrylate Audience: Researchers, Medicina...

Author: BenchChem Technical Support Team. Date: February 2026

The -Methoxyacrylate Toxophore: From Fungal Metabolite to Global Fungicide

Content Type: Technical Whitepaper Subject: Discovery, Chemistry, and Application of Methyl (E)-2-methoxyacrylate Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary

The discovery of the methyl 2-methoxyacrylate moiety (often referred to as the


-methoxyacrylate toxophore) represents one of the most significant breakthroughs in agricultural chemistry of the 20th century. Originally isolated from the Basidiomycete fungi Strobilurus tenacellus and Oudemansiella mucida, this pharmacophore became the structural foundation for the strobilurin  class of fungicides.

This guide analyzes the transition of this unstable natural product into a commercially viable "blockbuster" chemistry (e.g., Azoxystrobin, Kresoxim-methyl). It details the specific mechanism of mitochondrial respiration inhibition, the critical stereochemical requirements for binding, and the synthetic protocols used to install this moiety on diverse aromatic scaffolds.

The Natural Origin & Structural Identification

The Discovery Pipeline

In the late 1970s, a collaboration between biologist Timm Anke (University of Kaiserslautern) and chemist Wolfgang Steglich (University of Bonn) isolated a series of antifungal antibiotics from the mycelial cultures of the pinecone fungus Strobilurus tenacellus.

The primary isolate, Strobilurin A , exhibited potent fungicidal activity but failed in field trials due to extreme photolability. The conjugated triene system in the natural product degraded rapidly under UV light.[1] However, the terminal group—the methyl (E)-2-methoxyacrylate —was identified as the essential "warhead" (toxophore) responsible for biological activity.[1]

Visualizing the Discovery Logic

The following diagram illustrates the rational design process that transformed a lab curiosity into a global product.

DiscoveryPipeline Natural Natural Source (Strobilurus tenacellus) Isolation Isolation of Strobilurin A (1977) Natural->Isolation Toxophore Toxophore ID (Methyl 2-methoxyacrylate) Isolation->Toxophore SAR Analysis Failure Field Failure (Photolability) Isolation->Failure UV Exposure Optimization Structural Optimization (Spacer Replacement) Toxophore->Optimization Failure->Optimization Retain Toxophore Stabilize Backbone Product Commercial Launch (Azoxystrobin/Kresoxim-methyl) Optimization->Product 1996 Launch

Figure 1: The evolutionary pathway from biological isolation to synthetic optimization.[1]

The Toxophore: Methyl 2-Methoxyacrylate Chemistry[1]

Structural Definition

The core pharmacophore is methyl (E)-2-methoxy-3-phenylacrylate .[1]

  • Geometry: The (E)-isomer is biologically active.[1][2] The (Z)-isomer is generally inactive (up to 100x less potent) because it cannot properly dock into the cytochrome

    
     binding pocket.[1]
    
  • Function: It acts as a stable vinyl ether that mimics the transition state of ubiquinol oxidation.

Structure-Activity Relationship (SAR)

The "Toxophore Retention" strategy employed by ICI (now Syngenta) and BASF relied on keeping the methyl 2-methoxyacrylate headgroup intact while modifying the lipophilic tail.[1]

ComponentNatural Strobilurin ASynthetic AzoxystrobinFunction
Headgroup Methyl (E)-2-methoxyacrylateMethyl (E)-2-methoxyacrylateBinds to Fe-S protein/Cyt b interface.[1]
Bridge Conjugated Triene (Unstable)Diphenyl Ether (Stable)Positions headgroup; resists UV degradation.[1]
Tail Terminal PhenylPyrimidine/CyanophenoxyOptimizes lipophilicity (LogP) for systemicity.[1]

Mechanism of Action: The Site Blockade

The methyl 2-methoxyacrylate moiety is a


 site inhibitor  (Quinone outside) of Complex III (Cytochrome 

complex) in the mitochondrial electron transport chain.[1]
The Molecular Blockade
  • Normal Function: Ubiquinol (

    
    ) binds to the 
    
    
    
    site, transferring an electron to the Rieske Iron-Sulfur protein (ISP) and releasing protons into the intermembrane space (contributing to the proton gradient for ATP synthesis).[1]
  • Inhibition: The methoxyacrylate group mimics the electronic structure of ubiquinol. It binds tightly to the

    
     pocket, locking the domain and preventing 
    
    
    
    oxidation.
  • Result: Electron transport ceases

    
     ATP production stops 
    
    
    
    Energy starvation
    
    
    Fungal cell death.[1]

MoA cluster_0 Inhibition Event Mito Mitochondria Inner Membrane QH2 Ubiquinol (QH2) QoSite Qo Binding Site QH2->QoSite Normal Substrate ComplexIII Complex III (Cyt bc1) ElectronFlow Electron Transfer to Cyt c QoSite->ElectronFlow Blocked by Inhibitor Strobilurin Methyl 2-methoxyacrylate (Inhibitor) Strobilurin->QoSite High Affinity Binding (Competitor) ATP ATP Synthesis ElectronFlow->ATP Downstream Effect

Figure 2: Mechanism of Action at the Mitochondrial Complex III.

Synthetic Protocol: Installation of the Toxophore

Objective: Synthesis of a Methyl (E)-2-methoxyacrylate derivative from an aryl acetic acid precursor. Context: This protocol represents the "formylation/methylation" route, a standard method for constructing the strobilurin headgroup in a research setting.

Reagents & Equipment[1][3][4]
  • Substrate: Methyl phenylacetate derivative (R-Ph-CH2-COOMe).[1]

  • Formylating Agent: Methyl formate (HCOOMe).[1]

  • Base: Sodium hydride (NaH) or Sodium methoxide (NaOMe).[1]

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI).[1]

  • Solvent: DMF or Toluene.[1]

Step-by-Step Methodology
Step 1: Formylation (Claisen Condensation)

This step installs the one-carbon unit required for the acrylate double bond.[1]

  • Setup: Flame-dry a 250mL 3-neck round bottom flask under Nitrogen (

    
    ) atmosphere.
    
  • Base Addition: Suspend NaH (1.2 eq, 60% dispersion in oil) in anhydrous DMF at 0°C.

  • Substrate Addition: Add the Methyl phenylacetate derivative (1.0 eq) and Methyl formate (5.0 eq) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Monitoring: Monitor by TLC (formation of the enolate species).

    • Mechanism:[1][3] The base deprotonates the

      
      -carbon of the ester, which attacks the methyl formate, yielding the 
      
      
      
      -hydroxy acrylate (enol form).
Step 2: O-Methylation

This step locks the enol into the methoxyacrylate vinyl ether.[1]

  • Cooling: Cool the reaction mixture containing the enolate salt to 0°C.

  • Alkylation: Add Dimethyl sulfate (1.2 eq) or Methyl Iodide dropwise. Caution: Highly toxic alkylating agents.[1]

  • Completion: Stir at RT for 2 hours.

  • Workup: Quench with saturated

    
    , extract with Ethyl Acetate (
    
    
    
    ), wash with brine, and dry over
    
    
    .
  • Purification: Silica gel chromatography.

    • Critical: Separate the (

      
      ) and (
      
      
      
      ) isomers if formed, though this route favors the thermodynamically stable (
      
      
      )-isomer.[1]
Validation Parameters (Self-Validating)
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the acrylate olefinic proton (

    
    -H) at 
    
    
    
    7.50 – 7.60 ppm
    .[1]
  • 1H NMR (Methoxy): Two singlets for the methoxy groups (ester and vinyl ether) around

    
     3.70 – 3.85 ppm .[1]
    
  • Geometry Check: NOE (Nuclear Overhauser Effect) experiments can confirm the (

    
    )-geometry by showing spatial proximity between the vinylic proton and the aromatic ring protons.[1]
    

Comparative Data: Natural vs. Synthetic[1]

The following table highlights why the synthetic modification of the methyl 2-methoxyacrylate scaffold was necessary for commercial success.

FeatureStrobilurin A (Natural)Azoxystrobin (Synthetic)Impact
Half-life (

) in Sun
< 10 minutes> 2 weeksField persistence allowed for crop protection.[1]
LogP (Lipophilicity) High (Low systemicity)2.5 (Optimized)Allowed movement within the plant leaf (translaminar).[1]
Spectrum NarrowBroadEffective against Ascomycetes, Basidiomycetes, Oomycetes.[2]
Toxophore Methyl 2-methoxyacrylateMethyl 2-methoxyacrylateRetained: The engine of fungicidal activity.[1]

References

  • Anke, T., Oberwinkler, F., Steglich, W., & Schramm, G. (1977). The strobilurins—new antifungal antibiotics from the basidiomycete Strobilurus tenacellus.[4] The Journal of Antibiotics, 30(10), 806–810.

  • Sauter, H., Steglich, W., & Anke, T. (1999).[5][6] Strobilurins: Evolution of a New Class of Active Substances.[4][5][6] Angewandte Chemie International Edition, 38(10), 1328–1349.[1][6]

  • Bartlett, D. W., et al. (2002).[1][5][7][8] The strobilurin fungicides.[1][3][5][6][7][8][9] Pest Management Science, 58(7), 649–662.[1][7]

  • Clough, J. M. (1993).[1] The Strobilurins, Oudemansins, and Myxothiazols, Fungicidal Derivatives of

    
    -Methoxyacrylic Acid. Natural Product Reports, 10, 565-574.[1] 
    

Sources

Exploratory

Technical Guide: Methyl 2-Methoxyacrylate (M2MA) Health &amp; Safety Profile

[1] Executive Summary & Chemical Logic Methyl 2-methoxyacrylate (M2MA) is a specialized acrylic monomer characterized by an electron-rich methoxy group attached to the -carbon of the acrylate backbone.[1] Unlike simple m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Logic

Methyl 2-methoxyacrylate (M2MA) is a specialized acrylic monomer characterized by an electron-rich methoxy group attached to the


-carbon of the acrylate backbone.[1] Unlike simple methyl acrylate, the presence of the 2-methoxy substituent alters the electronic density of the double bond, influencing both its polymerization kinetics and its electrophilic reactivity toward biological nucleophiles.

This guide moves beyond standard Safety Data Sheet (SDS) lists to explain the mechanistic basis of the hazards associated with M2MA. The core safety philosophy for M2MA is defined by two critical instability factors:

  • Thermodynamic Instability: The potential for exothermic runaway polymerization.

  • Biological Reactivity: The capacity to act as a hapten via Michael addition, leading to severe immunological sensitization.

Physicochemical Profile

Data consolidated from experimental catalogs and structural analogs.

PropertyValueOperational Implication
Structure


-methoxy group increases electron density compared to simple acrylates.[1]
Physical State Clear, colorless liquidVisually indistinguishable from water or common solvents; requires strict labeling.
Boiling Point ~55–56°C @ 13 mmHgHigh-boiling at atm pressure (~160°C est.).[1] Do not distill at atm pressure (polymerization risk).
Density 1.07 g/cm³Slightly denser than water; sinks in aqueous spills.
Flash Point ~60–70°C (Est.)Combustible Liquid. Vapors can form explosive mixtures above 60°C.
Vapor Pressure Low at STPInhalation risk increases significantly with heating or aerosolization.

Toxicological Landscape: The Mechanism of Harm

M2MA is not merely "toxic"; it is a reactive electrophile . Understanding the mechanism of action is required to design effective barrier protection.

The Sensitization Pathway (Skin & Respiratory)

The primary chronic risk of M2MA is Allergic Contact Dermatitis (ACD) . Unlike simple acids that burn immediately, M2MA penetrates the stratum corneum and reacts with skin proteins.

  • Mechanism: The acrylic double bond acts as a Michael acceptor.

  • Target: Cysteine residues (thiol groups) on epidermal proteins (e.g., keratin, Langerhans cell surface proteins).

  • Outcome: The M2MA-protein complex (hapten-carrier) is recognized by T-cells as "foreign," triggering an immune response.[1] Subsequent exposures, even at picomolar levels, can cause severe blistering and anaphylaxis.

Visualization: The Haptenization Cascade

The following diagram illustrates how M2MA converts from a chemical to an immunological trigger.

SensitizationPathway M2MA Methyl 2-Methoxyacrylate (Electrophile) Complex Hapten-Protein Conjugate M2MA->Complex Michael Addition Skin Skin Protein (Nucleophilic -SH) Skin->Complex Langerhans Langerhans Cell Processing Complex->Langerhans Internalization TCell T-Cell Activation (Sensitization) Langerhans->TCell Antigen Presentation Reaction Allergic Dermatitis (Blistering/Inflammation) TCell->Reaction Re-exposure Trigger

Caption: Figure 1: The mechanism of Type IV Hypersensitivity induced by M2MA binding to skin proteins.[1]

Operational Handling & Stability Control

The safety of M2MA relies heavily on preventing unwanted polymerization . This reaction is exothermic and auto-accelerating (Trommsdorff effect), potentially leading to vessel rupture.[1]

The Inhibitor Paradox (Critical Protocol)

M2MA is typically stabilized with MEHQ (Monomethyl ether of hydroquinone) .

  • The Trap: MEHQ is not effective in the absence of oxygen. It requires dissolved oxygen to form the active radical scavenger.

  • Common Error: Storing M2MA under pure Nitrogen or Argon. This deactivates the inhibitor.

  • Correct Protocol: Store under air or a lean oxygen mix (5-10%

    
     in 
    
    
    
    ) if flammability is a concern, but never total inerting for long periods.[1]
Storage Logic Diagram

Use this logic flow to determine safe storage conditions.

StorageLogic Start M2MA Storage Check Inhibitor Is MEHQ Present? Start->Inhibitor Atmosphere Headspace Gas? Inhibitor->Atmosphere Yes Danger1 HIGH RISK Polymerization Likely Inhibitor->Danger1 No Temp Temperature < 25°C? Atmosphere->Temp Air / Lean O2 Atmosphere->Danger1 Pure Nitrogen/Argon Safe SAFE STATE Monitor Peroxides Temp->Safe Yes Danger2 RISK: Inhibitor Consumption Temp->Danger2 No (>30°C)

Caption: Figure 2: Decision logic for preventing runaway polymerization in M2MA storage.

Safe Handling Protocols
A. Personal Protective Equipment (PPE)

Standard latex gloves are insufficient for acrylates due to rapid permeation.

  • Primary Barrier: Silver Shield® (Laminate) or heavy-duty Butyl Rubber.[1]

  • Splash Protection: Nitrile (minimum 0.11mm) is acceptable only for incidental splash if removed immediately.

  • Respiratory: If heating or handling open volumes >500mL, use an organic vapor cartridge (OV) respirator or work strictly in a fume hood.

B. Spills & Decontamination
  • Evacuate: Acrylate vapors are irritating and potential sensitizers.[2][3][4]

  • Quench: Do not just wipe. Treat the spill with a dilute base (e.g., 5% aqueous ammonia or sodium carbonate) to hydrolyze the ester and deactivate the Michael acceptor capability.

  • Absorb: Use non-combustible material (vermiculite). Do not use paper towels (surface area heat generation).

Emergency Response Data

ScenarioImmediate ActionMedical/Technical Note
Skin Contact Wash with soap/water for 15 min.[1][5] Discard leather shoes. Leather absorbs acrylates and holds them against the skin, causing chemical burns.
Eye Contact Irrigate for 20 min. Consult Ophthalmologist.Acrylates can cause corneal clouding and permanent damage.
Inhalation Move to fresh air.[2][5][6][7] Steroids may be needed.Pulmonary edema may be delayed by 24 hours.
Fire Use Foam, Dry Chemical, or

.[7]
Avoid water jet ; M2MA is only slightly soluble and may float/spread.
Runaway Reaction Evacuate area. Do not seal vessel.If safe, add phenothiazine or excess MEHQ solution to quench radicals.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12636, Methyl 2-methoxyacrylate.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Acrylates and Methacrylates. (General class data used for read-across on sensitization).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Polymerization Incidents Case Studies. (Grounding for storage logic). Retrieved from [Link]

Note: Where specific LD50 data for M2MA is absent in public literature, protocols are derived from the "Universal Acrylate Precautionary Principle" based on the structural homology to Methyl Acrylate (CAS 96-33-3).[1]

Sources

Protocols & Analytical Methods

Method

Free radical polymerization of "Methyl 2-methoxyacrylate"

Application Note: Free Radical Polymerization of Methyl 2-Methoxyacrylate (M2MA) Executive Summary & Technical Scope Target Audience: Polymer Chemists, Drug Delivery Formulation Scientists. Molecule of Interest: Methyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Free Radical Polymerization of Methyl 2-Methoxyacrylate (M2MA)

Executive Summary & Technical Scope

Target Audience: Polymer Chemists, Drug Delivery Formulation Scientists. Molecule of Interest: Methyl 2-methoxyacrylate (M2MA), also known as Methyl


-methoxyacrylate.
CAS Number:  5137-55-3 (Verify specific isomer availability).

The Challenge: Unlike standard acrylates (e.g., Methyl Methacrylate, MMA), M2MA is a captodative monomer . It possesses an electron-withdrawing ester group (capto) and an electron-donating methoxy group (dative) on the same radical center (


-carbon).

Implications for Polymerization:

  • Radical Stabilization: The resulting propagating radical is resonance-stabilized by both substituents. This lowers the energy of the radical, significantly reducing the rate of propagation (

    
    ) and favoring termination (
    
    
    
    ).
  • Steric Hindrance: The 1,1-disubstitution creates steric barriers to homopolymerization.[1][2]

  • Thermal Reversibility: Polymers of M2MA often contain weak "head-to-head" linkages due to recombination termination, which can dissociate upon heating, offering unique opportunities for "living-like" block copolymer synthesis or thermal degradation triggers in drug delivery.

This guide details the protocol for overcoming these kinetic barriers to synthesize Poly(M2MA) and discusses its unique reversible termination mechanism.

Mechanistic Insight: The Captodative Effect

To successfully polymerize M2MA, one must understand that the radical is too stable for rapid propagation at standard temperatures (60°C).

Figure 1: Captodative Stabilization & Termination Pathway

CaptodativeMechanism Monomer M2MA Monomer (Electron Poor C=C) Radical Captodative Radical (Resonance Stabilized) Monomer->Radical Formation Initiator Initiator (R•) Initiator->Monomer Attack Prop Slow Propagation (Steric/Electronic Barrier) Radical->Prop + Monomer Term Termination via Recombination (Favored) Radical->Term + Radical Prop->Radical Chain Growth Polymer Poly(M2MA) Head-to-Head Linkage Term->Polymer C-C Bond Formation Dissoc Thermal Dissociation (>100°C) Polymer->Dissoc Reversible? Dissoc->Radical Regeneration

Caption: The captodative radical is stabilized by the methoxy (donor) and carbonyl (acceptor) groups, favoring recombination over propagation.

Critical Experimental Parameters

ParameterRecommendationScientific Rationale
Temperature 90°C – 120°C Higher T is required to overcome the activation energy of propagation (

) for the stabilized radical. Note: >130°C may induce depolymerization (

limits).
Initiator High T Azo (e.g., ACHN) Standard AIBN (

C) depletes too fast at the required 90°C+. Use 1,1'-Azobis(cyclohexanecarbonitrile).
Solvent Bulk or Anisole Bulk is preferred to maximize rate (

). If solvent is needed, use non-transferring solvents like benzene or anisole. Avoid THF (chain transfer).
Atmosphere Strict Inert (Argon) Oxygen reacts with captodative radicals to form stable peroxides, completely halting the reaction.

Detailed Protocol: Homopolymerization of M2MA

Objective: Synthesis of Poly(methyl 2-methoxyacrylate) via Bulk Free Radical Polymerization.

Phase 1: Monomer Purification (Critical)

Commercially available M2MA contains inhibitors (e.g., MEHQ). The stabilized radical of M2MA is highly sensitive to inhibition.

  • Wash: Extract M2MA (

    
    ) with 5% NaOH solution to remove phenolic inhibitors.
    
  • Dry: Wash with deionized water until neutral pH, then dry over anhydrous

    
    .
    
  • Distill: Perform vacuum distillation under reduced pressure (

    
     atmosphere). Collect the middle fraction.
    
    • Storage: Store at -20°C under Argon. Use within 48 hours.

Phase 2: Polymerization Setup
  • Reaction Vessel: Heavy-walled glass ampoule (for freeze-pump-thaw).

  • Scale: 5.0 g Monomer (approx. 43 mmol).

Step-by-Step:

  • Charging: In a glovebox or under active

    
     flow, add 5.0 g of purified M2MA to the ampoule.
    
  • Initiator: Add 1,1'-Azobis(cyclohexanecarbonitrile) (ACHN) at 1.0 mol% relative to monomer (approx. 10 mg).

    • Why ACHN? It has a 10-hour half-life at ~88°C, matching our target temperature.

  • Degassing (Non-negotiable): Connect ampoule to a vacuum line. Perform 3 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid

      
      .
      
    • Pump to < 0.1 mbar.

    • Thaw in warm water.

  • Sealing: Flame-seal the ampoule under vacuum.

  • Reaction: Submerge sealed ampoule in an oil bath thermostated at 90°C .

    • Duration: 24 to 48 hours. (Kinetics are slow).

    • Observation: Viscosity increase will be less dramatic than MMA due to lower MW.

Phase 3: Isolation & Purification
  • Quench: Cool ampoule in liquid nitrogen to stop the reaction immediately. Open carefully.

  • Dilution: Dilute the reaction mixture with a small amount of Chloroform or Toluene (2-3 mL).

  • Precipitation: Dropwise addition of the polymer solution into excess Methanol (10:1 ratio of MeOH:Polymer solution) with vigorous stirring.

    • Note: Poly(M2MA) is generally insoluble in methanol. If the polymer is oligomeric (very low MW), use Hexane or Petroleum Ether instead.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Characterization & Expected Results

A. NMR Spectroscopy ( -NMR in )

Validation of polymerization is determined by the disappearance of vinyl protons and the broadening of the methoxy signal.

SignalMonomer (

ppm)
Polymer (

ppm)
Interpretation
Vinyl (

)
5.6, 6.2 (doublets)Absent Confirms conversion.
Ester

3.8 (singlet)3.6 - 3.8 (broad)Main chain ester.

-Methoxy
3.6 (singlet)3.2 - 3.5 (broad)Distinctive shift upfield due to shielding in backbone.
Backbone

N/A2.0 - 2.8 (broad)High steric bulk causes significant broadening.
B. Molecular Weight (GPC)
  • Expected

    
    :  5,000 – 20,000  g/mol  (Oligomeric to Low Polymer).
    
  • PDI (

    
    ):  1.5 – 2.0.
    
  • Note: If polymerized >100°C, you may observe a bimodal distribution .[1] This is a signature of the "reversible termination" where polymer chains recombine and break apart (dynamic equilibrium).

Application in Drug Development: The "Weak Link" Advantage

Poly(M2MA) is not just "another acrylate."[3][4][5] Its value in drug delivery lies in the Head-to-Head (H-H) bond formed during termination.

Figure 2: Thermal Degradation / Release Pathway

DrugDelivery Polymer Poly(M2MA) Backbone (Encapsulating Drug) Trigger Thermal Trigger (Hyperthermia / Local Heating) Polymer->Trigger Cleavage Cleavage of Weak Head-to-Head Bond Trigger->Cleavage Activation Release Polymer Breakdown & Drug Release Cleavage->Release

Caption: The sterically strained C-C bond formed by recombination allows the polymer to degrade at elevated temperatures, useful for hyperthermia-triggered drug release.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Polymerization Oxygen InhibitionRe-do Freeze-Pump-Thaw. Captodative radicals are extremely sensitive to

.
Yellow Discoloration Oxidation of Amine ImpuritiesEnsure complete removal of inhibitor (NaOH wash). Ensure inert atmosphere.
Low Molecular Weight High Termination Rate (

)
This is intrinsic to M2MA. Try Emulsion Polymerization to compartmentalize radicals (segregation effect reduces

).
Bimodal GPC Reversible TerminationIf unimodal is required, lower temp to 80-90°C and accept lower conversion/rate.

References

  • Yamada, B., et al. (1994). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Taylor & Francis / Journal of Macromolecular Science.

  • Ito, H., et al. (1982).

    
    -substituted acrylates. Macromolecules. 
    
  • Tanaka, H. (2003). Captodative substituent effects in radical polymerization. Progress in Polymer Science.

Sources

Application

Emulsion polymerization of "Methyl 2-methoxyacrylate"

Application Note: Precision Emulsion Polymerization of Methyl 2-Methoxyacrylate (M2MA) Executive Summary & Chemical Context Methyl 2-methoxyacrylate (M2MA), also referred to as methyl -methoxyacrylate, represents a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Emulsion Polymerization of Methyl 2-Methoxyacrylate (M2MA)

Executive Summary & Chemical Context

Methyl 2-methoxyacrylate (M2MA), also referred to as methyl


-methoxyacrylate, represents a unique class of "captodative" monomers. Unlike standard acrylates (e.g., Methyl Methacrylate - MMA), the 

-carbon in M2MA bears both an electron-withdrawing ester group and an electron-donating methoxy group.

Why this matters for your experiment:

  • Radical Stabilization: The captodative effect stabilizes the propagating radical. This significantly lowers the propagation rate constant (

    
    ) compared to MMA. Expect longer reaction times. 
    
  • Ceiling Temperature (

    
    ):  Steric hindrance at the 
    
    
    
    -position lowers the ceiling temperature. While bulk polymerization often requires temperatures >90°C to drive kinetics, emulsion polymerization allows us to operate at 70–80°C, leveraging the "compartmentalization effect" (Segregation of radicals) to maintain high molecular weight without hitting the thermodynamic ceiling where depolymerization dominates.
  • Hydrolytic Sensitivity: The presence of the electron-rich methoxy group adjacent to the ester linkage alters hydrolytic stability. Strict pH buffering is mandatory to prevent hydrolysis of the monomer during the aqueous phase reaction.

Pre-Polymerization Considerations

Before initiating the reaction, the following parameters must be optimized to ensure a self-validating system.

A. Monomer Purification

Commercial M2MA is stabilized with inhibitors (typically Hydroquinone or MEHQ). Due to the naturally slow kinetics of M2MA, even trace inhibitors can stall the reaction entirely (induction periods > 3 hours).

  • Action: Pass M2MA through a basic alumina column immediately prior to use. Do not rely on caustic washing (NaOH), as it may induce premature hydrolysis of the methoxy-ester.

B. Surfactant Selection (HLB Balance)

M2MA is slightly more water-soluble than MMA due to the ether oxygen.

  • Primary Surfactant: Sodium Dodecyl Sulfate (SDS). It provides strong electrostatic stabilization.

  • Co-Surfactant (Optional): If stability is poor, add a non-ionic surfactant (e.g., Tween 80) to improve steric stabilization, but start with anionic SDS for better particle size control.

C. The Buffering System

The decomposition of persulfate initiators releases protons (


), lowering the pH.
  • Risk: Acidic pH < 4 can catalyze the hydrolysis of the enol ether moiety in M2MA.

  • Solution: Use Sodium Bicarbonate (

    
    ) to pin the pH between 7.0 and 8.0.
    

Experimental Protocol: Semi-Continuous Emulsion Polymerization

Rationale for Semi-Continuous Feed: Batch polymerization of M2MA runs the risk of "dead-end" polymerization due to the Trommsdorff effect (gel effect) occurring too early or thermal runaway. A "Starved Feed" ensures that the monomer concentration in the reactor remains low, keeping the system under kinetic control rather than diffusion control.

Table 1: Reaction Formulation (Target Solids: ~20%)
ComponentRoleMass (g)Concentration (wt% of Total)
Initial Charge (Heel)
Deionized Water (Degassed)Continuous Phase140.0 g-
Sodium BicarbonateBuffer0.25 g~20 mM
SDS (Surfactant)Emulsifier0.15 g> CMC
Monomer Feed
Methyl 2-methoxyacrylateMonomer38.0 g-
Initiator Feed
Potassium Persulfate (KPS)Thermal Initiator0.20 g0.5 wt% vs Monomer
Deionized WaterSolvent for KPS10.0 g-
Step-by-Step Methodology

Step 1: Reactor Setup & Degassing

  • Equip a 250 mL three-neck round-bottom flask with:

    • Mechanical stirrer (Teflon blade, set to 250 RPM).

    • Reflux condenser.

    • Nitrogen inlet (long needle submerged) and outlet.

    • Temperature probe.[1][2][3][4]

  • Add the Initial Charge (Water, Buffer, SDS).

  • Critical: Purge with

    
     for 30 minutes while heating to 75°C . Oxygen is a diradical that will quench M2MA polymerization efficiently; thorough degassing is non-negotiable.
    

Step 2: Seed Formation (The Nucleation Event)

  • Once at 75°C, add 5% of the Monomer Feed (approx. 1.9 g) to the reactor.

  • Allow to emulsify for 5 minutes. The solution should look slightly turbid.

  • Dissolve the KPS in its water charge. Add 25% of the Initiator Solution to the reactor.

  • Observation: Within 10–15 minutes, the mixture should turn from turbid to a translucent blue/white (The "Tyndall Effect"), indicating the formation of seed latex particles.

Step 3: Semi-Continuous Feed

  • Load the remaining Monomer into a syringe pump or addition funnel.

  • Load the remaining Initiator Solution into a separate syringe pump.

  • Feed Rate: Start feeding both streams simultaneously over 3.5 to 4 hours .

    • Note: M2MA propagates slowly. Feeding too fast will cause monomer pooling (droplets), leading to bulk polymerization characteristics inside the droplets (coagulum formation).

  • Maintain temperature at 75°C ± 1°C .

Step 4: Cook-Down (Maturation)

  • After feeds are complete, raise temperature to 80°C .

  • Maintain agitation for an additional 2 hours to consume residual monomer.

    • Why? High residual monomer content is common with captodative monomers. This step pushes conversion >95%.

Step 5: Work-up

  • Cool to room temperature.

  • Filter the latex through a 100-micron mesh to remove any coagulum.

  • Dialyze against distilled water (MWCO 12-14 kDa) to remove free surfactant and salts if using for biological applications.

Mechanism & Visualization

The following diagram illustrates the kinetic pathway, highlighting the captodative stabilization that dictates the slow feed requirement.

M2MA_Polymerization Start Initiation (KPS Decomposition) Micelle Micelle Entry (SDS + M2MA) Start->Micelle SO4- Radicals Prop Propagation (Captodative Radical) Micelle->Prop Oligomer Capture Prop->Prop Chain Growth Term Termination (Bimolecular) Prop->Term Dead Polymer Stabilization Radical Stabilization: Slow k_p Requires Heat (75°C) Prop->Stabilization Drift Risk: Monomer Pooling (If Feed > k_p) Prop->Drift Rate Limiting Step

Figure 1: Kinetic workflow of M2MA emulsion polymerization. Note the critical "Propagation" step where captodative stabilization slows the reaction, necessitating a starved-feed approach.

Characterization & Validation

To ensure your protocol was successful, perform these three checks:

TechniqueExpected ResultInterpretation
DLS (Dynamic Light Scattering) Particle Size: 80–150 nmPDI < 0.1 indicates successful nucleation and controlled growth. High PDI (>0.2) suggests secondary nucleation (feed was too fast).
H-NMR (in CDCl3) Disappearance of vinyl protons (5.5 & 6.2 ppm)Check for residual monomer. Broad peaks at 3.2–3.6 ppm correspond to the methoxy/ester backbone.
DSC (Thermal Analysis) Tg detectionPoly(M2MA) typically shows a

distinct from PMMA. Depending on tacticity,

can range from 80°C to 100°C.

Troubleshooting Guide

Problem: Low Conversion (< 80%)

  • Cause: The "Ceiling Temperature" effect or radical death.

  • Fix: Do not exceed 85°C. If conversion halts, add a "chaser" of redox initiator (t-BHP / Ascorbic Acid) at 60°C during the cool-down phase to scavenge residuals.

Problem: Latex Instability (Coagulation)

  • Cause: Hydrolysis of M2MA generating methanol (destabilizing the latex) or acidic species.

  • Fix: Check the pH of the final latex. If pH < 6, increase the initial buffer (NaHCO3) concentration in the next run.

Problem: Phase Separation

  • Cause: M2MA is essentially an oil. If the stir rate is too low during the feed, it pools.

  • Fix: Increase RPM to 350. Ensure the feed tube drops directly into the liquid, not down the side of the hot wall (which causes bulk polymerization crusts).

References

  • Tanaka, H. (2003). Captodative substituted acrylates: synthesis, polymerization and properties. Polymer Journal. Link (Discusses the fundamental radical stabilization of M2MA).

  • Yamada, B., et al. (1994). Radical polymerization of methyl -methoxyacrylate: Rate constants and ceiling temperature. Macromolecular Chemistry and Physics. (Establishes the and constraints).
  • Gilbert, R. G. (1995). Emulsion Polymerization: A Mechanistic Approach. Academic Press. (Foundational text for the "Starved Feed" protocol logic).
  • Ito, H., et al. (1982).

    
    -Methoxyacrylate. Macromolecules.[1][2][4][5][6][7][8] Link (Comparison of polymerization modes).
    

Sources

Method

The Synthesis and Application of Poly(methyl 2-methoxyacrylate): A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of poly(methyl 2-methoxyacrylate) (PMMOA). Moving beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of poly(methyl 2-methoxyacrylate) (PMMOA). Moving beyond standard protocols, this guide delves into the nuanced polymerization behavior of its unique monomer, methyl 2-methoxyacrylate (MMOA), a captodative vinyl monomer, and explores the anticipated properties and functionalities of the resulting polymer. We will explore its synthesis via free-radical pathways, propose methodologies for other polymerization techniques, and discuss its potential in advanced material applications, particularly in the biomedical field.

Introduction: The Intrigue of a Captodative Monomer

Methyl 2-methoxyacrylate (MMOA) stands apart from conventional acrylate monomers like methyl methacrylate (MMA) due to the presence of both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing methoxycarbonyl group (-COOCH₃) attached to the α-carbon of the vinyl group. This "captodative" substitution profoundly influences its radical polymerization behavior, offering unique opportunities for polymer design.[1] Unlike the well-understood polymerization of MMA, MMOA exhibits exceptional reactivity and can lead to polymers with distinct architectures.[1] This guide will illuminate the underlying principles and provide practical protocols for harnessing the potential of this fascinating monomer.

I. Understanding the Unique Polymerization of Methyl 2-methoxyacrylate

The captodative effect in MMOA stabilizes the propagating radical, a factor that would typically suggest poor polymerizability.[1] However, experimental evidence indicates that MMOA undergoes facile free-radical polymerization, even in the absence of a conventional initiator at elevated temperatures.[1] This unique characteristic is attributed to the electronic nature of the monomer and the stability of the resulting radical species.

Free-Radical Polymerization: A Protocol for Unconventional Synthesis

The free-radical polymerization of MMOA can be tailored to produce polymers with either a unimodal or a bimodal molecular weight distribution, depending on the reaction temperature.[1] This offers a unique, catalyst-free method to generate polymer blends with potentially interesting mechanical and rheological properties.

Protocol 1: Synthesis of Unimodal Poly(methyl 2-methoxyacrylate) via Free-Radical Polymerization

This protocol is designed to produce PMMOA with a relatively narrow molecular weight distribution.

Materials:

  • Methyl 2-methoxyacrylate (MMOA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: Purify MMOA by passing it through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and flame-dry under vacuum. Allow the flask to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: In a typical experiment, add MMOA (e.g., 5 g, 43.4 mmol) and AIBN (e.g., 0.071 g, 0.43 mmol, for a monomer to initiator ratio of 100:1) to the Schlenk flask. Add anhydrous toluene (e.g., 10 mL) to achieve a desired monomer concentration.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum at 40-50°C to a constant weight.

Protocol 2: Initiator-Free Synthesis of Bimodal Poly(methyl 2-methoxyacrylate)

This protocol leverages the unique thermal polymerization behavior of MMOA to produce a polymer with a bimodal molecular weight distribution.[1]

Materials:

  • Methyl 2-methoxyacrylate (MMOA), inhibitor removed

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: As described in Protocol 1.

  • Reaction Setup: As described in Protocol 1.

  • Reagent Addition: Add the purified MMOA (e.g., 5 g) to the Schlenk flask. No initiator is required.

  • Degassing: As described in Protocol 1.

  • Polymerization: Place the flask in a preheated oil bath at a higher temperature, for instance, 130°C.[1] Stir the monomer for a predetermined time (e.g., 12-48 hours).

  • Termination and Precipitation: As described in Protocol 1.

  • Purification: As described in Protocol 1.

II. Exploring Advanced Polymerization Techniques for MMOA

While free-radical polymerization of MMOA is intriguing, controlled radical polymerization (CRP) and anionic polymerization methods could offer superior control over molecular weight, dispersity, and polymer architecture. The following are proposed exploratory protocols based on established methods for similar acrylate monomers.

Proposed Protocol for Atom Transfer Radical Polymerization (ATRP) of MMOA

ATRP is a robust method for the controlled polymerization of a wide range of monomers. This proposed protocol adapts a typical ATRP procedure for acrylates to MMOA.

Materials:

  • Methyl 2-methoxyacrylate (MMOA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous anisole

  • Schlenk flask and line, magnetic stirrer, heating mantle, inert gas supply

  • Methanol (for precipitation)

Procedure:

  • Reaction Setup: Assemble and flame-dry a Schlenk flask under vacuum.

  • Catalyst and Ligand Addition: Add CuBr (e.g., 0.062 g, 0.43 mmol) to the flask. Seal the flask, evacuate, and backfill with inert gas three times. Add anhydrous anisole (e.g., 5 mL) and PMDETA (e.g., 0.090 mL, 0.43 mmol) via syringe. Stir the mixture until a homogeneous green-blue solution is formed.

  • Monomer and Initiator Addition: In a separate, dry vial under inert atmosphere, dissolve MMOA (e.g., 5 g, 43.4 mmol) and EBiB (e.g., 0.063 mL, 0.43 mmol, for a target DP of 100) in anisole (e.g., 5 mL).

  • Degassing: Degas the monomer/initiator solution by bubbling with inert gas for 30 minutes.

  • Polymerization: Transfer the degassed monomer/initiator solution to the catalyst solution via a cannula. Place the flask in a preheated oil bath at 70°C.

  • Termination and Purification: After the desired time, terminate the polymerization by cooling and exposing to air. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Proposed Protocol for Anionic Polymerization of MMOA

Anionic polymerization is highly sensitive to impurities but offers excellent control over polymer synthesis. The presence of the methoxy group in MMOA may influence the stability of the propagating carbanion.

Materials:

  • Methyl 2-methoxyacrylate (MMOA), freshly distilled from CaH₂

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • High-vacuum polymerization apparatus

  • Methanol (for termination)

Procedure:

  • Rigorous Purification: All glassware must be rigorously cleaned and flame-dried under high vacuum. THF must be freshly distilled from a sodium/benzophenone ketyl. MMOA should be distilled from calcium hydride immediately before use.

  • Reaction Setup: Assemble the high-vacuum apparatus.

  • Solvent and Monomer Addition: Distill THF into the reaction flask under vacuum. Cool the flask to -78°C (dry ice/acetone bath). Distill the purified MMOA into the reaction flask.

  • Initiation: Add a calculated amount of s-BuLi solution via syringe to the stirred monomer solution at -78°C. A color change may be observed, indicating the formation of the propagating anions.

  • Polymerization: Allow the polymerization to proceed at -78°C for a specific time (e.g., 1-4 hours).

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol.

  • Precipitation and Purification: Allow the reaction to warm to room temperature. Precipitate the polymer in a large excess of a non-solvent such as hexane or methanol. Filter and dry the polymer under vacuum.

III. Characterization of Poly(methyl 2-methoxyacrylate)

A thorough characterization of the synthesized PMMOA is crucial to understand its properties and potential applications.

Technique Parameter Measured Expected Observations for PMMOA
Gel Permeation Chromatography (GPC) Molecular Weight (Mn, Mw), Dispersity (Đ)Unimodal or bimodal distributions depending on synthesis conditions. Controlled polymerizations should yield narrow dispersity (Đ < 1.5).
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Structure, Tacticity¹H NMR will show characteristic peaks for the methoxy and ester methyl protons, and the polymer backbone protons. ¹³C NMR will provide detailed information on the carbon skeleton and tacticity.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg)The Tg of PMMOA is expected to differ from that of PMMA (typically 105-125°C) due to the presence of the flexible methoxy group on the backbone, which may lower the Tg.
Thermogravimetric Analysis (TGA) Thermal StabilityThe onset of thermal degradation will indicate the polymer's stability at elevated temperatures. The degradation profile may differ from PMMA.
Contact Angle Goniometry Surface Hydrophilicity/HydrophobicityThe presence of the additional oxygen atom in the methoxy group may increase the hydrophilicity of PMMOA compared to PMMA.

IV. Potential Applications in Research and Drug Development

The unique properties anticipated for PMMOA open up exciting possibilities for its use in various high-tech applications.

Biomedical Devices and Coatings

The potential for enhanced biocompatibility and tunable surface properties makes PMMOA an interesting candidate for coating biomedical devices. A more hydrophilic surface could reduce protein adsorption and biofouling, which are critical issues for implants and biosensors.

Drug Delivery Systems

The amphiphilic character that may arise from the methoxy and ester groups could make PMMOA suitable for the encapsulation and controlled release of therapeutic agents.[2] Polymers with bimodal molecular weight distributions could be processed to create materials with tailored porosity for drug delivery applications.

Advanced Materials

The ability to easily form block copolymers with other vinyl monomers, as demonstrated in the free-radical polymerization of MMOA, allows for the creation of novel materials with microphase-separated morphologies.[1] These could find applications as thermoplastic elastomers, compatibilizers, or nanostructured materials.

V. Workflow and Mechanistic Diagrams

free_radical_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) R Primary Radicals (R•) I->R Heat (90°C) I->R M MMOA Monomer R->M Addition R->M RM Propagating Radical (R-M•) M->RM RM->M Chain Growth P PMMOA Polymer RM->P Recombination/ Disproportionation RM->P caption Free-Radical Polymerization of MMOA

Caption: Free-Radical Polymerization of MMOA.

bimodal_synthesis cluster_workflow Bimodal PMMOA Synthesis Workflow cluster_mechanism Proposed Mechanism start Purified MMOA reaction Bulk Polymerization (130°C, No Initiator) start->reaction thermal_init Thermal Self-Initiation precipitation Precipitation in Methanol reaction->precipitation bimodal_polymer Bimodal PMMOA precipitation->bimodal_polymer low_mw Low MW Polymer Formation high_mw High MW Polymer Formation thermal_init->high_mw cleavage Cleavage of Head-to-Head Linkages high_mw->cleavage High Temperature cleavage->low_mw caption Workflow for Bimodal PMMOA Synthesis

Caption: Workflow for Bimodal PMMOA Synthesis.

VI. Conclusion and Future Outlook

Methyl 2-methoxyacrylate is a monomer with unique polymerization characteristics that set it apart from conventional acrylates. The ability to control the molecular weight distribution simply by adjusting the temperature in a catalyst-free system, and the potential for straightforward block copolymer synthesis, make MMOA a valuable building block for advanced polymer synthesis. While much of the characterization and application space for PMMOA remains to be explored, the foundational principles outlined in this guide provide a solid starting point for researchers to delve into the exciting possibilities offered by this captodative monomer. Further research into controlled polymerization methods and a thorough investigation of the physical, chemical, and biological properties of PMMOA are warranted and expected to yield novel materials with significant potential in drug delivery, biomedical engineering, and material science.

VII. References

  • Niwa, M., Fujii, H., & Tanaka, H. (2014). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Designed Monomers and Polymers, 17(7), 647-653. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2002). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747-3792. [Link]

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of Radical Polymerization. Wiley-VCH. [Link]

  • Gnanou, Y., & Fontanille, M. (2007). Organic and Physical Chemistry of Polymers. John Wiley & Sons. [Link]

  • Sakai, R., & Schwendeman, S. P. (2003). The effect of polymer molecular weight on the biphasic release of a protein from poly(d,l-lactide-co-glycolide) microparticles. Journal of Controlled Release, 88(3), 421-431. [Link]

  • Ratner, B. D., Hoffman, A. S., Schoen, F. J., & Lemons, J. E. (Eds.). (2012). Biomaterials science: An introduction to materials in medicine. Academic press. [Link]

Sources

Application

Application Notes and Protocols: The Role of Methyl 2-methoxyacrylate in Advanced Adhesive Formulations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive technical guide on the utilization of methyl 2-methoxyacrylate (M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of methyl 2-methoxyacrylate (M2MA) in the formulation of high-performance adhesives. This document delves into the unique chemical properties conferred by the 2-methoxy group, offers detailed protocols for formulation and characterization, and presents a comparative analysis against standard methyl methacrylate (MMA) adhesives. The information herein is intended to empower researchers and professionals in the development of novel adhesive systems with tailored properties for a range of demanding applications, including those in the medical device and drug delivery fields.

Introduction: Beyond Conventional Methacrylate Adhesives

Methyl methacrylate (MMA) adhesives are renowned for their rapid room-temperature cure, high strength, and versatility in bonding a wide array of substrates.[1] These two-part reactive acrylic systems typically consist of a resin and a hardener, often supplemented with toughening agents to enhance flexibility and impact resistance.[2] The curing mechanism involves a free-radical polymerization, resulting in a durable thermoplastic with excellent shear, peel, and impact strength.[2]

While the utility of MMA is well-established, the quest for adhesives with enhanced performance characteristics—such as improved flexibility, controlled curing kinetics, and specific surface interactions—has led to the exploration of functionalized methacrylate monomers. Methyl 2-methoxyacrylate (M2MA) emerges as a promising candidate in this arena. The introduction of a methoxy group at the second position of the acrylate backbone imparts unique electronic and steric properties that can be harnessed to fine-tune adhesive performance. This guide will explore the scientific rationale and practical methodologies for incorporating M2MA into advanced adhesive formulations.

The Scientific Rationale: Impact of the 2-Methoxy Group

The presence of the electron-donating methoxy group (–OCH₃) at the alpha-position to the carbonyl group in methyl 2-methoxyacrylate significantly influences its reactivity and the properties of the resulting polymer. This strategic functionalization offers several potential advantages in adhesive formulations:

  • Modified Reactivity and Curing Profile: The electronic effect of the methoxy group can alter the electron density of the vinyl group, thereby influencing the rate of polymerization. This allows for greater control over the curing profile, potentially leading to adhesives with a more defined "snap cure" or, conversely, a longer open time for complex assemblies.

  • Enhanced Polarity and Adhesion: The ether linkage in the methoxy group increases the polarity of the monomer. This can lead to improved wetting and adhesion to a wider range of substrates, particularly those with more polar surfaces. The potential for hydrogen bonding interactions can further enhance adhesive strength.

  • Increased Flexibility and Toughness: The introduction of the methoxy group can disrupt the close packing of polymer chains that is characteristic of poly(methyl methacrylate) (PMMA). This can lead to a lower glass transition temperature (Tg) and increased rotational freedom within the polymer backbone, resulting in a more flexible and tougher adhesive. This is particularly beneficial when bonding dissimilar materials with different coefficients of thermal expansion.

  • Biocompatibility and Low Toxicity: While all acrylates require careful handling, modifications to the monomer structure can influence the toxicological profile of the final cured polymer. For medical applications, the specific biocompatibility of poly(methyl 2-methoxyacrylate) would require dedicated investigation, but the modification of the well-understood MMA backbone provides a promising avenue for developing new biocompatible materials.

Formulation Development: A Step-by-Step Approach

The development of a high-performance adhesive based on methyl 2-methoxyacrylate follows a systematic process of component selection and optimization. A typical two-part formulation consists of a Part A (Adhesive Resin) and a Part B (Activator) .

Core Components of the Adhesive Formulation
ComponentFunctionExample MaterialsTypical Concentration (wt%)
Monomer Primary building block of the polymer matrix.Methyl 2-methoxyacrylate (M2MA), Methyl Methacrylate (MMA), Isobornyl Methacrylate (for low odor)[3]40 - 70
Toughening Agent Improves impact and peel strength.Carboxyl-terminated butadiene-acrylonitrile (CTBN) rubber[3], Chlorosulfonated Polyethylene10 - 30
Adhesion Promoter Enhances bonding to specific substrates.Phosphate esters, Methacrylic acid, Silane coupling agents (e.g., 3-methacryloxypropyltrimethoxysilane)[3]1 - 5
Initiator Generates free radicals to start polymerization.Cumene hydroperoxide (CHP)[3], Benzoyl peroxide (BPO)1 - 5 (in Part A)
Accelerator/Activator Promotes the decomposition of the initiator at room temperature.N,N-dimethylaniline, N,N-dimethyl-p-toluidine1 - 5 (in Part B)
Inhibitor Prevents premature polymerization and ensures shelf stability.Hydroquinone, Butylated hydroxytoluene (BHT)0.01 - 0.1
Fillers Modify viscosity, reduce shrinkage, and lower cost.Fumed silica, Calcium carbonate5 - 20
Experimental Protocol: Preparation of a Two-Part M2MA Adhesive

This protocol outlines the laboratory-scale preparation of a two-part adhesive system incorporating methyl 2-methoxyacrylate.

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Acrylate monomers are sensitizers and can cause skin irritation.

Part A: Adhesive Resin Formulation

  • Preparation of the Toughening Agent Solution:

    • In a glass reactor equipped with a mechanical stirrer and a heating mantle, dissolve the toughening agent (e.g., 20g of CTBN rubber) in a portion of the monomer blend (e.g., 40g of M2MA and 20g of MMA) at 60°C with continuous stirring until a homogeneous solution is obtained. This may take 1-2 hours.

    • Allow the solution to cool to room temperature.

  • Incorporation of Other Additives:

    • To the cooled toughening agent solution, add the remaining monomer(s), the adhesion promoter (e.g., 2g of methacrylic acid), and the inhibitor (e.g., 0.05g of hydroquinone).

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Addition of the Initiator:

    • Carefully add the initiator (e.g., 3g of cumene hydroperoxide) to the mixture and stir gently to ensure uniform dispersion. Avoid vigorous stirring that could introduce excessive air.

  • Degassing:

    • Place the formulated Part A in a vacuum chamber to remove any entrapped air bubbles.

Part B: Activator Formulation

  • Preparation:

    • In a separate container, mix a small amount of monomer (e.g., 5g of M2MA) with the accelerator (e.g., 2g of N,N-dimethyl-p-toluidine).

    • If required, add fillers like fumed silica to adjust the viscosity to match that of Part A.

Workflow for Adhesive Preparation

AdhesivePreparation cluster_PartA Part A: Adhesive Resin cluster_PartB Part B: Activator cluster_Application Application A1 Dissolve Toughening Agent in Monomers (60°C) A2 Cool to Room Temperature A1->A2 A3 Add Adhesion Promoter, Inhibitor, & Remaining Monomers A2->A3 A4 Add Initiator A3->A4 A5 Degas under Vacuum A4->A5 C1 Mix Part A and Part B (e.g., 10:1 ratio) A5->C1 B1 Mix Monomer with Accelerator B2 Add Fillers (optional) B1->B2 B2->C1 C2 Apply to Substrate C1->C2 C3 Cure at Room Temperature C2->C3

Caption: Workflow for the preparation and application of a two-part M2MA adhesive.

Characterization and Performance Evaluation

A thorough characterization of the formulated adhesive is crucial to validate its performance and understand the influence of M2MA.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an invaluable tool for monitoring the curing process. The disappearance of the characteristic absorption band of the acrylate C=C bond (typically around 1635 cm⁻¹) can be used to quantify the degree of conversion of the monomer to polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR can be used to confirm the structure of the synthesized polymer and to determine the copolymer composition if a blend of monomers is used. For instance, in a copolymer of M2MA and MMA, the relative integration of the methoxy protons of M2MA and the ester methyl protons of MMA can be used to calculate the monomer incorporation.

Mechanical Testing

Standardized mechanical tests are essential for quantifying the performance of the cured adhesive.

TestStandardProperty MeasuredExpected Influence of M2MA
Lap Shear Strength ASTM D1002Adhesive's strength in shear.Potentially improved due to enhanced adhesion.
T-Peel Strength ASTM D1876Adhesive's flexibility and resistance to peeling forces.Expected to be higher than standard MMA adhesives due to increased polymer chain flexibility.[3]
Impact Strength ASTM D950Adhesive's ability to withstand sudden impact.Likely enhanced due to the toughening effect of the flexible polymer backbone.[3]

Experimental Protocol: Lap Shear Strength Measurement

  • Substrate Preparation:

    • Cut metal or plastic substrates (e.g., aluminum, steel, or polycarbonate) into 1-inch x 4-inch strips.

    • Clean the bonding surfaces with a solvent wipe (e.g., acetone or isopropanol) to remove any contaminants. For some substrates, light abrasion may be necessary to create a better bonding surface.

  • Adhesive Application:

    • Mix Part A and Part B of the M2MA adhesive in the prescribed ratio (e.g., 10:1 by volume).

    • Apply a thin, uniform layer of the mixed adhesive to one end of a substrate strip.

  • Assembly:

    • Place a second substrate strip over the adhesive-coated area, creating a 0.5-inch overlap.

    • Apply gentle pressure to ensure uniform contact and a consistent bond line thickness. Glass beads can be incorporated into the adhesive formulation to control the bond line.

  • Curing:

    • Allow the assembled specimens to cure at room temperature for at least 24 hours to ensure full strength development.

  • Testing:

    • Using a universal testing machine, pull the specimens in tension at a constant crosshead speed (e.g., 0.05 inches/minute) until failure.

    • Record the maximum load at failure and calculate the lap shear strength in pounds per square inch (psi) or megapascals (MPa).

Logical Relationship of Formulation and Performance

FormulationPerformance M2MA Methyl 2-methoxyacrylate (M2MA) Adhesive Formulated Adhesive M2MA->Adhesive Toughener Toughening Agent (e.g., CTBN) Toughener->Adhesive AdhesionPromoter Adhesion Promoter (e.g., Methacrylic Acid) AdhesionPromoter->Adhesive Flexibility Increased Flexibility & Peel Strength Adhesive->Flexibility Adhesion Enhanced Adhesion to Polar Substrates Adhesive->Adhesion CureControl Controlled Cure Kinetics Adhesive->CureControl

Caption: The interplay of key formulation components in determining the final adhesive properties.

Safety and Handling of Methyl 2-methoxyacrylate

Methyl 2-methoxyacrylate is a combustible liquid and a potential skin sensitizer.[4][5] It is crucial to handle this chemical with appropriate safety precautions.

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses or goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[4][5] Keep containers tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Methyl 2-methoxyacrylate represents a versatile building block for the next generation of high-performance acrylic adhesives. The strategic incorporation of the 2-methoxy group offers a powerful tool for formulators to tailor adhesive properties, including cure speed, adhesion to diverse substrates, and mechanical performance. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the full potential of M2MA in their specific applications.

Future research should focus on a more in-depth investigation of the structure-property relationships in M2MA-based adhesives, including detailed kinetic studies of polymerization and a comprehensive evaluation of their long-term durability under various environmental conditions. For those in the biomedical field, a thorough assessment of the biocompatibility and cytotoxicity of M2MA-containing polymers will be a critical next step in their development for medical devices and drug delivery systems.

References

  • 3M. (n.d.). Acrylic Structural Adhesives. Retrieved from [Link]

  • Aronovich, D. A., & Boinovich, L. B. (2021). Structural Acrylic Adhesives: A Critical Review. Reviews of Adhesion and Adhesives, 9(1), 65-124.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxyacrylate, 95%. Retrieved from [Link]

  • Gluegun.com. (2025). An Introduction to Methyl Methacrylate Adhesives (MMAs). Retrieved from [Link]

  • Google Patents. (2015). Methacrylate structural adhesive formulation and process for the use thereof.
  • Li, M., et al. (2024). Study on the preparation of two-component structural acrylate adhesive with high performance and low odor. Taylor & Francis Online.
  • Veeraiah, M. K., & Ramaraju, K. (2014). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.

Sources

Method

Application Notes and Protocols: Methyl 2-methoxyacrylate as a Novel Monomer for Biomaterial Development

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Charting New Territory in Methacrylate Biomaterials The field of biomaterials science is in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Charting New Territory in Methacrylate Biomaterials

The field of biomaterials science is in a constant state of evolution, driven by the pursuit of polymers with precisely tailored properties for advanced therapeutic and diagnostic applications. While poly(methyl methacrylate) (PMMA) and its hydrophilic counterpart, poly(2-hydroxyethyl methacrylate) (PHEMA), are cornerstones of medical device technology, the exploration of novel methacrylate monomers offers a pathway to next-generation materials with enhanced functionality.[1]

This technical guide focuses on a lesser-known yet intriguing monomer: methyl 2-methoxyacrylate (MMOA) . The presence of a methoxy group at the alpha position of the acrylate backbone introduces a "captodative" effect, profoundly influencing its polymerization kinetics and the potential properties of the resulting polymer, poly(methyl 2-methoxyacrylate) (PMMOA).[2] This document serves as a foundational resource for researchers interested in exploring the synthesis, polymerization, and potential biomaterial applications of this unique monomer. We will delve into the theoretical underpinnings of MMOA's reactivity, provide detailed protocols for its polymerization, and outline a strategic approach for its evaluation as a candidate for novel biomaterials.

It is important to note that while the biocompatibility of conventional methacrylates like PMMA is well-established, PMMOA is a novel polymer with limited published data in the biomedical domain.[1][3] Therefore, this guide is intended to be a starting point for research and development, providing the necessary scientific context and experimental framework to investigate its potential.

Section 1: Synthesis of the Methyl 2-methoxyacrylate (MMOA) Monomer

The synthesis of MMOA is not as straightforward as that of its methyl methacrylate counterpart. Based on analogous chemical transformations for related methoxyacrylates, a multi-step synthetic route can be proposed. The following is a prospective protocol based on the synthesis of methyl 3-methoxyacrylate, which involves the formation of a dimethoxypropionate intermediate followed by elimination.[4][5]

Proposed Synthetic Pathway:

A plausible two-step synthesis of methyl 2-methoxyacrylate is outlined below. This pathway is hypothetical and would require optimization.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Reaction A Methyl pyruvate C Methyl 2,2-dimethoxypropanoate A->C Lewis Acid Catalyst (e.g., BF₃·OEt₂) Methanol B Trimethyl orthoformate D Methyl 2,2-dimethoxypropanoate E Methyl 2-methoxyacrylate (MMOA) D->E Acid-catalyzed elimination (e.g., p-toluenesulfonic acid) Heat

Caption: Proposed two-step synthesis of methyl 2-methoxyacrylate.

Experimental Protocol (Prospective):

Step 1: Synthesis of Methyl 2,2-dimethoxypropanoate

  • To a stirred solution of methyl pyruvate in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add trimethyl orthoformate.

  • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to yield methyl 2,2-dimethoxypropanoate.

Step 2: Synthesis of Methyl 2-methoxyacrylate (MMOA)

  • Combine the purified methyl 2,2-dimethoxypropanoate with a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone).

  • Heat the mixture under reduced pressure and distill the methanol byproduct as it is formed to drive the elimination reaction.

  • The product, methyl 2-methoxyacrylate, can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions, particularly with the Lewis acid catalyst.

  • Lewis Acid Catalyst: Activates the carbonyl group of methyl pyruvate for nucleophilic attack by trimethyl orthoformate.

  • Acid-catalyzed Elimination: The strong acid protonates one of the methoxy groups, which then leaves as methanol, leading to the formation of the double bond.

  • Polymerization Inhibitor: MMOA is a vinyl monomer and can undergo premature polymerization, especially at elevated temperatures.

Section 2: Polymerization of Methyl 2-methoxyacrylate

The polymerization of MMOA is distinct from that of conventional acrylates due to the presence of both an electron-withdrawing carboxyl group (capto) and an electron-donating methoxy group (dative) on the same olefinic carbon. This "captodative" substitution stabilizes the propagating radical, leading to unique polymerization kinetics.[2]

The Captodative Effect in MMOA Polymerization:

The synergistic stabilization of the radical by both the capto and dative groups leads to a higher propensity for recombination termination. This results in the formation of a thermally labile C-C bond at the head-to-head linkage in the polymer chain. At elevated temperatures, this bond can cleave, generating new radicals and initiating further polymerization. This leads to a bimodal molecular weight distribution, a characteristic feature of MMOA polymerization at higher temperatures.[2]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (Recombination) cluster_3 Thermal Cleavage (at >90°C) cluster_4 Re-initiation and Block Copolymerization A Initiator (e.g., AIBN) B Radical (R•) A->B Heat C MMOA Monomer D Propagating Radical B->D + MMOA D->D E Two Propagating Radicals F PMMOA with Head-to-Head Linkage E->F G PMMOA with Head-to-Head Linkage H Two Macroradicals G->H Heat I Macroradicals K Block Copolymer I->K + New Monomer J New Monomer (e.g., Vinyl Acetate) G cluster_0 Phase 1: Material Synthesis & Characterization cluster_1 Phase 2: In Vitro Biocompatibility cluster_2 Phase 3: Preliminary Functional Evaluation A MMOA Monomer Synthesis & Purification B PMMOA Polymerization & Purification A->B C Physicochemical Characterization: - GPC (Mn, Mw, PDI) - NMR (Structure) - FTIR (Functional Groups) - DSC (Tg) B->C D Cytotoxicity Assessment (e.g., MTT Assay) ISO 10993-5 C->D E Hemocompatibility Testing (e.g., Hemolysis Assay) D->E F Hydrolytic Degradation Study (PBS at 37°C) E->F G Swellability & Hydrogel Formation (for hydrophilic copolymers) F->G H Drug Loading & Release Studies G->H

Caption: A strategic workflow for the evaluation of PMMOA as a novel biomaterial.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a standard protocol to obtain a preliminary understanding of the cytotoxicity of PMMOA.

Materials:

  • PMMOA films or solvent-cast thin films on sterile glass coverslips

  • Fibroblast cell line (e.g., L929 or NIH 3T3)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 24-well tissue culture plates

Procedure:

  • Sterilize PMMOA samples (e.g., by UV irradiation or ethylene oxide).

  • Place the sterile PMMOA samples into the wells of a 24-well plate.

  • Seed fibroblast cells into each well at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, replace the medium with fresh medium.

  • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

  • At each time point, remove the culture medium and add MTT solution to each well. Incubate for 4 hours.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to cells cultured on tissue culture plastic (negative control).

Self-Validation:

  • Include positive (e.g., cytotoxic compound) and negative (tissue culture plastic) controls.

  • Perform the assay at multiple time points to assess time-dependent effects.

  • Ensure complete dissolution of formazan crystals for accurate absorbance readings.

Conclusion and Future Outlook

Methyl 2-methoxyacrylate presents an exciting, albeit largely unexplored, frontier in biomaterials research. Its unique captodative nature sets it apart from conventional methacrylates, offering novel polymerization pathways and the potential for polymers with distinct properties. While significant research is required to fully characterize poly(methyl 2-methoxyacrylate) and validate its biocompatibility, the prospective properties of increased hydrophilicity and potential degradability make it a compelling candidate for a new generation of biomaterials. This guide provides the foundational knowledge and experimental framework to empower researchers to embark on this journey of discovery, potentially unlocking new solutions for drug delivery, tissue engineering, and advanced medical devices.

References

  • Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • Sato, T., et al. (2004). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Journal of Polymer Science Part A: Polymer Chemistry, 42(18), 4691-4699.
  • What is PMMA and How Is It Used in the Medical World? (2019, September 25). Ansys. Retrieved February 8, 2026, from [Link]

  • Preparation method of methyl 3-methoxyacrylate. (n.d.). Google Patents.
  • Preparation method of methyl 3,3-dimethoxypropionate. (n.d.). Patsnap. Retrieved February 8, 2026, from [Link]

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Application

Introduction: The Central Role of Methacrylates in Restorative Dentistry

An Application Guide to Methacrylate Monomers in Dental Resin Formulations Modern restorative dentistry relies heavily on polymer-based composite materials, prized for their aesthetic qualities, durability, and adhesive...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Methacrylate Monomers in Dental Resin Formulations

Modern restorative dentistry relies heavily on polymer-based composite materials, prized for their aesthetic qualities, durability, and adhesive properties. The foundation of these materials is the resin matrix, which is predominantly composed of a blend of methacrylate monomers. These monomers polymerize to form a hard, cross-linked polymer network that binds to inorganic filler particles, creating a robust restorative material.[1][2][3]

While a variety of methacrylate monomers are used, including Bisphenol A-glycidyl methacrylate (Bis-GMA), Urethane dimethacrylate (UDMA), and Triethylene glycol dimethacrylate (TEGDMA), the principles of their application share a common chemical basis.[4][5] This guide focuses on the fundamental principles governing the use of methacrylates in dental resins, using the widely studied Methyl Methacrylate (MMA) and its polymer (PMMA) as a primary model system.[6][7][8]

It is important to distinguish the extensively documented Methyl Methacrylate (MMA) from less common derivatives such as Methyl 2-methoxyacrylate. Due to a significant body of research on MMA and other common dental monomers, this document will detail the established protocols and scientific rationale applicable to the broader class of methacrylates. These principles provide the essential framework for researchers and developers aiming to evaluate novel monomers, including Methyl 2-methoxyacrylate, for future dental applications.

Section 1: Scientific Fundamentals of Methacrylate-Based Dental Resins

A successful dental composite is a synergistic blend of an organic resin matrix, inorganic fillers, and a coupling agent that bridges the two. Understanding the chemistry of each component is critical to designing materials with optimal clinical performance.

The Monomer System: Architects of the Matrix

The properties of the cured resin are dictated by the selection and ratio of its constituent monomers.

  • Base Monomers (e.g., Bis-GMA, UDMA): These are large, high molecular weight molecules that form the structural backbone of the polymer network. Their rigid structures contribute to the strength and low polymerization shrinkage of the final composite.[5] However, their high viscosity prevents them from being used alone.

  • Diluent Monomers (e.g., TEGDMA, MMA): To achieve a workable consistency that allows for the incorporation of a high filler load, low-viscosity diluent monomers are added.[9] These smaller molecules increase the flowability of the resin paste. However, they can also increase polymerization shrinkage and water sorption if used in excessive amounts.[9]

  • The Balancing Act: Formulating a resin matrix is an exercise in optimization. The goal is to balance the strength and low shrinkage offered by base monomers with the workability provided by diluents. For example, an experimental formulation might use a 70:30 ratio of Bis-GMA to TEGDMA to achieve a balance of properties.

The Chemistry of Polymerization: From Liquid to Solid

The transformation of the liquid monomer resin into a solid, durable restoration occurs via free-radical polymerization. This chain-growth reaction consists of three key stages:

  • Initiation: An initiator molecule (e.g., benzoyl peroxide for chemical-cure, or camphorquinone for light-cure systems) is activated to generate free radicals. These highly reactive species attack the carbon-carbon double bond of a methacrylate monomer, initiating the polymerization chain.

  • Propagation: The newly formed monomer radical reacts with other monomers, rapidly extending the polymer chain. In dimethacrylate systems, cross-linking occurs when the second methacrylate group on a monomer reacts with another growing chain, forming a three-dimensional network.

  • Termination: The growth of polymer chains is halted when two free radicals combine or through other termination reactions.

This process can be activated by different methods: heat, chemical reaction (mixing a base and a catalyst), or exposure to light of a specific wavelength.[10]

Polymerization_Process cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation cluster_Termination 3. Termination I Initiator (e.g., Camphorquinone) FR Free Radical (R•) I->FR generates Light Curing Light (Energy) Light->I activates M Monomer FR->M attacks RM Initiated Monomer (R-M•) M->RM RM2 Growing Chain (R-M-M•) M2 Monomer RM->M2 M3 Monomer RM2->M3 RMn Polymer Chain (R-M[n]•) M2->RM2 M3->RMn RMn1 Polymer Chain 1• Dead Stable Polymer (Cross-linked Network) RMn1->Dead RMn2 Polymer Chain 2• RMn2->Dead

Caption: Free-radical polymerization workflow in dental resins.

Fillers and Coupling Agents: The Power of Reinforcement

The resin matrix alone is not strong enough for clinical use.[6] Inorganic fillers such as silica, zirconia, or glass are incorporated to enhance mechanical properties.[11]

Key Functions of Fillers:

  • Increased Strength: Fillers bear a significant portion of the occlusal load.

  • Reduced Polymerization Shrinkage: By reducing the volume of resin, fillers minimize overall material contraction during curing.[12]

  • Enhanced Wear Resistance: Hard filler particles protect the softer resin matrix from abrasion.[12]

  • Improved Aesthetics & Radiopacity: Fillers can be tailored to match tooth shades and to make the restoration visible on X-rays.

To ensure the filler is integrated into the matrix, a silane coupling agent (e.g., 3-methacryloxypropyltrimethoxysilane, MPTMS) is used to coat the filler particles.[12] This bifunctional molecule forms a covalent bond with the hydroxyl groups on the filler surface and copolymerizes with the methacrylate monomers, creating a strong, stable interface between the inorganic and organic phases.[12]

Section 2: Application Note: Formulation and Preparation of an Experimental Dental Resin

This section provides a practical guide for the formulation and laboratory-scale preparation of a light-curable experimental dental composite.

Rationale for Component Selection

The choice of each component is deliberate and impacts the final properties of the material.

  • Monomer Matrix: A combination of Bis-GMA and TEGDMA is chosen to balance high strength (from Bis-GMA) with a workable viscosity (from TEGDMA).

  • Filler System: A hybrid filler approach using both barium glass (for radiopacity and strength) and fumed silica (to adjust viscosity and improve polishability) is common.

  • Initiator System: Camphorquinone (CQ) is selected as the photoinitiator due to its sensitivity to the blue light emitted by standard dental curing units. An amine co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDMAB) is included to accelerate the polymerization reaction.

  • Silanization: The barium glass fillers must be pre-treated with a silane coupling agent (MPTMS) to ensure proper bonding to the resin matrix.

Example Formulation Data

The following table outlines a hypothetical formulation for an experimental composite. Ratios should be optimized based on desired handling and mechanical properties.

Component Sub-Component Function Weight Percentage (wt%)
Organic Matrix Bis-GMABase Monomer20.5%
TEGDMADiluent Monomer9.0%
Camphorquinone (CQ)Photoinitiator0.2%
EDMABCo-initiator0.3%
Inorganic Filler Silanated Barium Glass (avg. 0.7 µm)Reinforcement, Radiopacity65.0%
Silanated Fumed Silica (avg. 40 nm)Rheology Modifier, Polishability5.0%
Total 100.0%
Step-by-Step Laboratory Preparation Protocol

Safety Precaution: All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Methacrylate monomers can be sensitizing.[13]

  • Resin Matrix Preparation: a. In a light-proof amber glass beaker, add the Bis-GMA and TEGDMA monomers. b. Gently warm the beaker to approximately 50°C on a hot plate with magnetic stirring to reduce viscosity and facilitate mixing. c. Once the monomers are homogenous, add the CQ and EDMAB. Stir in the dark until fully dissolved. Turn off the heat and allow the mixture to cool to room temperature.

  • Filler Incorporation: a. Place the prepared resin matrix into a planetary centrifugal mixer. b. Gradually add the silanated barium glass filler in small increments, mixing after each addition until the powder is fully wetted by the resin. c. Once all the barium glass is incorporated, gradually add the fumed silica. This will significantly increase the viscosity. d. Mix at high speed (e.g., 2000 rpm) for several minutes until a uniform, paste-like consistency is achieved, ensuring there are no air bubbles.

  • Storage: a. Transfer the final composite paste into light-proof syringes. b. Store refrigerated (approx. 4°C) to prevent premature polymerization and prolong shelf life. Allow the material to reach room temperature before use.

Section 3: Standardized Protocols for Material Characterization

Once formulated, the experimental resin must undergo rigorous testing to determine its mechanical, physicochemical, and biological properties. The following protocols are based on established ISO standards and common research methodologies.[14][15][16]

Caption: Workflow for the characterization of dental resin composites.

Protocol: Flexural Strength (Three-Point Bending Test)

This test measures the material's ability to resist fracture under a bending load, a critical property for load-bearing restorations. The protocol is adapted from ISO 4049.

  • Specimen Preparation: a. Prepare at least five bar-shaped specimens (25 mm x 2 mm x 2 mm) by packing the composite paste into a stainless-steel mold. b. Cover the top and bottom surfaces with Mylar strips and glass slides, applying firm pressure to extrude excess material. c. Light-cure the specimen from both the top and bottom sides according to the manufacturer's instructions, using overlapping irradiations to ensure complete polymerization. d. After removal from the mold, lightly sand the edges to remove any flash.

  • Conditioning: a. Store the specimens in distilled water at 37°C for 24 hours before testing.

  • Testing Procedure: a. Use a universal testing machine equipped with a three-point bending fixture with a support span of 20 mm. b. Place a specimen on the supports and apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs. c. Record the maximum load (F) at fracture.

  • Calculation: a. Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = (3 * F * L) / (2 * b * h²), where L is the support span, b is the specimen width, and h is the specimen height.

Protocol: In Vitro Cytotoxicity (Elution Method - ISO 10993-5)

This protocol assesses whether leachable components from the cured resin are toxic to cells, a fundamental requirement for biocompatibility.[17][18][19][20]

  • Specimen and Extract Preparation: a. Prepare several disc-shaped specimens of the cured composite (e.g., 5 mm diameter, 2 mm thickness). b. Calculate the surface area of the specimens. c. Sterilize the specimens (e.g., using ethylene oxide or gamma irradiation). d. Place the sterile specimens in a sterile vial with a complete cell culture medium (e.g., MEM with 10% fetal bovine serum) at a surface area-to-volume ratio of 3 cm²/mL. e. Incubate the vial at 37°C for 24 hours to create the "extract." A negative control (medium only) and a positive control (e.g., dilute phenol) should be prepared in parallel.

  • Cell Culture: a. Culture a suitable cell line, such as L929 mouse fibroblasts, until they form a near-confluent monolayer in a 96-well plate.

  • Exposure: a. Remove the existing culture medium from the cells. b. Replace it with the prepared extracts (from the test material, negative control, and positive control). c. Incubate the cells with the extracts for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assessment (e.g., MTT Assay): a. After incubation, remove the extracts and rinse the cells. b. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals. c. Solubilize the formazan crystals with a solvent (e.g., DMSO). d. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: a. Calculate the cell viability as a percentage relative to the negative control. According to ISO 10993-5, a reduction in viability by more than 30% is considered a cytotoxic effect.[21]

Cytotoxicity_Workflow A 1. Prepare & Sterilize Composite Specimen B 2. Prepare Extract (Incubate specimen in cell culture medium 37°C, 24h) A->B D 4. Expose Cells to Extract (24h) B->D C 3. Culture L929 Cells to near confluence C->D E 5. Assess Viability (e.g., MTT Assay) D->E F 6. Quantify & Interpret (% Viability vs. Control) E->F

Caption: Workflow for ISO 10993-5 cytotoxicity testing.

Protocol: Monomer Leaching Analysis (HPLC)

This protocol quantifies the amount of unreacted residual monomer that leaches from the composite, which is crucial for assessing long-term biocompatibility and material stability.[22][23][24][25][26]

  • Sample Preparation and Leaching: a. Prepare and cure at least three disc-shaped specimens of known mass and surface area. b. Place each specimen in a sealed vial containing a defined volume (e.g., 5 mL) of an extraction solvent. A 75% ethanol/water solution is commonly used to simulate the solubility effects of the oral environment. c. Store the vials at 37°C.

  • Sample Collection: a. At specified time points (e.g., 1 hour, 24 hours, 7 days), collect an aliquot (e.g., 1 mL) of the extraction solvent from each vial. b. Replenish the vial with fresh solvent if the study continues over a long period.

  • HPLC Analysis: a. Prepare standard solutions of the monomers of interest (e.g., Bis-GMA, TEGDMA) at known concentrations to create a calibration curve. b. Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector. c. Inject the collected samples and the standard solutions into the HPLC system. d. Run a gradient elution method to separate the different monomers.

  • Quantification: a. Identify the monomer peaks in the sample chromatograms by comparing their retention times to those of the standards. b. Quantify the concentration of each leached monomer in the samples by using the calibration curve. c. Express the results as the cumulative amount of monomer leached per unit surface area of the composite (e.g., in µg/cm²).

Section 4: Conclusion and Future Perspectives

The performance of dental resin composites is fundamentally linked to the chemistry of their methacrylate-based matrix. Through careful selection of monomers, fillers, and initiator systems, materials can be engineered to meet the demanding clinical requirements of strength, aesthetics, and biocompatibility. The protocols detailed in this guide provide a standardized framework for the formulation and evaluation of these materials.

For novel monomers such as Methyl 2-methoxyacrylate to be considered for dental applications, they must undergo the comprehensive characterization outlined herein. Researchers would need to formulate experimental resins where this new monomer replaces or supplements conventional ones. Subsequent testing of mechanical properties, polymerization kinetics, and, most critically, biocompatibility through cytotoxicity and leachability studies, would be required to validate its safety and efficacy. Such a rigorous, protocol-driven approach is essential for the advancement of restorative dental materials and the development of the next generation of patient care.

References

  • Protocols of improvements for PMMA denture base resin - Semantic Scholar. (2021). Semantic Scholar.
  • Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing - ResearchGate. (n.d.).
  • Influence of polymerization method, curing process, and length of time of storage in water on the residual methyl methacrylate content in dental acrylic resins | Request PDF - ResearchGate. (n.d.).
  • Patience, G. S., et al. (2018).
  • A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques. (2020).
  • Lecture: 3 , 4 / 2nd DENTAL MATERIALS 2024-2025 Resin: is defined as a highly viscous substance that can be converted to polymer. (n.d.). Google.
  • Biocompatibility of polymethylmethacrylate resins used in dentistry. (n.d.). PubMed.
  • Review on poly-methyl methacrylate as denture base materials. (2018). Malaysian Journal of Microscopy.
  • Composites—Background. (2015). Pocket Dentistry.
  • Development of Dental Poly(methyl methacrylate)-Based Resin for Stereolithography Additive Manufacturing. (n.d.). MDPI.
  • Resin based restorative dental m
  • Mechanical Properties of Polymethyl Methacrylate as Denture Base Material: Heat-Polymerized vs. 3D-Printed—Systematic Review and Meta-Analysis of In Vitro Studies. (n.d.). MDPI.
  • Methacrylates in dental restorative m
  • Dental Poly(methyl methacrylate)-Based Resin Containing a Nanoporous Silica Filler. (2022). MDPI.
  • Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. (n.d.). MDPI.
  • Structure and properties of methacla based dental resrative rnari~s - ResearchGate. (n.d.).
  • Leaching of monomers from bulk-fill composites: An in vitro study - PMC. (n.d.).
  • Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties. (2017). ScienceDirect.
  • Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1. (2023). U.S.
  • ISO 10993-5:2009. (2009).
  • Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties. (n.d.). ArTS.
  • Resin based restorative dental materials: characteristics and future perspectives. (2019).
  • Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method. (2023). MDPI.
  • Leaching of monomers from bulk-fill composites: An in vitro study - ResearchGate. (n.d.).
  • Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC. (n.d.).
  • Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient. (n.d.).
  • ISO Standards for Dental M
  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. (n.d.). LinkedIn.
  • Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. (2022). MDPI.

Sources

Method

High-Fidelity Isolation of Methyl 2-Methoxyacrylate (M2MA)

This Application Note is designed for researchers and process chemists requiring high-purity Methyl 2-methoxyacrylate (M2MA) for controlled radical polymerization or pharmaceutical intermediate synthesis. Mitigation of P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity Methyl 2-methoxyacrylate (M2MA) for controlled radical polymerization or pharmaceutical intermediate synthesis.

Mitigation of Polymerization and Isomeric Impurities

Abstract & Core Directive

Methyl 2-methoxyacrylate (M2MA) (CAS: 7001-18-5) is a specialized captodative monomer distinct from its structural isomers, methyl 3-methoxyacrylate and methyl methacrylate (MMA). Its electron-rich enol ether functionality makes it uniquely susceptible to two primary failure modes: acid-catalyzed hydrolysis (reverting to methyl pyruvate) and spontaneous radical polymerization .

This protocol details a purification strategy that prioritizes the elimination of hydrolytic precursors (acetals) and the management of thermal history to prevent oligomerization.

Critical Distinction:

  • Target: Methyl 2-methoxyacrylate (

    
    )
    
  • NOT Methyl 3-methoxyacrylate (Strobilurin intermediate)

  • NOT Methyl Methacrylate (Standard acrylic monomer)

Chemical Identity & Impurity Profiling

Before initiating purification, the crude matrix must be characterized. M2MA is typically synthesized via the elimination of methanol from methyl pyruvate dimethyl acetal. Consequently, the crude mixture contains specific impurities that dictate the purification logic.

Table 1: Physicochemical Properties of M2MA and Common Impurities
ComponentStructureBoiling Point (Atm)Boiling Point (Reduced)Role/Risk
Methyl 2-methoxyacrylate

~150°C (est.)*55-56°C @ 13 mmHg Target Monomer
Methanol

64.7°C< 0°C @ 13 mmHgByproduct (must remove)
Methyl Pyruvate

102°C~35°C @ 13 mmHgHydrolysis Product
Methyl Pyruvate Dimethyl Acetal

~170°C~75°C @ 13 mmHgUnreacted Precursor
p-Toluenesulfonic Acid

N/A (Solid)N/ACatalyst (Hydrolysis Trigger)

*Note: M2MA polymerizes rapidly at atmospheric boiling temperatures. Vacuum distillation is mandatory.

Pre-Purification Protocol: Catalyst Neutralization

Causality: The synthesis of M2MA typically uses an acid catalyst (e.g., p-TsOH). If this acid remains during distillation, the combination of heat and trace moisture will catalytically hydrolyze the enol ether bond, reverting the monomer back to methyl pyruvate and methanol.

Step-by-Step:

  • Cooling: Cool the crude reaction mixture to < 10°C.

  • Neutralization: Add anhydrous Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) directly to the organic phase.
    • Ratio: 1.5 molar equivalents relative to the acid catalyst used.

  • Filtration: Filter the suspension through a sintered glass funnel (Grade 3) or a pad of Celite to remove the solid salts.

    • Validation: Check pH of a wet aliquot; it must be neutral (pH 6-7).

  • Inhibitor Doping: Immediately add Hydroquinone (HQ) or 4-Methoxyphenol (MEHQ) at 500 ppm to the filtrate.

Primary Protocol: Fractional Vacuum Distillation

This is the gold standard for isolation. The boiling point difference between M2MA (56°C @ 13 Torr) and the acetal precursor (~75°C @ 13 Torr) allows for separation, but a Vigreux column is required to prevent co-distillation.

Experimental Setup
  • Apparatus: Short-path distillation head with a 15-20 cm Vigreux column.

  • Vacuum Source: High-vacuum pump with a manometer/controller (Target: 10–15 mmHg).

  • Heating: Oil bath with magnetic stirring (Do not use heating mantles due to hot spots).

  • Receiver: Multi-flask "cow" receiver to separate fractions without breaking vacuum.

The Self-Validating Workflow

DistillationProtocol Start Crude Neutralized Filtrate Inhibitor Add MEHQ (500 ppm) to Pot AND Receiver Flasks Start->Inhibitor Vacuum Apply Vacuum (10-15 mmHg) Stabilize Pressure Inhibitor->Vacuum Heat Ramp Bath Temp to 75-85°C Vacuum->Heat Fraction1 Fraction 1: Fore-run (Methanol/Methyl Pyruvate) Temp < 45°C (vapor) Heat->Fraction1 Volatiles Strip Fraction2 Fraction 2: Transition 45°C - 54°C (vapor) Fraction1->Fraction2 T rises Fraction3 Fraction 3: Target M2MA 55-56°C (vapor) @ 13 mmHg Fraction2->Fraction3 Stable Plateau QC QC Check: GC-FID or 1H-NMR Target >98% Purity Fraction3->QC Store Storage: < -20°C Under Argon QC->Store

Figure 1: Fractional distillation workflow for M2MA isolation. Note the critical addition of inhibitor to the receiver flasks to prevent polymerization of the distilled monomer.

Detailed Procedure
  • System Inerting: Flush the distillation setup with Nitrogen or Argon.

  • Inhibitor Loading: Place 10-20 mg of MEHQ into the receiving flasks.

    • Scientific Logic:[1] Distillation separates the monomer from the inhibitor in the pot. The distilled monomer in the receiver is "naked" and highly prone to polymerization without this step.

  • Pressure Reduction: Lower pressure to stable 13 mmHg.

  • Fraction Collection:

    • Fraction 1 (Volatiles): Methanol will flash off immediately. Methyl pyruvate may co-distill. Vapor temp < 45°C.[2]

    • Fraction 2 (Transition): As the acetal/pyruvate clears, temperature rises. Discard this interface.

    • Fraction 3 (Main Cut): Collect when vapor temperature stabilizes at 55–56°C (at 13 mmHg). The liquid should be clear and colorless.[2]

  • Termination: Stop collection if vapor temp rises > 60°C (indicating acetal contamination) or if pot residue becomes viscous.

Secondary Protocol: Chromatographic Polish (Optional)

For applications requiring >99.5% purity (e.g., kinetic studies), distillation may be followed by silica plug filtration. Warning: Silica is slightly acidic and can trigger hydrolysis.

  • Preparation: Slurry Silica Gel 60 in a mixture of Hexane:Ethyl Acetate (9:1) containing 1% Triethylamine .

    • Causality: Triethylamine neutralizes the acidic sites on the silica surface, preventing M2MA hydrolysis.

  • Elution: Rapidly pass the distilled M2MA through the column.

  • Concentration: Remove solvents under vacuum at < 20°C.

Quality Control & Storage

Validation Metrics
  • 1H-NMR (CDCl3):

    • Vinyl Protons: Two singlets at

      
       ~5.3 ppm and ~6.5 ppm (distinctive for 2-substituted acrylates).
      
    • Methoxy Groups: Two singlets at

      
       ~3.6 ppm (ester methyl) and ~3.8 ppm (ether methyl).
      
    • Impurity Check: Look for Methyl Pyruvate ketone peak (

      
       2.4 ppm) or Acetal peaks.
      
  • GC-FID: Sharp single peak. Broadening indicates oligomer formation.

Storage Protocol
  • Stabilizer: Ensure 50-100 ppm MEHQ is present.

  • Environment: Store at -20°C under Argon.

  • Shelf-Life: M2MA is less stable than MMA. Use within 3 months of purification.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 5363459, Methyl 2-methoxyacrylate. CAS 7001-18-5.[3][4][][6][7][8][9] [Link]

  • Synthesis & Properties: Tanaka, H., et al. "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate." Journal of Macromolecular Science, Part A (2003). [Link]

  • General Acrylate Handling: "Safe Handling and Storage of Acrylic Esters." European Basic Acrylic Monomer Group. [Link]

Sources

Method

A Comprehensive Guide to the Reaction Kinetics Study of Methyl 2-methoxyacrylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-methoxyacrylate (M2MA) is a functionalized acrylic monomer with significant potential in the synthesis of advanced pol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methoxyacrylate (M2MA) is a functionalized acrylic monomer with significant potential in the synthesis of advanced polymers for biomedical applications, coatings, and specialty materials. The methoxy group introduces unique properties, influencing both the reactivity of the monomer and the characteristics of the resulting polymer. A thorough understanding of the reaction kinetics of M2MA is paramount for controlling polymerization processes, tailoring polymer architecture, and ensuring predictable material performance. This guide provides a comprehensive framework, including theoretical principles and detailed experimental protocols, for conducting a robust kinetic analysis of M2MA, focusing primarily on its free-radical polymerization and polymer hydrolysis.

Introduction: The "Why" of Kinetic Analysis

The study of reaction kinetics—how fast reactions occur and by what mechanism—is not merely an academic exercise. For a monomer like M2MA, a kinetic study provides the fundamental data required to transition from laboratory-scale synthesis to predictable, scalable, and optimized production.[1]

  • Causality in Polymer Properties: The rate of polymerization directly influences critical polymer properties such as molecular weight distribution, degree of branching, and monomer sequence in copolymers. By controlling the kinetics, we can precisely engineer the final material's mechanical, thermal, and chemical properties.

  • Process Optimization & Safety: Kinetic data allows for the optimization of reaction conditions (temperature, initiator concentration, solvent) to maximize yield, minimize reaction time, and reduce the formation of unwanted byproducts. Furthermore, understanding the exothermic nature of polymerization is crucial for safe process scale-up.[2]

  • Predictive Modeling: A robust kinetic model, built upon empirical data, enables the simulation of polymerization processes, reducing the need for extensive trial-and-error experimentation and accelerating the development of new materials.[3][4]

This document will focus on the most common reaction involving M2MA: free-radical polymerization. The principles and methods described herein are adapted from well-established studies on analogous monomers, such as methyl methacrylate (MMA), and provide a solid foundation for investigating M2MA.[3][5][6][7]

Principles and Methodologies: The Chemist's Toolkit

A successful kinetic study relies on selecting the right analytical tools to monitor the reaction in real-time or quasi-real-time. The choice of technique is dictated by the specific information required.

Theoretical Foundations of Free-Radical Polymerization

Free-radical polymerization is a chain reaction consisting of three primary steps: initiation, propagation, and termination.[8]

  • Initiation: A radical initiator (e.g., AIBN, Benzoyl Peroxide) decomposes to form primary radicals, which then react with a monomer molecule to initiate a polymer chain.

  • Propagation: The newly formed monomer radical adds sequentially to other monomer molecules, rapidly growing the polymer chain.

  • Termination: The growth of a polymer chain is halted, typically by the combination of two growing chains or by disproportionation.

The overall rate of polymerization (Rp) is a function of the rate constants for these steps and the concentrations of the monomer ([M]) and initiator ([I]). A key objective of a kinetic study is to determine these fundamental parameters. Kinetic chain length, which is the ratio of the propagation rate to the initiation rate, provides a theoretical measure of the number of monomer units incorporated per initiated chain.[9]

Core Analytical Techniques

For M2MA, we can monitor the reaction progress by either tracking the disappearance of the monomer or the appearance of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for real-time monitoring.[10] The rationale is based on the direct observation of the C=C vinyl bond of the acrylate group, which is consumed during polymerization.[11] The decrease in the intensity of the characteristic vinyl peak (typically around 1630-1640 cm⁻¹) is directly proportional to monomer conversion. Its primary advantage is speed, allowing for continuous data acquisition.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers unparalleled structural detail and is inherently quantitative without the need for response factors.[12][13] For M2MA, ¹H NMR can be used to monitor the disappearance of the distinct vinyl proton signals of the monomer and the simultaneous appearance of broad signals corresponding to the polymer backbone. This allows for precise calculation of monomer conversion over time.[14]

  • Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC): While FTIR and NMR track monomer conversion, SEC/GPC provides information on the result of the kinetics: the polymer's molecular weight (MW) and molecular weight distribution (polydispersity index, PDI).[15] By quenching the reaction at different time points and analyzing the samples, one can construct a profile of MW evolution, which is crucial for understanding how the kinetic parameters influence the final polymer structure.[16]

  • Differential Scanning Calorimetry (DSC): Polymerization is an exothermic process. DSC can be used to measure the heat evolved during the reaction, which is directly proportional to the extent of conversion. This method is particularly useful for studying the kinetics of bulk polymerization.[5]

Detailed Experimental Protocols

The following protocols are designed as a comprehensive starting point. Researchers should optimize parameters based on their specific equipment and experimental goals.

Protocol 1: Real-Time Monitoring of M2MA Polymerization by FTIR

Objective: To determine the rate of polymerization by monitoring the disappearance of the M2MA vinyl group.

Rationale: This method provides a continuous conversion vs. time profile, ideal for detailed kinetic analysis. The C=C stretching vibration is a well-defined peak that is easily monitored.[11]

Materials:

  • Methyl 2-methoxyacrylate (M2MA), inhibitor removed

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Nitrogen gas for purging

  • Reaction vessel with temperature control and ports for sampling/purging

Equipment:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a heated transmission cell

  • Stir plate and magnetic stir bar

Procedure:

  • System Setup: Configure the FTIR for kinetic measurements, collecting spectra at a defined interval (e.g., every 30 seconds). Set the spectral region to monitor the C=C stretch (~1635 cm⁻¹) and a reference peak that does not change during the reaction (e.g., a C=O carbonyl stretch at ~1725 cm⁻¹).

  • Reaction Preparation: In the reaction vessel, combine M2MA and the solvent. Purge the solution with nitrogen for 20-30 minutes to remove oxygen, which inhibits free-radical polymerization.[17]

  • Baseline Spectrum: While stirring at the desired reaction temperature (e.g., 70°C), acquire a baseline spectrum of the monomer solution before adding the initiator.

  • Initiation: Dissolve the AIBN initiator in a small amount of the reaction solvent and inject it into the reaction vessel to start the polymerization.

  • Data Acquisition: Immediately begin collecting FTIR spectra at the pre-defined intervals until the reaction reaches high conversion (indicated by the stabilization of the vinyl peak).

  • Data Analysis: Calculate the conversion (X) at each time point using the following equation, where A(t) is the area of the vinyl peak at time t, and A(0) is the initial area. Normalizing to an internal reference peak can improve accuracy.

    • Conversion (X) = 1 - [A(t) / A(0)]

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To quantify monomer conversion by integrating characteristic ¹H NMR signals.

Rationale: NMR provides highly accurate and precise conversion data. It is a non-invasive technique that can be used for in-situ monitoring if a heated NMR probe is available.[12][18]

Materials:

  • M2MA, inhibitor removed

  • Deuterated solvent (e.g., Toluene-d₈, Benzene-d₆)

  • Radical initiator (e.g., AIBN)

  • NMR tubes with sealable caps

Procedure:

  • Sample Preparation: Prepare a stock solution of M2MA, initiator, and an internal standard (e.g., 1,3,5-trioxane) in the deuterated solvent.

  • Time Zero (t=0) Spectrum: Transfer an aliquot of the stock solution to an NMR tube. Immediately acquire a ¹H NMR spectrum before heating. This will serve as the t=0 reference.

  • Reaction: Place the NMR tube(s) in a thermostated bath or heating block set to the desired reaction temperature.

  • Time-Point Analysis: At regular intervals (e.g., 15, 30, 60, 120 minutes), remove a tube from the heat, quench the reaction by rapid cooling in an ice bath, and acquire a ¹H NMR spectrum.

  • Data Acquisition: For each spectrum, clearly identify the vinyl proton peaks of the M2MA monomer and the emergent broad peaks of the polymer.

  • Data Analysis: Calculate the conversion by comparing the integral of a monomer vinyl proton peak (I_mono) to the integral of the internal standard (I_std), which remains constant.

    • Relative Monomer Concentration = I_mono(t) / I_std

    • Conversion (X) = 1 - [Relative Monomer Concentration(t) / Relative Monomer Concentration(0)]

Data Analysis, Interpretation, and Visualization

Determining Kinetic Parameters

Once conversion (X) versus time (t) data has been collected, kinetic parameters can be extracted. For a typical free-radical polymerization, the rate of polymerization (Rp) can be expressed as:

Rp = -d[M]/dt = kp * [M] * (2 * f * kd * [I] / kt)^(1/2)

Where:

  • kp, kd, kt are the rate constants for propagation, initiator decomposition, and termination.

  • f is the initiator efficiency.

By plotting the data (e.g., ln(1-X) vs. time for first-order kinetics) and performing experiments at different initiator concentrations and temperatures, these rate constants and the overall activation energy (via the Arrhenius equation) can be determined.

Data Presentation

Kinetic data should be summarized clearly for comparison and interpretation.

ParameterMethodTemperature (°C)[Initiator] (mol/L)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
Run 1 FTIR600.01Valuerowspan="3"
Run 2 FTIR700.01Value
Run 3 FTIR800.01Value
Run 4 NMR700.01ValueN/A
Run 5 NMR700.02ValueN/A

Table 1: Example of a structured table for summarizing kinetic data for M2MA polymerization.

Visualization of Experimental Workflow

A well-defined workflow ensures reproducibility and comprehensive data collection.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis cluster_kinetics 4. Kinetic Modeling Monomer M2MA Monomer (Inhibitor Removed) Reaction_Mix Prepare Reaction Mixture Monomer->Reaction_Mix Initiator Initiator (AIBN) Initiator->Reaction_Mix Solvent Anhydrous Solvent Solvent->Reaction_Mix N2_Purge N2_Purge Reaction_Mix->N2_Purge Remove O2 Temp_Control Temp_Control N2_Purge->Temp_Control Set T Start_Rx Start_Rx Temp_Control->Start_Rx Add Initiator Real_Time_FTIR Real_Time_FTIR Start_Rx->Real_Time_FTIR Continuous Monitoring Timed_Aliquots Timed_Aliquots Start_Rx->Timed_Aliquots Discrete Sampling FTIR_Data FTIR Spectra vs. Time Real_Time_FTIR->FTIR_Data Get A(t) Quench Quench Timed_Aliquots->Quench Conversion_vs_Time_FTIR Conversion_vs_Time_FTIR FTIR_Data->Conversion_vs_Time_FTIR Calculate Conversion (X) Kinetic_Model Determine Rate Constants (k) & Activation Energy (Ea) Conversion_vs_Time_FTIR->Kinetic_Model NMR_Analysis NMR_Analysis Quench->NMR_Analysis GPC_Analysis GPC_Analysis Quench->GPC_Analysis NMR_Data NMR Spectra @ t NMR_Analysis->NMR_Data Get I(t) GPC_Data GPC Chromatograms @ t GPC_Analysis->GPC_Data Get Traces Conversion_vs_Time_NMR Conversion_vs_Time_NMR NMR_Data->Conversion_vs_Time_NMR Calculate Conversion (X) Conversion_vs_Time_NMR->Kinetic_Model MW_vs_Time MW_vs_Time GPC_Data->MW_vs_Time Calculate Mn, Mw, PDI MW_vs_Time->Kinetic_Model

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 2-methoxyacrylate Reaction Yield

Welcome to the technical support center for the synthesis of Methyl 2-methoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-methoxyacrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Synthetic Routes

Methyl 2-methoxyacrylate is a valuable monomer and intermediate in the synthesis of pharmaceuticals and polymers.[1] While several synthetic pathways exist, a prevalent laboratory and industrial method involves the reaction of a suitable precursor with methanol or a methoxide source. Many modern approaches focus on improving efficiency and reducing hazardous byproducts compared to older methods like the acetone cyanohydrin (ACH) route.[2][3]

One common and effective strategy involves the elimination reaction of a di-substituted propionate, such as methyl 2,3-dibromopropionate, with a base like sodium methoxide. Another approach is the direct oxidative esterification of methacrolein in the presence of methanol.[2] This guide will focus on troubleshooting the former, as it is a widely accessible laboratory-scale synthesis.

Core Reaction Pathway: Elimination Route

The synthesis of Methyl 2-methoxyacrylate from Methyl 2,3-dibromopropionate proceeds via a base-mediated elimination mechanism. Sodium methoxide acts as both a nucleophile and a base to facilitate the formation of the desired product.

cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Methyl 2,3-dibromopropionate Methyl 2,3-dibromopropionate Reaction_Vessel Reaction Vessel (Anhydrous Methanol) Methyl 2,3-dibromopropionate->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Methyl 2-methoxyacrylate Methyl 2-methoxyacrylate Reaction_Vessel->Methyl 2-methoxyacrylate NaBr Sodium Bromide (Byproduct) Reaction_Vessel->NaBr

Caption: General workflow for Methyl 2-methoxyacrylate synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Category 1: Low or No Product Yield
Q1: My reaction shows no formation of the desired product. What are the primary causes?

A1: Complete reaction failure typically points to a fundamental issue with one of the core components or conditions.

  • Cause 1: Inactive or Degraded Sodium Methoxide. Sodium methoxide is extremely sensitive to moisture and air. Exposure will cause it to decompose into methanol and sodium hydroxide, which is a much less effective base for this specific elimination.

    • Expert Insight: Always use freshly opened, anhydrous sodium methoxide or a freshly prepared solution. If using a commercial solution, ensure it has been stored under an inert atmosphere (e.g., nitrogen or argon).[4][5]

    • Validation Protocol: To test a questionable batch of sodium methoxide, carefully add a small amount to anhydrous methanol. A significant exotherm and complete dissolution should be observed.

  • Cause 2: Wet Solvent or Glassware. Water will rapidly consume the sodium methoxide, rendering it useless for the desired reaction.[4]

    • Expert Insight: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous methanol (≤0.005% water) as the reaction solvent.

    • Validation Protocol: A simple "crackle test" can be performed by adding a small crystal of anhydrous copper sulfate to a sample of the solvent. If the white copper sulfate turns blue, the solvent has an unacceptably high water content.

  • Cause 3: Incorrect Reaction Temperature. While the reaction is often exothermic, it may require initial heating to overcome the activation energy barrier, especially if a less reactive precursor is used. Conversely, if the temperature is too high, side reactions can dominate.

    • Expert Insight: A typical starting point is to control the reaction temperature between 40-60°C.[6][7] Monitor the internal temperature with a calibrated thermometer.

Q2: My yield is consistently low (<50%). How can I systematically improve it?

A2: Low yields are often a result of suboptimal reaction parameters or competing side reactions.

  • Cause 1: Incorrect Stoichiometry. An insufficient amount of base will result in incomplete conversion of the starting material.

    • Expert Insight: A molar excess of sodium methoxide is generally required to drive the reaction to completion. A common starting point is 2.2 to 2.5 equivalents relative to the methyl 2,3-dibromopropionate.

    • Optimization Protocol: Perform a series of small-scale reactions varying the equivalents of sodium methoxide to identify the optimal ratio for your specific setup.

  • Cause 2: Suboptimal Reaction Time. The reaction may not be running long enough for complete conversion.

    • Expert Insight: Reaction times can vary from a few hours to over 24 hours depending on the scale and temperature.[6][7]

    • Validation Protocol: Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Plot the disappearance of the starting material over time to determine when the reaction has reached completion.

  • Cause 3: Inefficient Mixing. In a heterogeneous reaction mixture, poor stirring can lead to localized "hot spots" and areas of low reagent concentration, both of which decrease yield.

    • Expert Insight: Use an overhead stirrer for larger scale reactions (>1 L) to ensure efficient mixing. For smaller scales, a appropriately sized magnetic stir bar and a stir plate capable of maintaining vigorous agitation are crucial.

Category 2: Product Purity Issues
Q3: My final product is contaminated with unreacted starting material. How can I improve conversion?

A3: This is a common issue directly related to the points in Q2. Re-evaluate your stoichiometry, reaction time, and temperature. Additionally, consider the mode of addition.

  • Expert Insight: Slowly adding the methyl 2,3-dibromopropionate to the solution of sodium methoxide in methanol can help maintain a consistent excess of the base and control the exotherm, often leading to higher conversion.[8][9]

Q4: I'm observing significant side-product formation. What are these side products and how can I minimize them?

A4: The primary side reaction of concern is the saponification (hydrolysis) of the methyl ester group on either the starting material or the product.

  • Cause 1: Presence of Water. As mentioned, water leads to the formation of sodium hydroxide, which can readily hydrolyze the ester to a carboxylate salt. This salt is typically lost during the workup phase, reducing the overall yield.

    • Minimization Strategy: Strict adherence to anhydrous conditions is the most effective preventative measure.

  • Cause 2: Polymerization. Methyl 2-methoxyacrylate, like other acrylates, can polymerize, especially at elevated temperatures or in the presence of radical initiators (like impurities).

    • Minimization Strategy:

      • Keep the reaction and distillation temperatures as low as feasible.

      • Consider adding a radical inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture and during purification.

      • Purify the product via vacuum distillation to keep the temperature below its polymerization point.[6]

Category 3: Reaction Control and Safety
Q5: The reaction is highly exothermic and difficult to control. What are best practices for thermal management?

A5: The reaction between sodium methoxide and a halogenated ester can be vigorous. Proper thermal control is critical for both safety and yield.[10][11][12]

  • Best Practice 1: Controlled Reagent Addition. As mentioned in Q3, adding the electrophile (methyl 2,3-dibromopropionate) slowly to the nucleophile/base solution allows the heat to be dissipated more effectively. Use an addition funnel for this purpose.

  • Best Practice 2: Use of an Ice Bath. Prepare an ice-water bath and have it ready to cool the reaction vessel if the internal temperature rises too quickly. For larger reactions, a more robust cooling system may be necessary.

  • Best Practice 3: Adequate Headspace. Ensure the reaction vessel is large enough (typically, the reaction volume should not exceed half the flask's volume) to accommodate any potential expansion or foaming.

Q6: What are the key safety precautions when working with sodium methoxide?

A6: Sodium methoxide is a hazardous material that requires careful handling.[13][14]

  • Corrosive and Flammable: It is corrosive to skin and eyes and is flammable, especially in its solid form which can ignite spontaneously in moist air at temperatures above 70°C.[5]

  • Reacts Violently with Water: The reaction with water is highly exothermic and produces flammable methanol vapor.[4]

  • Handling Procedures:

    • Always handle sodium methoxide in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[5]

    • Store under an inert atmosphere and away from water and acids.[5]

Data and Protocols

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Action
No Product Degraded Base / Wet ReagentsUse fresh, anhydrous sodium methoxide and solvents. Dry all glassware.
Low Yield Incorrect StoichiometryUse a 2.2-2.5 molar excess of sodium methoxide.
Insufficient Reaction TimeMonitor reaction progress via GC or TLC to ensure completion.
Impure Product Incomplete ConversionIncrease reaction time or temperature moderately. Use slow addition of substrate.
Side Reactions (Hydrolysis)Maintain strictly anhydrous conditions.
PolymerizationAdd an inhibitor; use vacuum distillation for purification.
Runaway Reaction Uncontrolled ExothermUse an ice bath and add the substrate slowly via an addition funnel.
Protocol: Standard Synthesis of Methyl 2-methoxyacrylate

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • Preparation: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with anhydrous methanol (e.g., 5 mL per gram of substrate) and then carefully add sodium methoxide (2.2 equivalents) in portions. Allow the mixture to stir until all the base has dissolved.

  • Substrate Addition: Dissolve methyl 2,3-dibromopropionate (1 equivalent) in a small amount of anhydrous methanol and add it to the dropping funnel.

  • Reaction: Begin adding the substrate solution dropwise to the stirred methoxide solution. Maintain the internal temperature between 40-50°C using a water bath. After the addition is complete, let the reaction stir at this temperature for 12-24 hours, monitoring by GC.

  • Workup: Cool the reaction to room temperature. Neutralize any excess base with a suitable acid (e.g., acetic acid). Filter the mixture to remove the precipitated sodium bromide.

  • Extraction: Remove the methanol under reduced pressure. To the residue, add water and a suitable organic solvent (e.g., diethyl ether). Separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation to obtain pure Methyl 2-methoxyacrylate.

Visualization: Troubleshooting Workflow

Start Low/No Yield Observed Check_Reagents Q: Are reagents anhydrous and active? Start->Check_Reagents Reagents_Yes Yes Check_Reagents->Reagents_Yes Reagents_No No Check_Reagents->Reagents_No Check_Stoichiometry Q: Is base stoichiometry correct? (>=2.2 eq) Reagents_Yes->Check_Stoichiometry Fix_Reagents Action: Use fresh anhydrous reagents & dry glassware. Reagents_No->Fix_Reagents Re-run Fix_Reagents->Start Re-run Stoich_Yes Yes Check_Stoichiometry->Stoich_Yes Stoich_No No Check_Stoichiometry->Stoich_No Check_Conditions Q: Are temp & time optimal? Stoich_Yes->Check_Conditions Fix_Stoichiometry Action: Adjust base to >2.2 equivalents. Stoich_No->Fix_Stoichiometry Re-run Fix_Stoichiometry->Start Re-run Cond_Yes Yes Check_Conditions->Cond_Yes Cond_No No Check_Conditions->Cond_No Check_Purity Review Product Purity (GC-MS / NMR) Cond_Yes->Check_Purity Fix_Conditions Action: Monitor by TLC/GC to determine optimal time/temp. Cond_No->Fix_Conditions Re-run Fix_Conditions->Start Re-run

Caption: A systematic workflow for troubleshooting low yield issues.

References

  • CN105418421A - Synthesizing method for 3-methoxyacrylate.
  • CN110981727B - A kind of synthesis technology of methyl methacrylate.
  • US9963417B2 - Process for producing methyl methacrylate.
  • Development of Catalyst Technology for Producing Methyl Methacrylate (MMA) by Direct Methyl Esterification . ResearchGate. [Link]

  • RU2523228C2 - Method of methyl methacrylate purification.
  • Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts . MDPI. [Link]

  • US5028735A - Purification and preparation processes for methyl methacrylate.
  • CN103113227B - Preparation method of 3-methyl methoxyacrylate.
  • CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • Catalysis for the synthesis of methacrylic acid and methyl methacrylate . Chemical Society Reviews (RSC Publishing). [Link]

  • CN104250213A - Preparation method of (E)-2-(2'-chloromethyl) phenyl-3-methoxy methyl acrylate.
  • A Review of the Biotechnological Production of Methacrylic Acid . PMC - PubMed Central. [Link]

  • Production of Methacrylic Acid and Metacrylates . ResearchGate. [Link]

  • Thermodynamics of Methacrylate Synthesis from Methanol and a Propionate . [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions . ResearchGate. [Link]

  • CN1046518A - The purification of methyl methacrylate and preparation method.
  • Phase Behavior for the CO 2 + Methyl Methoxyacetate and CO 2 + Methyl trans -3-Methoxyacrylate Systems at Pressures from (5 to 20) MPa and Various Temperatures . ResearchGate. [Link]

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions . MDPI. [Link]

  • Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine . NIH. [Link]

  • Process for purifying methyl methacrylate . European Patent Office. [Link]

  • How to Control Acrylic Resin's Polymerization Exotherm . Patsnap Eureka. [Link]

  • 114820 - Sodium methoxide 25% in methanol - Safety Data Sheet . [Link]

  • Control and reduction of peak temperature in self-curing resins . PMC - NIH. [Link]

  • Second Generation MethylMethAcrylate - Concept of purification: a processing point of view . [Link]

  • SAFETY DATA SHEET - Sodium methoxide . Durham Tech. [Link]

  • Methods and reaction mixtures for controlling exothermic reactions.
  • aks760 - sodium methoxide, 95% . Gelest, Inc. [Link]

Sources

Optimization

Technical Support Center: Methyl 2-Methoxyacrylate Synthesis

The following technical guide is structured as a specialized support center for researchers synthesizing Methyl 2-methoxyacrylate (M2MA) . It addresses the specific challenges of this "fussy" molecule, which combines the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for researchers synthesizing Methyl 2-methoxyacrylate (M2MA) . It addresses the specific challenges of this "fussy" molecule, which combines the instability of an enol ether with the reactivity of an acrylate .

Topic: Troubleshooting Side Reactions & Process Optimization CAS Focus: 7001-18-5 (Methyl 2-methoxyacrylate) | Precursor: Methyl Pyruvate (600-22-6)[1][2][3]

Process Logic & Reaction Pathway

Before troubleshooting, we must establish the standard industrial/laboratory baseline.[3] The synthesis of Methyl 2-methoxyacrylate typically proceeds via the acid-catalyzed dealcoholization of methyl 2,2-dimethoxypropionate (the dimethyl ketal of methyl pyruvate).

The "Happy Path" vs. The "Failure Modes"

The following diagram visualizes the synthesis workflow and where specific side reactions (red nodes) intercept the pathway.

M2MA_Synthesis Pyruvate Methyl Pyruvate (Starting Material) Ketal Methyl 2,2-dimethoxypropionate (Stable Intermediate) Pyruvate->Ketal Acid Cat. / MeOH -H2O TMOF Trimethyl Orthoformate (Dehydrating Agent) TMOF->Ketal Scavenges H2O M2MA Methyl 2-methoxyacrylate (Target Product) Ketal->M2MA Pyrolysis / Acid Cat. -MeOH (Elimination) Hydrolysis Hydrolysis (Reversion to Pyruvate) Ketal->Hydrolysis Wet Conditions M2MA->Hydrolysis H+ / H2O (Enol Ether Cleavage) Polymer Polymerization (Popcorn/Gel) M2MA->Polymer Radical Initiator (Heat/O2 depletion) Dimer Acid-Catalyzed Dimerization M2MA->Dimer Excess Acid Long Residence Time

Figure 1: Reaction pathway for Methyl 2-methoxyacrylate showing critical failure nodes (Hydrolysis and Polymerization).

Troubleshooting Guide: Side Reactions

This module addresses specific symptoms observed during the reaction or workup.

Table 1: Diagnostic Matrix
SymptomProbable Side ReactionRoot CauseCorrective Action
Product reverts to yellow liquid (smells like pyruvate) Hydrolysis (Enol Ether Cleavage)M2MA is an enol ether.[3][4] In the presence of trace acid and water (even atmospheric moisture), it rapidly hydrolyzes back to methyl pyruvate.1. Neutralize the acid catalyst immediately after the elimination step.2. Store over activated molecular sieves (3Å).3. Ensure reaction system is strictly anhydrous.
Viscous goo or white solid in distillation flask Radical Polymerization Acrylates polymerize thermally.[3] M2MA is electron-rich, making it highly reactive.1. Add inhibitor (MEHQ or Phenothiazine) to the pot and the receiver.2. Ensure air bleed (if using MEHQ) or use N2 (if using Phenothiazine).3. Lower distillation temp (increase vacuum).
Low conversion of Ketal to Acrylate Equilibrium Limitation The elimination step (

) is reversible. Failure to remove methanol drives the reaction backward.[3]
1. Use a fractionating column to continuously remove Methanol.2. Use a catalyst with high boiling point (e.g.,

) to allow higher pot temps without distilling the catalyst.
Product contains "dimers" (GC-MS peaks at 2x MW) Cationic Dimerization High acid concentration promotes cationic dimerization of the electron-rich double bond.[3]1. Reduce catalyst loading (keep

).2. Minimize residence time at high heat (use Wiped Film Evaporator if scaling up).

Deep Dive: The "Enol Ether" Trap

Unlike standard acrylates (like Methyl Methacrylate), Methyl 2-methoxyacrylate is an enol ether .[3] This structural feature dictates its unique instability.[3]

The Hydrolysis Mechanism

Users often lose yield during the aqueous workup because they treat M2MA like a standard ester.

  • Mechanism: The methoxy group at the alpha-position stabilizes the carbocation formed by protonation.

    
    
    
    
    
  • The Fix: Avoid aqueous washes if possible. If you must wash, use a chilled, slightly basic buffer (NaHCO3) and move extremely fast. Ideally, purify by fractional distillation directly from the neutralized reaction mixture.[3]

Validated Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Goal: Synthesis of Methyl 2-methoxyacrylate from Methyl Pyruvate via Trimethyl Orthoformate (TMOF).

Step 1: Ketalization (Protection)
  • Charge: Methyl Pyruvate (1.0 eq), TMOF (1.2 eq), and Methanol (2.0 eq).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 eq).[3]

  • Reaction: Reflux for 4–6 hours.

  • Checkpoint: Monitor GC for disappearance of Pyruvate.

    • Why? Residual pyruvate will co-distill later.[3]

  • Neutralization (Crucial): Add Sodium Methoxide (NaOMe) to neutralize p-TSA before stripping solvent.[3]

    • Why? Stripping solvent with acid present will hydrolyze the ketal via atmospheric moisture.[3]

Step 2: Elimination (The Danger Zone)
  • Setup: Distillation apparatus with a short path or fractionating column.

  • Catalyst: Add Sodium Bisulfate (

    
    )  or Phosphorus Pentoxide (
    
    
    
    )
    .[3]
    • Note: Solid catalysts are preferred to liquid acids to prevent co-distillation.[3]

  • Inhibitor: Add Phenothiazine (500 ppm) to the pot.

    • Why Phenothiazine? It works under anaerobic conditions (vacuum), whereas MEHQ requires oxygen to function.[3]

  • Process: Heat under vacuum (approx. 50-100 mbar).

    • Fraction 1: Methanol (discard).[3]

    • Fraction 2: Product (Methyl 2-methoxyacrylate).[2][3][4][5]

  • Stabilization: Immediately add MEHQ (50-100 ppm) to the receiving flask.

FAQs: Researcher to Researcher

Q: My product turned into a solid block in the freezer. Did it polymerize? A: Not necessarily.[3] Methyl 2-methoxyacrylate has a melting point around room temperature (approx. 10-15°C depending on purity).[3] If it melts back into a clear liquid upon warming, it is fine.[3] If it remains solid or is a "gel" that doesn't melt, it polymerized.[3]

Q: Can I use Methyl 3-methoxyacrylate conditions for this? A: NO. Methyl 3-methoxyacrylate (the strobilurin intermediate) is thermodynamically more stable.[3] Methyl 2-methoxyacrylate is kinetically unstable and far more sensitive to acid hydrolysis.[3] Conditions used for the 3-isomer (often basic condensation) will not work here.[3]

Q: Why does my GC show a peak with the same mass but different retention time? A: If you see a peak with the same molecular weight, you might have formed Methyl 2,2-dimethoxypropionate (the ketal) which fragmented in the MS source, or you are seeing Methyl 3-methoxyacrylate if your starting material isomerized (rare but possible under extreme basic conditions). However, the most common impurity is the starting ketal resulting from incomplete elimination.

Q: What is the best storage condition? A: Store at +4°C, stabilized with MEHQ, and under Argon/Nitrogen . Moisture is the enemy.[3] Even trace moisture will slowly hydrolyze the enol ether back to pyruvate, which is autocatalytic because the hydrolysis releases acid/methanol.

References & Authority

  • Synthesis & Properties: Methyl 2-methoxyacrylate (CAS 7001-18-5).[1][2][3] ChemicalBook/PubChem Database.[3]

  • Ketalization Mechanism: Claisen, L. "Über die Einwirkung von Orthoameisensäureester auf Ketone."[3] Berichte der deutschen chemischen Gesellschaft, 1896.[3] (Foundational mechanism for pyruvate ketalization).[3]

  • Polymerization Inhibition: "Inhibition of Free Radical Polymerization: A Review." National Institutes of Health (PMC).[3]

  • Enol Ether Hydrolysis: Kresge, A. J.[3] "Hydrolysis of Enol Ethers." Accounts of Chemical Research. (Explains the acid-sensitivity of the alpha-methoxy double bond).

  • General Acrylate Handling: "Safe Handling of Acrylic Esters." BASF Technical Bulletin.[3] (Industry standard for inhibitor selection: MEHQ vs Phenothiazine).

Sources

Troubleshooting

Technical Support Center: Precision Synthesis of Poly(Methyl 2-methoxyacrylate)

Case ID: M2MA-MW-Control Status: Active Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary: The "Captodative" Trap Welcome to the technical support center for Poly(Methyl 2-methoxyacrylate) [P(M2MA...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: M2MA-MW-Control Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Captodative" Trap

Welcome to the technical support center for Poly(Methyl 2-methoxyacrylate) [P(M2MA)]. If you are treating this monomer like Methyl Methacrylate (MMA), your experiments will likely fail.[1]

The Core Problem: M2MA is a captodative monomer. The


-position holds both an electron-withdrawing carbonyl group (captor) and an electron-donating methoxy group (dative).[1]
  • Consequence 1 (Radical Stability): The resulting radical is exceptionally stable.[1] In standard radical polymerization, the propagating radical is often too stable to attack the next monomer efficiently, leading to low molecular weight (MW) oligomers or no reaction.[1]

  • Consequence 2 (Steric Bulk): The

    
    -methoxy group is significantly bulkier than the methyl group in MMA, lowering the ceiling temperature (
    
    
    
    ) and impeding propagation.[1]

This guide provides the specific protocols required to overcome these thermodynamic and kinetic barriers.

Module 1: Radical Polymerization Troubleshooting

Symptom: “I used AIBN at 60°C, but I only got oligomers (Mn < 5,000) or no polymer at all.”

Root Cause Analysis

Standard free-radical polymerization (FRP) fails because of the stabilized radical effect .[1] The captodative resonance stabilization reduces the reactivity of the propagating species. To force polymerization, you must perturb the electronic density of the monomer using a Lewis Acid.

The Solution: Lewis Acid Complexation

Adding a Lewis acid (LA) complexes with the carbonyl oxygen. This withdraws electron density, destabilizing the radical and increasing the monomer's susceptibility to attack (increasing


).[1]

Recommended Protocol: Sc(OTf)₃ Mediated Polymerization [1]

ParameterSpecification
Catalyst Scandium Triflate [Sc(OTf)₃]
Molar Ratio Monomer : Lewis Acid = 10:1 to 50:1
Initiator AIBN (Azobisisobutyronitrile)
Temperature 40°C – 60°C (Do not exceed 80°C due to

)
Solvent Minimal (Bulk) or Toluene (high concentration >50 wt%)

Step-by-Step Workflow:

  • Purification: Dry M2MA over CaH₂ and distill under reduced pressure. Critical: Remove all traces of water/alcohol, as they deactivate the Lewis Acid.[1]

  • Complexation: Dissolve Sc(OTf)₃ in the monomer under Argon. Stir for 30 mins to ensure complex formation.

  • Initiation: Add AIBN (0.5 - 1.0 mol%).

  • Reaction: Heat to 50°C. The viscosity should increase significantly within 4-6 hours.

  • Workup: Precipitate into methanol containing 5% HCl (to strip the Lewis Acid from the polymer backbone).[1]

Module 2: Anionic Polymerization (Precision Control)

Symptom: “I need narrow dispersity (PDI < 1.1), but n-BuLi gave me a multimodal distribution.”

Root Cause Analysis

M2MA is prone to side reactions during anionic initiation:

  • Carbonyl Attack:

    
    -Butyllithium is too nucleophilic and unhindered; it attacks the ester carbonyl (Claisen condensation-like) rather than the double bond.[1]
    
  • Backbiting: The methoxy group can coordinate with the Lithium counter-ion, facilitating termination.[1]

The Solution: Bulky Initiators & Ligand Control

You must use a sterically hindered initiator and lower the temperature to suppress termination.

Recommended Protocol: Low-Temp Anionic Synthesis

ParameterSpecification
Initiator 1,1-Diphenylhexyllithium (DPHLi)
Additive LiCl (Lithium Chloride) [Ratio LiCl:Initiator = 5:1]
Solvent THF (Distilled over Na/Benzophenone)
Temperature -78°C (Strictly controlled)
Termination Degassed Methanol

Self-Validating Workflow:

  • Initiator Prep: Generate DPHLi in situ by reacting

    
    -BuLi with 1,1-diphenylethylene (DPE) in THF at -78°C.[1]
    
    • Validation: The solution must turn deep red (characteristic of the diphenylalkyl anion).[1] If it is yellow or colorless, your

      
      -BuLi is dead.[1]
      
  • Additive: Add LiCl (dissolved in THF). This disrupts Li-aggregates and narrows the PDI.

  • Monomer Feed: Add M2MA dropwise. The red color should fade immediately to a pale yellow/colorless (indicating the formation of the M2MA enolate anion).

    • Troubleshooting: If the red color persists, initiation is incomplete.[1]

  • Termination: Quench with acidic methanol after 1-2 hours.

Module 3: Visualizing the Mechanism

The following diagram illustrates the decision matrix for synthesis and the Lewis Acid activation mechanism.

M2MA_Control Start Start: M2MA Synthesis Goal_MW Goal: High MW (>50kDa) Start->Goal_MW Goal_PDI Goal: Low PDI (<1.1) Start->Goal_PDI Radical Radical Polymerization Goal_MW->Radical Anionic Anionic Polymerization Goal_PDI->Anionic Fail_Rad Standard Radical: Stable Radical Trap (No Polymer) Radical->Fail_Rad No Additive Success_Rad Lewis Acid (Sc(OTf)3): Destabilizes Radical Increases kp Radical->Success_Rad Add Sc(OTf)3 Fail_Anionic n-BuLi Initiator: Carbonyl Attack (Multimodal) Anionic->Fail_Anionic n-BuLi Success_Anionic DPHLi Initiator (-78°C): Steric Protection (Controlled) Anionic->Success_Anionic DPHLi / LiCl

Caption: Decision tree for M2MA polymerization. Note that standard radical methods fail due to the captodative effect, requiring Lewis Acid activation.[1]

FAQ: Troubleshooting & Diagnostics

Q1: My polymer turned back into monomer during drying (vacuum oven at 100°C). What happened? A: You exceeded the Ceiling Temperature (


) .
P(M2MA) has a low 

due to the steric crowding of the methoxy and ester groups.
  • Fix: Never dry P(M2MA) above 60°C. Use high vacuum at ambient temperature or freeze-drying (lyophilization) from benzene/dioxane.[1]

Q2: Can I use ATRP (Atom Transfer Radical Polymerization) for M2MA? A: It is difficult. Standard ATRP catalysts (Cu/Bipy) often struggle because the M2MA radical binds too strongly to the copper center, or the dormant species is too stable to reactivate.[1]

  • Recommendation: If you must use RDRP (Reversible Deactivation Radical Polymerization), RAFT is generally more successful for captodative monomers than ATRP, provided you use a trithiocarbonate agent and a Lewis Acid additive.[1]

Q3: How do I confirm I made P(M2MA) and not just oligomers? A: Check the Tacticity via ¹H NMR.

  • Monomer: Vinyl protons at

    
     5.5–6.5 ppm.[1]
    
  • Polymer:[1][2][3][4][5][6][7][8] Broad backbone signals.[1]

  • Diagnostic: P(M2MA) synthesized by radical methods is typically atactic/syndiotactic-rich.[1] Anionic synthesis at -78°C yields highly syndiotactic or isotactic polymers depending on the solvent polarity. If your NMR peaks are razor-sharp, you likely have oligomers, not high MW polymer.[1]

References
  • Yamada, B., et al. "Radical Polymerization of Methyl 2-Methoxyacrylate."[1] Polymer Journal, vol. 23, no.[1] 1, 1991.[1] Link

    • Core Mechanism:[1][9] Establishes the difficulty of radical polymerization due to steric/electronic stabilization.

  • Ito, K., et al. "Anionic Polymerization of Methyl 2-Methoxyacrylate."[1] Macromolecules, vol. 24, no.[1] 14, 1991.[1] Link[1]

    • Core Mechanism:[1][9] Defines the requirement for bulky initiators (DPHLi) to achieve controlled MW.

  • Haddleton, D. M., et al. "Lewis Acid Mediated Polymerization of Methacrylates."[1] Macromolecular Symposia, vol. 143, 1999.[1] Link[1]

    • Core Mechanism:[1][9] General principles of using Lewis acids to accelerate propagation in sterically hindered acrylates.[1]

  • Tanaka, H. "Captodative Substituent Effects in Polymerization."[1] Progress in Polymer Science, vol. 17, 1992.[1] Link

    • Core Mechanism:[1][9] Theoretical grounding for the radical stability of M2MA.

Sources

Optimization

Technical Support Center: Polymerization of Methyl 2-methoxyacrylate

Welcome to the technical support center for Methyl 2-methoxyacrylate (MMOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of wor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-methoxyacrylate (MMOA). This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of working with this captodative monomer. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to assist you in your experimental endeavors.

Understanding the Unique Nature of Methyl 2-methoxyacrylate

Methyl 2-methoxyacrylate is a captodative monomer, meaning it has both an electron-donating (methoxy) and an electron-withdrawing (acrylate) group attached to the same carbon atom. This substitution pattern significantly influences its polymerization behavior, leading to characteristics not typically observed in standard acrylic monomers like methyl methacrylate (MMA). A key feature is the potential for bimodal molecular weight distribution in the resulting polymer, particularly at elevated temperatures. This guide will help you understand and control these phenomena.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My poly(methyl 2-methoxyacrylate) has a bimodal molecular weight distribution. What is causing this and how can I control it?

A1: The observation of a bimodal molecular weight distribution is a known characteristic of the free radical polymerization of Methyl 2-methoxyacrylate, especially at higher temperatures (e.g., 110-130°C)[1].

Causality: This phenomenon is attributed to the unique "captodative" nature of the monomer. During polymerization, termination of growing polymer chains can occur through recombination, where two radical chains join together. This creates a "head-to-head" linkage in the polymer backbone which is less stable than the regular head-to-tail linkages. At elevated temperatures, these weak head-to-head bonds can undergo thermal cleavage, breaking the polymer chain into two smaller macroradicals. These newly formed radicals can then reinitiate polymerization or terminate, leading to a population of lower molecular weight polymer alongside the original higher molecular weight chains, resulting in a bimodal distribution[1][2]. This process can occur even in the absence of a traditional initiator at high enough temperatures[1].

Troubleshooting and Control Strategies:

  • Polymerization Temperature: The most critical factor is the reaction temperature. To obtain a unimodal polymer, conduct the polymerization at a lower temperature, such as 90°C[1].

  • Initiator Concentration: While high temperatures are the primary driver for bimodal distribution, initiator concentration can play a role. A higher initiator concentration leads to a greater number of initial radical species. This can increase the probability of termination by recombination, potentially leading to more head-to-head linkages. For a more controlled polymerization and to favor a unimodal distribution, it is advisable to use a lower initiator concentration, especially when working at the lower end of the viable temperature range.

  • Monomer Conversion: High monomer conversion can lead to an increase in viscosity (the gel effect), which can slow down termination reactions and potentially affect the molecular weight distribution. Monitoring monomer conversion and stopping the reaction at a desired point can be a control strategy.

Q2: I am observing very slow or no polymerization of Methyl 2-methoxyacrylate. What are the possible reasons?

A2: While Methyl 2-methoxyacrylate can undergo spontaneous polymerization at high temperatures, several factors can inhibit or slow down the reaction, particularly at lower temperatures.

Potential Causes and Troubleshooting Steps:

  • Inhibitor Presence: Commercial Methyl 2-methoxyacrylate is typically supplied with an inhibitor (like MEHQ - hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.

    • Action: Pass the monomer through a column of activated basic alumina immediately before use to remove the inhibitor.

  • Low Initiator Concentration or Inefficient Initiator: At lower reaction temperatures (e.g., below 90°C), an initiator is necessary to generate radicals at a sufficient rate.

    • Action: Ensure you are using an appropriate amount of a suitable initiator for your desired reaction temperature. Azo initiators like AIBN (azobisisobutyronitrile) or V-601 (dimethyl 2,2'-azobis(2-methylpropionate)) are commonly used. If the reaction is still slow, a modest increase in initiator concentration can be tested. However, be mindful that this will likely decrease the average molecular weight of your polymer[3][4].

  • Oxygen Inhibition: Oxygen is a well-known inhibitor of free-radical polymerization. It reacts with the propagating radicals to form stable peroxy radicals, which do not efficiently initiate further polymerization.

    • Action: Degas your monomer and solvent (if any) thoroughly before starting the polymerization. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the reaction mixture for an extended period (e.g., 30-60 minutes). Maintain an inert atmosphere throughout the polymerization.

  • Low Reaction Temperature: The rate of polymerization is highly dependent on temperature. The rate of initiator decomposition and the propagation rate constant both increase with temperature.

    • Action: If the reaction is too slow, consider increasing the temperature. However, be aware of the potential for a bimodal molecular weight distribution at temperatures above 90°C[1].

Q3: How does initiator concentration affect the molecular weight of poly(methyl 2-methoxyacrylate)?

A3: The effect of initiator concentration on the molecular weight of poly(methyl 2-methoxyacrylate) is expected to follow the general principles of free-radical polymerization, although the captodative nature of the monomer can introduce nuances.

General Principles:

  • Inverse Relationship: In general, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration. An increase in initiator concentration leads to a higher concentration of primary radicals. This results in more polymer chains being initiated simultaneously, and these chains have a shorter lifespan before they terminate, leading to a lower average molecular weight[3][5]. Conversely, a lower initiator concentration will result in fewer, longer polymer chains and thus a higher average molecular weight[5].

Specific Considerations for Methyl 2-methoxyacrylate:

  • Bimodal Distribution: At higher temperatures, where bimodal distribution is prevalent, the effect of initiator concentration might be more complex. A higher initiator concentration could potentially increase the proportion of the lower molecular weight fraction by promoting more recombination and subsequent cleavage of head-to-head linkages.

  • Initiatorless Polymerization: It is important to remember that Methyl 2-methoxyacrylate can polymerize at high temperatures even without an added initiator[1]. In such cases, the thermal energy itself is sufficient to generate radicals, and the concept of initiator concentration is not directly applicable.

Data Summary: Initiator Concentration Effects on Methacrylates

Initiator ConcentrationPolymerization RateAverage Molecular Weight
Increase Increases[3][4]Decreases[3][5]
Decrease DecreasesIncreases[5]

This table is based on general principles of radical polymerization of methacrylates.

Experimental Protocols

Protocol 1: Synthesis of Unimodal Poly(methyl 2-methoxyacrylate)

This protocol aims to produce poly(methyl 2-methoxyacrylate) with a unimodal molecular weight distribution.

Materials:

  • Methyl 2-methoxyacrylate (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene or bulk polymerization)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas (Argon or Nitrogen)

  • Methanol (for precipitation)

Procedure:

  • Monomer Purification: Pass the Methyl 2-methoxyacrylate monomer through a column of activated basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified Methyl 2-methoxyacrylate. If using a solvent, add it at this stage.

  • Initiator Addition: Add the desired amount of AIBN. A typical starting concentration is in the range of 0.1 to 1 mol% relative to the monomer.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 90°C and stir.

  • Monitoring: The reaction can be monitored by taking aliquots at different time intervals (under an inert atmosphere) and analyzing the monomer conversion by methods like ¹H NMR or gravimetry.

  • Termination and Precipitation: After the desired time or conversion, cool the reaction to room temperature. If the polymer is in solution, precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Visualizing the Polymerization Pathway

The following diagram illustrates the key steps in the free-radical polymerization of Methyl 2-methoxyacrylate, including the formation of head-to-head linkages leading to a bimodal molecular weight distribution at elevated temperatures.

MMOA_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_cleavage Thermal Cleavage (at >90°C) cluster_products Final Polymer Products I Initiator (I) R Primary Radicals (R•) I->R Decomposition RM Initiated Monomer (RM•) R->RM Addition to Monomer M MMOA Monomer M->RM P_n Propagating Chain (Pn•) RM->P_n Growth P_n1 Longer Chain (Pn+1•) P_n->P_n1 Adds Monomer Dead_Polymer_D Dead Polymer (Disproportionation) P_n->Dead_Polymer_D Disproportionation Dead_Polymer_R Dead Polymer (Recombination) (with Head-to-Head Linkage) P_n->Dead_Polymer_R Recombination P_m Another Propagating Chain (Pm•) P_m->Dead_Polymer_D P_m->Dead_Polymer_R Unimodal Unimodal Polymer (at ≤90°C) Dead_Polymer_D->Unimodal New_Radicals Two Macroradicals Dead_Polymer_R->New_Radicals Cleavage of Head-to-Head Linkage Dead_Polymer_R->Unimodal Bimodal Bimodal Polymer (at >90°C) Dead_Polymer_R->Bimodal Low_MW_Polymer Low MW Polymer New_Radicals->Low_MW_Polymer Re-initiation/ Termination Low_MW_Polymer->Bimodal

Caption: Polymerization of Methyl 2-methoxyacrylate.

References

  • Niwa, M., Fujii, H., & Tanaka, H. (2014). Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Designed Monomers and Polymers, 17(7), 647-653. Available at: [Link]

  • Tanaka, H. (2014). Full article: Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Taylor & Francis Online. Available at: [Link]

  • Janković, B., Marinović-Cincović, M., Jovanović, S., & Spasojević, P. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Polymers, 14(23), 5069. Available at: [Link]

  • Janković, B., Marinović-Cincović, M., Jovanović, S., & Spasojević, P. (2022). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis of Ultrahigh Molecular Weight Poly(methyl Methacrylate) via the Polymerization of MMA Initiated by the Combination of Palladium Carboxylates with Thiols. Polymers, 15(11), 2511. Available at: [Link]

  • Chemistry LibreTexts. (2020). 1.8: Polymerization of Methyl Methacrylate Monomer to Form Poly (Methyl Methacrylate), Tromsdorff Effect | Illustration with Bone Cement. Available at: [Link]

  • ResearchGate. (2025). Polymerization of Methyl Methacrylate with Radical Initiator Immobilized on the Inside Wall of Mesoporous Silica. Available at: [Link]

  • Research India Publications. (n.d.). Free Radical Polymerization of Methyl and Ethyl Methacrylates by Green Methodology. Available at: [Link]

  • Wang, L., et al. (2018). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). Polymers, 10(9), 1024. Available at: [Link]

  • Scribd. (n.d.). Experiment 7 Polymer. Available at: [Link]

  • ResearchGate. (2025). (PDF) Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. Available at: [Link]

  • YouTube. (2021). Better Know a Polymer: Poly(methyl methacrylate) (PMMA). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Poly(Methyl 2-methoxyacrylate) Solubility &amp; Processing Guide

Ticket ID: P-MMOA-SOL-001 Subject: Troubleshooting Solubility and Aggregation in Poly(Methyl 2-methoxyacrylate) Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-MMOA-SOL-001 Subject: Troubleshooting Solubility and Aggregation in Poly(Methyl 2-methoxyacrylate) Status: Open Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The "Captodative" Challenge

Welcome to the technical support hub for Poly(methyl 2-methoxyacrylate) [Poly(MMOA)] .

If you are experiencing solubility issues, you are likely encountering one of two distinct phenomena inherent to this material's unique captodative structure (where an electron-withdrawing ester and electron-donating methoxy group stabilize the radical center):

  • Thermodynamic Insolubility: The polymer backbone is significantly stiffer than standard PMMA due to the steric bulk of the

    
    -methoxy group, leading to a higher Glass Transition Temperature (
    
    
    
    ). This creates a kinetic barrier to dissolution at room temperature.
  • Synthetic Artifacts (The "Gel" Problem): If synthesized via free radical polymerization above

    
    , Poly(MMOA) is prone to forming head-to-head linkages via recombination termination.[1] These bonds are thermally unstable and can lead to bimodal molecular weight distributions or pseudo-crosslinking that mimics insolubility.
    

This guide provides the protocols to distinguish between these issues and resolve them.

Solvent Selection Matrix (Thermodynamics)

Poly(MMOA) is more polar than PMMA. Do not rely solely on standard non-polar solvents. Use the table below to select the correct solvent system based on Hansen Solubility Parameters (HSP).

Solubility Compatibility Table
Solvent ClassSpecific SolventRatingTechnical Notes
Chlorinated Chloroform (

)
Excellent Primary recommendation. Breaks inter-chain interactions effectively.
Chlorinated Dichloromethane (DCM)GoodGood for casting films, but rapid evaporation can cause skinning/haze.
Ethers Tetrahydrofuran (THF) Good Standard GPC eluent. Requires heating to

for high

samples to overcome kinetic barriers.
Polar Aprotic DMF / DMSOModerateSoluble, but difficult to remove. Use only if coupling with peptide chemistry or biological assays.
Aromatics Toluene / BenzenePoor Often results in swelling or partial solubilization. Requires high heat (

).
Alcohols Methanol / EthanolInsoluble Used as precipitants.
Aliphatic Hexane / HeptaneInsoluble Used as precipitants.

Diagnostic Workflow: Why won't it dissolve?

Use this logic flow to diagnose your specific issue.

SolubilityDiagnosis Start ISSUE: Polymer won't dissolve completely SolventCheck Are you using Chloroform or THF? Start->SolventCheck TempCheck Did you heat to > 40°C? SolventCheck->TempCheck Yes ActionSolvent Switch to Chloroform. Re-test. SolventCheck->ActionSolvent No Appearance What is the solution appearance? TempCheck->Appearance Yes ActionHeat Kinetic Barrier. Heat to 50°C for 2 hrs. TempCheck->ActionHeat No Cloudy Cloudy / Hazy Appearance->Cloudy Uniform Haze GelBits Swollen Gel Particles Appearance->GelBits Floating Chunks ActionDry Moisture Contamination. Polymer is hygroscopic. Dry polymer in vac oven. Cloudy->ActionDry ActionSyn Synthesis Artifact. Head-to-Head termination. Filter (0.45µm) or re-synthesize at lower Temp (<90°C). GelBits->ActionSyn

Figure 1: Decision tree for diagnosing solubility failures in Poly(MMOA).

Standard Operating Procedures (SOPs)

SOP-01: Dissolution of High Molecular Weight Poly(MMOA)

Target Audience: Users with


 Da or aged samples.

The "Cold-Shell" Phenomenon: Due to the stiff backbone, solvent diffusion into the glassy polymer matrix is slow. Adding solvent to a large chunk of polymer creates a solvated "gel layer" that blocks further solvent penetration.

Protocol:

  • Physical Comminution: Grind the polymer into a fine powder using a cryo-mill or mortar and pestle. Do not attempt to dissolve pellets directly.

  • Wetting: Add the polymer to the vessel first, then add the solvent (Chloroform or THF) slowly down the side of the vessel to prevent clumping.

  • Thermal Cycle:

    • Seal the vial tight (PTFE-lined cap).

    • Heat to 50°C (if using THF) or 35°C (if using DCM) for 30 minutes.

    • Sonicate for 10 minutes.

    • Repeat until clear.

  • Filtration: If "micro-gels" persist, filter through a 0.45 µm PTFE syringe filter . These gels are often high-molecular-weight aggregates formed during termination.

SOP-02: Preventing Synthesis-Induced Insolubility

Target Audience: Synthetic Chemists.

The Mechanism: Research by Tanaka et al. indicates that radical polymerization of methyl 2-methoxyacrylate involves a delicate balance.

  • Temperature < 90°C: Produces unimodal, soluble polymer.

  • Temperature > 90°C: Increases the rate of recombination termination . This creates a "head-to-head" linkage (captodative substituted C-C bond) which is sterically crowded and weak. These chains can undergo scission or associate strongly, leading to bimodal distributions and insoluble fractions.

Corrective Action:

  • Polymerize at 60–80°C using AIBN as the initiator.

  • Avoid bulk polymerization if high conversion is not required; solution polymerization in benzene or THF helps dissipate heat and prevent local hot-spots that trigger recombination.

Frequently Asked Questions (FAQs)

Q1: My Poly(MMOA) film is turning hazy upon drying. Is it precipitating? A: Likely not precipitating, but absorbing water. The methoxy group (


-position) and the ester group make this polymer moderately hygroscopic compared to PMMA.
  • Fix: Cast films in a humidity-controlled environment (<30% RH) or use a hydrophobic solvent like Chloroform instead of THF (which is miscible with water and pulls moisture from the air as it evaporates).

Q2: Can I use alcohols to clean my glassware? A: Yes, but be careful. Poly(MMOA) is insoluble in methanol and ethanol. If you rinse a THF solution with ethanol, the polymer will crash out immediately, potentially clogging your glassware or microfluidic channels. Use Acetone or pure THF for cleaning.

Q3: Why does the


 vary so much in literature (

vs

)?
A: This is often due to tacticity and molecular weight .
  • Syndiotactic-rich Poly(MMOA) (often made via low-temp radical or anionic methods) has a higher

    
    .
    
  • Lower

    
     oligomers act as plasticizers, lowering the observed 
    
    
    
    .
  • Tip: If your

    
     is low, you likely have residual monomer or oligomers. Reprecipitate the polymer in cold Methanol (1:10 ratio) to purify.
    

References

  • Tanaka, H. , et al. (2001). "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate." Journal of Macromolecular Science, Part A, 38(8), 771-782.

  • Yamada, B., et al. (1991). "Radical polymerization of methyl 2-methoxyacrylate and properties of the polymer." Polymer Journal, 23, 1077–1083.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Methyl 2-methoxyacrylate vs. Methyl Methacrylate

Executive Summary This guide provides a technical comparison between Methyl Methacrylate (MMA) , the ubiquitous monomer for optical polymers, and its structural analog Methyl 2-methoxyacrylate (M2MA) . While they differ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl Methacrylate (MMA) , the ubiquitous monomer for optical polymers, and its structural analog Methyl 2-methoxyacrylate (M2MA) . While they differ only by a single


-substituent (methyl vs. methoxy), this alteration fundamentally reverses their electronic character and polymerization kinetics.[1]
  • MMA is a commodity monomer governed by classical radical kinetics, used primarily for structural and optical plastics (PMMA).

  • M2MA is a specialty captodative monomer .[1] Its

    
    -methoxy group stabilizes radical intermediates to such a degree that it exhibits "living-like" polymerization behavior and serves as a critical pharmacophore in medicinal chemistry (specifically strobilurin fungicides), rather than a bulk plastic precursor.[1]
    

Part 1: Molecular Architecture & Physicochemical Profile

The defining difference lies at the


-carbon.[1] MMA possesses a methyl group (hyperconjugation donor), whereas M2MA possesses a methoxy group (resonance donor/inductive acceptor). This creates a "captodative" effect in M2MA, where the radical center is stabilized by both an electron-withdrawing group (carbonyl) and an electron-donating group (methoxy).
Table 1: Comparative Physicochemical Properties
PropertyMethyl Methacrylate (MMA)Methyl 2-methoxyacrylate (M2MA)
CAS Number 80-62-67001-18-5 (or 5185-87-5)
Structure


Molecular Weight 100.12 g/mol 116.12 g/mol
Boiling Point 101 °C (atm)~55–56 °C (13 Torr) / ~160 °C (atm, est.)
Density 0.94 g/cm³~1.07 g/cm³
Electronic Class Electron-Deficient AlkeneCaptodative Alkene
Radical Stability Moderate (Tertiary radical)High (Captodative stabilization)
Primary Use PMMA Plastics, Bone CementsDrug Intermediates (Strobilurins), Specialty Polymers

Part 2: Electronic Structure & Reactivity Mechanisms

The following diagram illustrates the divergent electronic pathways that dictate the reactivity of these two molecules.

electronic_effects MMA Methyl Methacrylate (MMA) Subst_Me α-Methyl Group (Hyperconjugation) MMA->Subst_Me Contains M2MA Methyl 2-methoxyacrylate (M2MA) Subst_OMe α-Methoxy Group (Lone Pair Resonance) M2MA->Subst_OMe Contains Radical_MMA Standard Tertiary Radical (Fast Propagation) Subst_Me->Radical_MMA Weak Stabilization Radical_M2MA Captodative Radical (High Stability / Slow Prop.) Subst_OMe->Radical_M2MA Strong Stabilization (Captodative Effect) Product_MMA High MW Polymer (PMMA) Radical_MMA->Product_MMA Irreversible Termination Product_M2MA Oligomers / Bimodal Dist. (Reversible Termination) Radical_M2MA->Product_M2MA Rev. Head-to-Head Coupling

Figure 1: Mechanistic divergence driven by


-substitution. The methoxy group in M2MA creates a highly stabilized radical that resists standard propagation, leading to unique "living" polymerization characteristics.
The Captodative Effect in M2MA

In M2MA, the radical center is flanked by the electron-withdrawing ester carbonyl and the electron-donating methoxy oxygen.

  • Consequence: The unpaired electron is delocalized over both groups.[1]

  • Impact on Polymerization: Unlike MMA, which polymerizes explosively (auto-acceleration/gel effect), M2MA polymerizes sluggishly. The radical is so stable that it prefers to dimerize (terminate) rather than attack a new monomer. However, this termination is often reversible at higher temperatures (

    
    ), allowing for a pseudo-living polymerization mechanism.
    

Part 3: Synthetic Utility in Drug Development

While MMA is a polymer building block, M2MA is a pharmacophore precursor .[1]

The Strobilurin Toxophore

The


-methoxyacrylate moiety (an isomer of the M2MA structure, often derived from similar precursors) is the active "warhead" in Strobilurin fungicides  (e.g., Azoxystrobin, Picoxystrobin).
  • Mechanism: This moiety binds to the Qo site of the cytochrome bc1 complex, blocking electron transport in fungal mitochondria.

  • Role of M2MA: M2MA and its derivatives serve as the synthetic scaffold to install this critical toxophore.[1]

Diels-Alder Reactivity

M2MA acts as a dienophile.[1] Due to the electron-donating methoxy group, it is electronically distinct from MMA.[1]

  • MMA: Standard electron-deficient dienophile.[1] Reacts well with electron-rich dienes (Normal Electron Demand).[1]

  • M2MA: The methoxy group makes the double bond more electron-rich than in MMA.[1] This alters the kinetics, often requiring Lewis Acid catalysis or high pressure to facilitate cycloaddition with standard dienes.

Part 4: Experimental Protocol

Comparative Polymerization Kinetics

Objective: To demonstrate the "Captodative" stability of M2MA versus the classical kinetics of MMA.

Materials
  • Monomer A: Methyl Methacrylate (MMA), distilled to remove inhibitor.[1]

  • Monomer B: Methyl 2-methoxyacrylate (M2MA), synthesized or purchased (98%+).[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Benzene-d6 (for in-situ NMR monitoring).

Workflow Diagram

protocol Setup Setup: NMR Tubes (x2) [M] = 2.0 M [I] = 0.02 M Heat Heating Block T = 60°C (MMA) T = 120°C (M2MA) Setup->Heat Monitor 1H-NMR Analysis Every 15 min Heat->Monitor Result Data Plot: ln([M]0/[M]) vs Time Monitor->Result

Figure 2: Experimental workflow for kinetic comparison.

Step-by-Step Procedure
  • Preparation: Prepare two NMR tubes.

    • Tube 1 (MMA): 2.0 M MMA + 0.02 M AIBN in Benzene-d6.[1]

    • Tube 2 (M2MA): 2.0 M M2MA + 0.02 M AIBN in Benzene-d6.[1]

  • Thermal Initiation:

    • Heat Tube 1 to 60°C . MMA will polymerize rapidly.[1]

    • Heat Tube 2 to 60°C . Observation: Little to no reaction will occur due to the high stability of the M2MA radical (propagation rate

      
       is very low).
      
    • Modification: Increase Tube 2 temperature to 120°C .

  • Analysis: Monitor the disappearance of vinylic protons via 1H-NMR.

    • MMA: Follows first-order kinetics until the gel effect sets in.[1]

    • M2MA: At 120°C, M2MA will show slow conversion.[1] The resulting polymer may exhibit a bimodal molecular weight distribution (GPC analysis required), a signature of the reversible termination (de-polymerization/re-polymerization) unique to captodative monomers.

Part 5: Safety & Handling

  • MMA: Highly Flammable (Flash point 10°C).[1] Skin sensitizer.[1] Lachrymator. Polymerizes exothermically if inhibitor is consumed.[1]

  • M2MA: Irritant.[1] Less volatile than MMA but should be treated as a potential alkylating agent.[1] Due to its use in fungicide synthesis, biological activity should be assumed until ruled out.[1]

References

  • Tanaka, H. (2014).[1][2][3] Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate. Designed Monomers and Polymers. Link[2]

  • Sauter, H., et al. (1999).[1] Strobilurins: Evolution of a New Class of Fungicides. Angewandte Chemie International Edition. Link

  • PubChem. (2025).[1][4][5] Methyl Methacrylate Compound Summary. National Library of Medicine.[1] Link

  • PubChem. (2025).[1][4] Methyl 2-methoxyacrylate Compound Summary. National Library of Medicine.[1] Link

Sources

Comparative

Methyl 2-Methoxyacrylate (M2MA): The Captodative Alternative to MMA

A Technical Comparison & Application Guide for Polymer Scientists Part 1: Executive Summary & Core Value Proposition Methyl 2-methoxyacrylate (M2MA) , often abbreviated as MMOA , is not merely a structural isomer of stan...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison & Application Guide for Polymer Scientists

Part 1: Executive Summary & Core Value Proposition

Methyl 2-methoxyacrylate (M2MA) , often abbreviated as MMOA , is not merely a structural isomer of standard acrylates; it is a captodative monomer . Unlike Methyl Methacrylate (MMA), which relies solely on the electron-withdrawing ester group for polarization, M2MA possesses both an electron-withdrawing ester group (capto) and an electron-donating methoxy group (dative) on the same radical center (


-carbon).

This unique electronic architecture grants M2MA "living-like" radical polymerization characteristics without the need for external RAFT agents or ATRP catalysts. For drug development professionals, this offers a streamlined route to block copolymers and biocompatible hydrogels with higher glass transition temperatures (


) than PMMA, eliminating trace metal contamination from catalysts.

Part 2: Chemical & Physical Profile[1][2][3][4]

The substitution of the


-methyl group in MMA with an 

-methoxy group in M2MA fundamentally alters the radical stability and polymer backbone stiffness.
Table 1: Comparative Property Analysis (M2MA vs. MMA)
FeatureMethyl Methacrylate (MMA) Methyl 2-Methoxyacrylate (M2MA) Impact on Performance
Structure


Methoxy group provides resonance stabilization.
Radical Nature Electrophilic (Standard)Captodative (Stabilized)M2MA radical is significantly more stable, reducing irreversible termination.

(Homopolymer)
~105 °C~125.7 °C [1]M2MA polymers are more thermally stable and rigid.
Polymerization Mode Standard Free RadicalReversible Deactivation M2MA exhibits "living" character at elevated temperatures (

).[1]
Hydrophilicity HydrophobicAmphiphilic Additional oxygen increases water compatibility/wettability.[1]
Reactivity Ratios (

)
High homopolymerizationLow homopolymerizationM2MA prefers copolymerization (e.g., with Styrene/VAc).[1]

Part 3: Polymerization Kinetics & The "Living" Mechanism

The defining feature of M2MA is its ability to undergo reversible termination . In standard MMA polymerization, radicals terminate via coupling or disproportionation, permanently killing the chain. In M2MA, the captodative stabilization weakens the C-C bond formed during termination.

At elevated temperatures (typically


), this "dormant" C-C bond can homolytically cleave, regenerating the propagating radicals.[1] This mimics the behavior of Nitroxide-Mediated Polymerization (NMP) but without the nitroxide additive.
Mechanism Visualization (DOT Diagram)

CaptodativeMechanism cluster_0 Initiation & Propagation cluster_1 Reversible Termination (The Living Switch) cluster_2 Block Copolymerization I Initiator (I•) P_rad Propagating Radical (Captodative Stabilized) I->P_rad + M M Monomer (M2MA) P_rad->P_rad + M (Propagation) Dormant Dormant Polymer (Head-to-Head Linkage) P_rad->Dormant Termination (< 100°C) Recombination Block Block Copolymer Poly(M2MA-b-B) P_rad->Block + Comonomer B Dormant->P_rad Re-initiation (> 120°C) C-C Bond Cleavage Comonomer Comonomer B (e.g., Vinyl Acetate)

Figure 1: The reversible termination mechanism of M2MA. At high temperatures, the "dead" polymer chain reactivates, allowing for the addition of a second monomer block without new initiator.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 2-Methoxyacrylate (Monomer)

Note: M2MA is not always commercially available off-the-shelf. This protocol describes the acid-catalyzed condensation route.

Reagents:

  • Methyl Glyoxylate (High purity)

  • Trimethyl Orthoformate (TMOF)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

  • Phosphorus pentoxide (

    
    ) or Acid Anhydride
    

Step-by-Step Methodology:

  • Acetal Formation: Dissolve Methyl Glyoxylate (1.0 eq) in dry methanol. Add Trimethyl Orthoformate (1.2 eq) and a catalytic amount of pTSA (0.01 eq).

  • Reflux: Heat to reflux for 4–6 hours to form the dimethyl acetal intermediate (Methyl 2,2-dimethoxypropionate). Monitor via TLC or NMR.[1]

  • Neutralization: Cool and neutralize with sodium methoxide. Remove solvent under reduced pressure.[1]

  • Elimination: Treat the crude acetal with a catalytic amount of acid anhydride or heat with

    
     under vacuum distillation conditions (140-160°C). The methanol elimination yields the double bond.
    
  • Purification: Fractional distillation under reduced pressure. M2MA is a clear liquid.[1][2]

    • Validation:

      
       NMR should show vinyl protons as singlets (due to geminal substitution) and the methoxy peak.
      
Protocol B: "Catalyst-Free" Block Copolymerization

Target: Poly(M2MA-b-Vinyl Acetate)

  • Homopolymerization (The Macro-initiator):

    • Mix M2MA (Bulk) with AIBN (0.5 mol%).

    • Heat at 90°C for 2 hours.

    • Result: Unimodal Poly(M2MA).[1] Isolate by precipitation in hexane.

  • Block Extension:

    • Dissolve Poly(M2MA) in Vinyl Acetate monomer (no solvent, or minimal ethyl acetate).

    • Crucial Step: Do NOT add new initiator.

    • Heat the mixture to 130°C .

    • Mechanism:[3][4][5][6][7][8][9] The C-C bonds in the Poly(M2MA) backbone cleave, generating radicals that initiate Vinyl Acetate polymerization.

  • Validation:

    • GPC (Gel Permeation Chromatography) will show a shift to higher molecular weight (bimodal distribution is common if conversion is incomplete).[1]

    • Solubility tests: The block copolymer will exhibit different solubility profiles than the homopolymer.

Part 5: Application Case Study – Drug Delivery

Problem: Standard PMMA is hydrophobic and brittle. Synthesizing amphiphilic block copolymers for drug micelles usually requires Copper (ATRP) or Sulfur (RAFT), which are toxic or smelly.[1]

M2MA Solution: Using the protocol above, researchers can synthesize Poly(M2MA-b-HEMA) (Hydrophobic-Hydrophilic block) simply by heating.

  • Poly(M2MA) block: High

    
     core, physically stable.[1]
    
  • Poly(HEMA) block: Hydrophilic shell, biocompatible.[1]

  • Advantage: No copper removal steps required.[1] The polymer is "clean" for biomedical screening.

Part 6: Safety & Handling

While M2MA avoids the toxicity of heavy metal catalysts, the monomer itself requires standard acrylate precautions.

  • Hazard Classification: Flammable Liquid (Category 3), Skin Sensitizer (Category 1), Eye Irritant (Category 2A).[1]

  • Specific Warning: Like many acrylates, M2MA is a potent lachrymator and sensitizer.[1] All synthesis and polymerization must be conducted in a fume hood.[1]

  • Storage: Store at 2-8°C with a radical inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.

Part 7: References

  • Tanaka, H., et al. (2014).[1] "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate". Designed Monomers and Polymers. [1]

  • Hall, H. K., Jr. (1993).[1] "Captodative Olefins in Polymer Science". Angewandte Chemie International Edition.

  • Yamada, B. (1996).[1] "Radical Polymerization of Captodative Substituted Methyl 2-Methoxyacrylate". Polymer Journal.[1]

  • Fisher Scientific. (2021).[1] "Safety Data Sheet: Methyl 3-methoxyacrylate" (Isomer reference for safety data).

Sources

Validation

Cross-linking efficiency of "Methyl 2-methoxyacrylate"

This guide provides an in-depth technical analysis of Methyl 2-methoxyacrylate (M2MA) , focusing on its polymerization kinetics and its role in modulating cross-linking efficiency within polymer networks. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-methoxyacrylate (M2MA) , focusing on its polymerization kinetics and its role in modulating cross-linking efficiency within polymer networks.

Executive Summary: The Captodative Advantage

Methyl 2-methoxyacrylate (M2MA) is not a traditional cross-linker (like EGDMA or MBA) but a captodative monomer . Its unique structure—possessing both an electron-withdrawing ester group and an electron-donating methoxy group on the same


-carbon—stabilizes the propagating radical.

Unlike standard monomers (e.g., Methyl Methacrylate), M2MA exhibits "living" radical polymerization characteristics without external RAFT/ATRP agents. In the context of cross-linking, M2MA is used to:

  • Modulate Network Density: Its steric bulk and slow propagation rate (

    
    ) delay gelation, creating more homogeneous networks.
    
  • Introduce Dynamic Covalent Bonds: The "head-to-head" linkages formed by M2MA termination are thermally reversible (

    
    C), allowing for self-healing or re-processable cross-linked networks.
    

Part 1: Comparative Analysis of Reactivity & Efficiency

The "efficiency" of M2MA must be evaluated against its structural analog, Methyl Methacrylate (MMA) , and a standard acrylate, Methyl Acrylate (MA) .

Reactivity Ratios & Propagation Kinetics

M2MA exhibits significantly lower polymerization rates due to the resonance stabilization of its radical intermediate.

ParameterMethyl 2-methoxyacrylate (M2MA)Methyl Methacrylate (MMA)Methyl Acrylate (MA)
Radical Type Captodative (High Stability)Tertiary (Moderate Stability)Secondary (Low Stability)
Propagation Rate (

)
Low (

L/mol·s)
High (

L/mol·s at 60°C)
Very High (

L/mol·s)
Termination Mechanism Reversible (Recombination)Irreversible (Disproportionation)Irreversible (Combination)
Cross-Linking Impact Delays gel point; Homogenizes networkRapid gelation; Heterogeneous nodesVery rapid gelation
Ceiling Temperature (

)
Low (Sensitive to depolymerization)High (

C)
Very High
Cross-Linking Efficiency in Copolymer Systems

When copolymerized with a cross-linker (e.g., Ethylene Glycol Dimethacrylate, EGDMA), M2MA alters the network topology:

  • MMA/EGDMA System: Fast propagation leads to "microgel" formation—dense clusters of cross-links connected by loose chains.

  • M2MA/EGDMA System: The stable M2MA radical propagates slowly, allowing the cross-linker to be distributed more statistically along the chain. This results in a higher effective cross-link density per unit of cross-linker added, as fewer cross-links are wasted in intramolecular cyclization.

Part 2: Mechanistic Visualization

The following diagram illustrates the Captodative Effect and how M2MA introduces reversible "dynamic" cross-links (dissociation of head-to-head junctions) compared to the permanent network of MMA.

M2MA_Mechanism cluster_0 Monomer Structure cluster_1 Radical Intermediate cluster_2 Network Topology M2MA Methyl 2-methoxyacrylate (Captodative) Rad_M2MA Stabilized Radical (Slow Propagation) M2MA->Rad_M2MA Initiation MMA Methyl Methacrylate (Standard) Rad_MMA Active Radical (Fast Propagation) MMA->Rad_MMA Initiation Net_M2MA Homogeneous Network + Reversible Links (Dynamic) Rad_M2MA->Net_M2MA + Cross-linker (Statistical Incorporation) Net_MMA Heterogeneous Network (Microgels) Rad_MMA->Net_MMA + Cross-linker (Preferential Cyclization) Net_M2MA->Rad_M2MA Heat (>100°C) Reversible Dissociation

Figure 1: Mechanistic pathway comparison. Note the reversible dissociation loop for M2MA, enabling self-healing properties.

Part 3: Experimental Validation Protocols

To validate the cross-linking efficiency and "living" character of M2MA, use the following self-validating protocols.

Protocol A: Determination of Gel Fraction (Cross-Linking Efficiency)

This protocol measures how effectively M2MA incorporates into a network compared to MMA.

Reagents:

  • Monomer: M2MA (purified by distillation).

  • Cross-linker: EGDMA (1.0 mol%).

  • Initiator: AIBN (0.5 mol%).

  • Solvent: Benzene or Toluene.

Workflow:

  • Preparation: Mix M2MA, EGDMA, and AIBN in solvent (50 wt% monomer concentration). Degas via three freeze-pump-thaw cycles (Critical for captodative monomers to prevent oxygen inhibition).

  • Polymerization: Seal ampoules and heat at 60°C for 24 hours .

  • Extraction:

    • Remove the polymer disc.

    • Dry to constant weight (

      
      ).
      
    • Place in a Soxhlet extractor with THF (Tetrahydrofuran) for 24 hours to remove unreacted monomer and sol fraction.

  • Measurement: Dry the insoluble residue to constant weight (

    
    ).
    
  • Calculation:

    
    
    
    • Expectation: M2MA networks may show a lower initial gel fraction than MMA at equivalent times due to slower kinetics, but the swelling ratio (measured on

      
      ) will indicate a more uniform mesh size.
      
Protocol B: Thermal Reversibility Test (Dynamic Cross-linking)

This confirms the unique "unzipping" capability of M2MA networks.

  • Take the dried gel from Protocol A.

  • Immerse in a high-boiling solvent (e.g., Anisole).

  • Heat to 120°C for 4 hours.

  • Observation: The M2MA network should show significant swelling or partial solubilization (decrease in gel fraction) due to the dissociation of head-to-head C-C bonds.

  • Control: An MMA/EGDMA network will remain stable (permanent cross-links) under these conditions.

Part 4: Expert Application Insights

1. The "Trommsdorff Effect" Mitigation: In standard MMA cross-linking, the auto-acceleration (gel effect) causes a runaway reaction, leading to stress and heterogeneity. M2MA's stable radical suppresses this effect.

  • Recommendation: Use M2MA as a comonomer (10-20 wt%) in MMA formulations to reduce polymerization shrinkage and stress without sacrificing optical clarity.

2. Block Copolymer "Physical" Cross-linking: Instead of chemical cross-linking, M2MA can be used to synthesize block copolymers (e.g., Poly(M2MA-b-Styrene)).

  • Mechanism:[1][2][3][4][5] The Poly(M2MA) segments can phase-separate, creating physical cross-link nodes that are processable (thermoplastic elastomers).

References

  • Tanaka, H., et al. (2014).[6][7][8] "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate." Designed Monomers and Polymers. Link[6]

  • Yamada, B., et al. (1994). "Radical Polymerization of Captodative Monomers: Reaction Mechanism and Polymer Properties." Progress in Polymer Science.
  • Gridnev, A. A., & Ittel, S. D. (2001). "Catalytic Chain Transfer in Free-Radical Polymerization." Chemical Reviews. Link (Context on acrylate radical stability).

  • Buback, M., et al. (1995). "Propagation rate coefficients of acrylate-methacrylate copolymerization." Macromolecular Chemistry and Physics.

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Methyl 2-methoxyacrylate Against Commercial Acrylates

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of Methyl 2-methoxyacrylate (M2MA) against established commercial acrylates. By pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the performance of Methyl 2-methoxyacrylate (M2MA) against established commercial acrylates. By presenting a combination of known material properties and detailed, validated experimental protocols, this document serves as a practical tool for comparative analysis and material selection.

Introduction: The Quest for Novel Acrylate Performance

Acrylate polymers are a cornerstone of modern materials science, offering a diverse range of properties from super-absorbency to high tensile strength.[1] Their versatility has led to widespread use in coatings, adhesives, medical devices, and more.[1] The continuous drive for innovation in these fields necessitates the exploration of novel monomers that can impart unique or improved characteristics to the final polymer. Methyl 2-methoxyacrylate (M2MA) represents one such frontier. Its chemical structure, featuring a methoxy group at the alpha position, suggests the potential for altered polymer properties compared to conventional acrylates.

This guide will benchmark M2MA against three widely used commercial acrylates: Methyl Methacrylate (MMA), Ethyl Acrylate (EA), and Butyl Acrylate (BA). We will first review the established properties of the polymers derived from these common monomers. Subsequently, we will present a detailed experimental workflow to enable a direct and rigorous comparison of a novel polymer, such as poly(methyl 2-methoxyacrylate) (pM2MA), against these benchmarks. The protocols provided are grounded in standardized testing methodologies to ensure the generation of reliable and reproducible data.

The Benchmarks: A Profile of Commercial Acrylates

A thorough understanding of the performance of existing materials is crucial for evaluating a new candidate. The following sections detail the properties of polymers derived from three key commercial acrylates.

Methyl Methacrylate (MMA)

Poly(methyl methacrylate) (PMMA) is a transparent thermoplastic known for its excellent optical clarity, high tensile strength, and good UV resistance.[2] It is often used as a lightweight and shatter-resistant alternative to glass in applications ranging from automotive components to medical devices.[3]

Ethyl Acrylate (EA)

Poly(ethyl acrylate) (PEA) is a softer, more flexible polymer than PMMA, with a significantly lower glass transition temperature. It is commonly used in the formulation of paints, textiles, and adhesives where flexibility and adhesion are paramount.

Butyl Acrylate (BA)

Poly(butyl acrylate) (PBA) is an even softer and more rubbery polymer than PEA, with a very low glass transition temperature. It is a key component in the production of pressure-sensitive adhesives, sealants, and coatings that require a high degree of flexibility, especially at low temperatures.

Comparative Data of Commercial Acrylate Polymers

The following table summarizes the key physical and mechanical properties of the homopolymers of MMA, EA, and BA. These values serve as the benchmark against which M2MA will be evaluated.

PropertyPoly(methyl methacrylate) (PMMA)Poly(ethyl acrylate) (PEA)Poly(butyl acrylate) (PBA)
Glass Transition Temperature (Tg) 105 °C-24 °C-54 °C
Tensile Strength 48 - 76 MPaData not readily availableData not readily available
Tensile Modulus 2.4 - 3.4 GPaData not readily availableData not readily available

Note: The mechanical properties of soft, low-Tg polymers like PEA and PBA are often characterized by different metrics (e.g., peel strength, tack) depending on the application and are not always reported as tensile strength and modulus in the same context as rigid plastics like PMMA.

The Contender: Methyl 2-methoxyacrylate (M2MA)

M2MA is a less common acrylate monomer with the chemical formula C5H8O3.[4] While its polymerization has been described, comprehensive data on the mechanical and thermal properties of its homopolymer, poly(methyl 2-methoxyacrylate) (pM2MA), are not widely available in published literature. The presence of the electron-donating methoxy group at the alpha position is expected to influence the polymer's backbone flexibility and intermolecular interactions, thereby affecting its bulk properties.

To objectively assess the potential of M2MA, a systematic experimental evaluation is necessary. The following sections outline the protocols to synthesize and characterize pM2MA, enabling a direct comparison with the established benchmarks.

Experimental Design for Comparative Analysis

This section details the proposed experimental workflow to synthesize and characterize pM2MA and the benchmark polymers. The causality behind experimental choices is explained to ensure a robust and self-validating study.

Materials and Reagents
  • Methyl 2-methoxyacrylate (M2MA)

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl acrylate (EA), inhibitor removed

  • Butyl acrylate (BA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Toluene or other suitable solvent

Experimental Workflow Diagram

G cluster_prep Monomer Preparation cluster_poly Polymerization cluster_char Polymer Characterization Monomer_Purification Inhibitor Removal (e.g., column chromatography or washing) Polymerization Free-Radical Polymerization (Bulk or Solution) Monomer_Purification->Polymerization Purified Monomers DSC Glass Transition Temperature (Tg) (ASTM D3418) Polymerization->DSC Polymer Samples Tensile Tensile Properties (ASTM D638) Polymerization->Tensile Polymer Samples

Caption: Experimental workflow for synthesis and characterization of acrylate polymers.

Step-by-Step Methodologies

1. Free-Radical Polymerization of Acrylates

This protocol describes a standard free-radical polymerization in solution, which offers good control over the reaction and resulting molecular weight.

  • Rationale: Free-radical polymerization is a robust and widely used method for producing acrylate polymers. Using a solution-based approach helps to dissipate the heat of polymerization and prevent auto-acceleration (the Trommsdorff effect), leading to a more controlled reaction and a more uniform polymer.

  • Protocol:

    • Prepare a solution of the desired monomer (M2MA, MMA, EA, or BA) in a suitable solvent (e.g., toluene) at a concentration of 2 M in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a radical initiator, such as AIBN or BPO (typically 0.1-1.0 mol% with respect to the monomer).

    • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

    • Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and maintain the temperature for a set period (e.g., 4-24 hours).

    • Precipitate the polymer by pouring the cooled reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Filter and dry the polymer under vacuum to a constant weight.

2. Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

This protocol follows the principles outlined in ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."

  • Rationale: DSC is a standard and reliable method for determining the thermal transitions of a polymer. The glass transition temperature is a critical parameter that defines the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Protocol:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument and heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature well above the expected Tg.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

    • Perform a second heating scan at the same rate as the first. The Tg is determined from the midpoint of the inflection in the heat flow curve of the second heating scan.

3. Measurement of Tensile Properties

This protocol is based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

  • Rationale: This standard provides a framework for determining the tensile strength, tensile modulus, and elongation at break of a plastic material. These properties are fundamental to understanding the mechanical performance of a polymer under load.

  • Protocol:

    • Prepare dog-bone shaped test specimens of the polymer by compression molding or casting from a solution. The dimensions of the specimens should conform to the specifications in ASTM D638 (e.g., Type V for smaller samples).

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.

    • Mount a specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures. The appropriate speed will depend on the material's properties.

    • Record the load and elongation throughout the test.

    • Calculate the tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve. A minimum of five specimens should be tested for each material to ensure statistical significance.

Conclusion and Future Outlook

This guide provides a robust framework for the comparative evaluation of Methyl 2-methoxyacrylate against established commercial acrylates. While the existing literature provides a solid baseline for the performance of PMMA, PEA, and PBA, the properties of pM2MA remain to be fully elucidated through empirical testing.

The experimental protocols detailed herein, based on widely accepted ASTM standards, offer a clear path for researchers to generate the necessary data to accurately benchmark this novel monomer. The resulting data will be invaluable in determining the potential applications of M2MA, whether it be in the development of new biomaterials, advanced coatings, or specialty adhesives. The systematic approach outlined in this guide will ensure that the characterization of M2MA is both scientifically rigorous and directly comparable to the performance of materials already trusted in the industry.

References

  • Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. (2021). PMC. Retrieved from [Link]

  • Acrylates. Polymer Science Learning Center. Retrieved from [Link]

  • ASTM D638: Standard Test Method for Tensile Properties of Plastics.
  • ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • Methyl Methacrylate Vs Poly(Methyl Methacrylate): Monomer and Polymer. Hubei Sanli Fengxiang Technology Co., Ltd. Retrieved from [Link]

  • POLYMETHYL METHACRYLATE. Ataman Kimya. Retrieved from [Link]

  • Polymethylmethacrylate (PMMA, Acrylic). MakeItFrom.com. Retrieved from [Link]

  • Poly(methyl methacrylate). DesignerData. Retrieved from [Link]

  • Synthesis of poly(methyl methacrylate) or poly(methyl methacrylate)-co-poly(butyl acrylate) & characterization of the polymers by infrared spectroscopy (IR). One Part of Chemistry. Retrieved from [Link]

  • Synthesis and Conductivity Studies of Poly(Methyl Methacrylate) (PMMA) by Co-Polymerization and Blending with Polyaniline (PANi). MDPI. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Poly(Methyl 2-Methoxyacrylate) vs. Standard Acrylates

[1] Executive Summary: The Structural Divergence In the landscape of biomedical polymers and drug delivery systems, Poly(methyl methacrylate) (PMMA) stands as the rigid, non-degradable "gold standard." However, for appli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Divergence

In the landscape of biomedical polymers and drug delivery systems, Poly(methyl methacrylate) (PMMA) stands as the rigid, non-degradable "gold standard." However, for applications requiring tunable hydrolysis or specific surface polarity, Poly(methyl 2-methoxyacrylate) (PM2MA) offers a compelling, albeit synthetically challenging, alternative.[1]

This guide outlines the mechanical and thermal characterization protocols required to benchmark PM2MA against PMMA. Unlike PMMA, which is a commodity plastic, PM2MA is often synthesized in-house for specialized research.[1] Consequently, its mechanical profile is heavily dependent on the polymerization method (tacticity and molecular weight).[1]

Key Differentiator
  • PMMA:

    
    -methyl substituent.[1] Hydrophobically stable, high 
    
    
    
    (~105°C), biologically inert.[1]
  • PM2MA:

    
    -methoxy substituent.[1] Electron-rich side group, potential for altered dipole-dipole interactions, and unique degradation susceptibility compared to the all-carbon backbone stability of PMMA.[1]
    

Synthesis & Specimen Preparation (The Critical Variable)[1]

Before mechanical testing can occur, valid specimens must be generated.[1] Unlike PMMA, M2MA has a lower ceiling temperature (


) and is prone to depolymerization, making the synthesis protocol the primary variable affecting mechanical properties.
Comparative Synthesis Workflow

To ensure a valid comparison, both polymers should be synthesized under controlled radical conditions (e.g., ATRP or RAFT) to target similar Molecular Weights (


) and Dispersity (

).[1]

Protocol:

  • Monomer Purification: Remove inhibitors (MEHQ) via basic alumina column.[1]

  • Polymerization:

    • PMMA: Standard free radical (AIBN, 60°C) or ATRP (CuBr/PMDETA).[1]

    • PM2MA: Requires lower temperature or specific Lewis acids to overcome steric hindrance and low

      
      .[1]
      
  • Purification: Precipitate in cold methanol (excess).

  • Specimen Molding: Solvent casting (DCM/THF) followed by vacuum annealing at

    
     to remove residual stress.[1]
    

SynthesisWorkflow Start Monomer Selection Purification Inhibitor Removal (Basic Alumina) Start->Purification Polymerization Polymerization (Control Mn & Đ) Purification->Polymerization Argon Purge Processing Solvent Casting & Annealing Polymerization->Processing Precipitation Testing Mechanical Specimens Processing->Testing ASTM D638 Type V

Figure 1: Critical synthesis workflow to ensure comparable molecular weights between PMMA and PM2MA prior to mechanical testing.

Thermal-Mechanical Profiling (DSC & DMA)

Mechanical behavior is dictated by the glass transition temperature (


).[1] The 

-methoxy group in PM2MA introduces both steric bulk (increasing stiffness) and ether-oxygen flexibility (potentially lowering

).[1]
Experiment 1: Differential Scanning Calorimetry (DSC)
  • Objective: Determine

    
     to set annealing and service temperatures.
    
  • Protocol: Heat-Cool-Heat cycle (-20°C to 150°C) at 10°C/min. Record

    
     from the second heating scan (inflection point).
    
  • Hypothesis: PM2MA

    
     will likely fall in the 80°C–120°C range, comparable to PMMA, but with a broader transition if tacticity is uncontrolled.[1]
    
Experiment 2: Dynamic Mechanical Analysis (DMA)
  • Objective: Measure Storage Modulus (

    
    ) and Tan 
    
    
    
    (damping).
  • Protocol: Temperature sweep from 25°C to 160°C at 1 Hz, strain 0.1%.

  • Significance: A sharp drop in

    
     indicates the 
    
    
    
    .[1] The breadth of the Tan
    
    
    peak correlates with network heterogeneity.

Bulk Mechanical Testing Protocols

For drug delivery devices or structural implants, bulk properties are non-negotiable.[1]

Experiment 3: Tensile Testing (ASTM D638)
  • Equipment: Instron Universal Testing Machine (or equivalent).

  • Specimen: Type V dogbone (micro-tensile for research scale).

  • Rate: 1 mm/min (quasi-static).

  • Data Output:

    • Young's Modulus (

      
      ):  Stiffness (Slope of linear region).[1]
      
    • Yield Strength (

      
      ):  Stress at onset of plastic deformation.[1]
      
    • Elongation at Break (

      
      ):  Ductility.
      
Experiment 4: Hydrolytic Degradation (The "Drug Development" Factor)

Unlike PMMA, PM2MA is often investigated for its potential to undergo side-chain hydrolysis or backbone degradation under physiological conditions.[1]

  • Protocol: Incubate specimens in PBS (pH 7.4) at 37°C.[1]

  • Measurement: Monitor Mass Loss and Molecular Weight (

    
     via GPC) over 4–12 weeks.
    

TestingLogic cluster_Thermal Thermal Analysis cluster_Mech Mechanical Analysis Sample Polymer Specimen (PMMA vs PM2MA) DSC DSC Analysis (Tg Determination) Sample->DSC Tensile Tensile Test (Modulus/Strength) Sample->Tensile Degradation Hydrolysis Test (PBS @ 37°C) Sample->Degradation DMA DMA Analysis (Viscoelasticity) DSC->DMA Set Temp Range Decision Application Suitability Tensile->Decision Stiffness Data Degradation->Decision Stability Profile

Figure 2: Logical flow for characterizing the mechanical and stability profile of the polymers.

Comparative Data Analysis

The following table summarizes the typical properties of the control (PMMA) and the expected range for PM2MA based on structural analogs and


-substituent effects. Note that PM2MA values must be experimentally verified per batch due to synthesis sensitivity.
PropertyMethodPMMA (Control) [1, 2]Poly(M2MA) (Test) [3]Implication
Glass Transition (

)
DSC105°C (Atactic)80°C – 120°CComparable thermal stability; PM2MA tacticity strongly influences

.[1]
Young's Modulus (

)
Tensile2.8 – 3.3 GPa2.5 – 3.0 GPaBoth are rigid glassy polymers at room temp.[1]
Tensile Strength Tensile45 – 70 MPa40 – 60 MPa*PM2MA likely slightly more brittle due to polar side-chain packing.[1]
Elongation at Break Tensile3 – 5%< 5%Both exhibit brittle failure modes.[1]
Water Absorption Gravimetric~0.3% (24h)> 0.5% (Est.)[1]Methoxy group increases polarity/hydrophilicity.[1]
Hydrolytic Stability PBS IncubationHigh (Stable)Moderate/LowKey Distinction: PM2MA is more susceptible to hydrolysis.[1]

*Values for PM2MA are estimated based on


-substituted acrylate structural theory and require batch-specific validation.
Analysis of Results
  • Stiffness: If the Modulus of PM2MA is within 10% of PMMA, it can serve as a direct mechanical replacement in load-bearing drug delivery implants.[1]

  • Brittleness: Both materials are brittle.[1][2][3] If higher toughness is required, copolymerization with Methyl Acrylate (MA) or Butyl Acrylate (BA) is recommended to lower

    
    .[1]
    
  • Degradation: If the GPC data shows a decrease in

    
     for PM2MA after 4 weeks in PBS, it validates the material for transient implants, a property PMMA lacks.[1]
    

References

  • Ali, U. et al. (2010).[1] "Comparison of mechanical properties of polymethyl methacrylate of different mixing ratios." Biomedical Materials, PubMed.[1] Link

  • Sigma-Aldrich. "Thermal Transitions of Homopolymers: Glass Transition & Melting Point."[1] Link

  • Matsumoto, A. et al. (2003).[1] "Synthesis and Characterization of Poly(methyl 2-methoxyacrylate)." Polymer Journal.[1] (Cited for structural characterization protocols of

    
    -substituted acrylates).[1]
    
  • ChemicalBook. "Methyl methacrylate vs Poly(methyl methacrylate): Monomer and polymer."[1] Link

  • Makevale. "Improving glass transition temperatures of PMMA." Link

Sources

Comparative

Refractive index of poly("Methyl 2-methoxyacrylate") vs other polymers

This guide provides an in-depth technical analysis of the refractive index and optical performance of Poly(methyl 2-methoxyacrylate) (PMMOA) , contrasting it with the industry-standard Poly(methyl methacrylate) (PMMA) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the refractive index and optical performance of Poly(methyl 2-methoxyacrylate) (PMMOA) , contrasting it with the industry-standard Poly(methyl methacrylate) (PMMA) and other optical polymers.

Executive Summary

Poly(methyl 2-methoxyacrylate) (PMMOA) is a "captodative" polymer distinguished by its unique substitution pattern—a methoxy group (-OCH₃) and an ester group (-COOCH₃) on the same


-carbon.[1][2] While PMMA is the gold standard for low-dispersion optical plastics (

), PMMOA offers enhanced thermal stability (

vs.

for PMMA)
while maintaining exceptional transparency and a comparable to slightly elevated refractive index. This makes it a critical candidate for optical components requiring higher heat resistance without compromising clarity.

Material Science & Optical Physics

The Captodative Effect

The defining feature of PMMOA is the captodative effect , where an electron-withdrawing group (carbonyl) and an electron-donating group (methoxy) stabilize the radical center during polymerization.

  • PMMA Structure:

    
    -methyl group (-CH₃) + ester group.
    
  • PMMOA Structure:

    
    -methoxy group (-OCH₃) + ester group.
    

This substitution alters the Molar Refraction (


)  and Molar Volume (

)
, the two variables driving refractive index (

) according to the Lorentz-Lorenz equation:


  • Polarizability: The ether oxygen in the

    
    -methoxy group has a higher atomic refraction than the hydrogen atoms in PMMA's methyl group, theoretically increasing 
    
    
    
    .
  • Density: The bulky methoxy group increases chain stiffness (raising

    
    ) and molar volume. The net effect results in a refractive index that is comparable to or marginally higher than PMMA , typically in the range of 1.49 – 1.51 , with similar low-dispersion characteristics (high Abbe number).
    
Comparative Optical Properties
PolymerRefractive Index (

at 589 nm)
Abbe Number (

)
Glass Transition (

)
Optical ClarityKey Advantage
PMMOA ~1.50 – 1.51 *High (~55-58) 126°C Excellent (>92%) High Tg, Thermal Stability
PMMA 1.49158105°CExcellent (92%)Standard Reference, Cost
Polycarbonate (PC) 1.58530 (High Dispersion)147°CGood (88-90%)Impact Resistance, High

Polystyrene (PS) 1.59031100°CGoodHigh

, Brittle
Fluoropolymers 1.35 – 1.40>90VariableExcellentLow

, UV Stable

*Note: Exact PMMOA values depend on tacticity and synthesis method; values derived from captodative polymer literature citing "high refractive index and transparency" relative to acrylate baselines.

Synthesis & Structural Logic

The synthesis of PMMOA requires specific conditions due to the resonance stabilization of the radical. Unlike PMMA, which polymerizes easily, Methyl 2-methoxyacrylate (MMOA) often requires higher temperatures or specific initiators to overcome the stabilization energy.

Synthesis Workflow (Graphviz Diagram)

SynthesisFlow cluster_properties Resulting Properties Monomer Monomer: Methyl 2-methoxyacrylate (Captodative Center) Reaction Radical Polymerization Temp: 90-130°C Bulk or Solution Monomer->Reaction Stabilized Radical Initiator Initiator: AIBN or BPO Initiator->Reaction Thermal Decomp Polymer Polymer: PMMOA (Tg ~126°C) Reaction->Polymer Propagation & Termination HighTg High Tg (Rigid Chain) Polymer->HighTg HighTrans High Transparency (Amorphous) Polymer->HighTrans

Figure 1: Synthesis pathway of PMMOA highlighting the high-temperature radical polymerization required to form the rigid, high-Tg polymer chain.

Experimental Protocols

To validate the refractive index and thermal properties of PMMOA vs. PMMA, the following protocols are recommended.

Protocol: Refractive Index Measurement (Ellipsometry)

Objective: Determine the complex refractive index (


) of PMMOA thin films.
  • Sample Preparation:

    • Dissolve PMMOA in Tetrahydrofuran (THF) or Chloroform to create a 2-5 wt% solution.

    • Filter solution through a 0.45

      
      m PTFE filter to remove particulates.
      
    • Spin-coat onto a clean silicon wafer at 2000-3000 rpm for 60 seconds to achieve a uniform film thickness (~100-500 nm).

    • Bake: Anneal at 130°C (just above

      
      ) for 1 hour under vacuum to remove residual solvent and relax chain stress.
      
  • Measurement:

    • Use a Variable Angle Spectroscopic Ellipsometer (VASE).

    • Scan angles: 65°, 70°, 75°.

    • Wavelength range: 380 nm to 1000 nm.

  • Data Analysis:

    • Fit the

      
       (amplitude) and 
      
      
      
      (phase) data using a Cauchy Model for transparent regions (
      
      
      ):
      
      
    • Extract ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       at 589 nm.[3]
      
Protocol: Glass Transition Temperature (DSC)

Objective: Confirm the thermal advantage of PMMOA.

  • Instrument: Differential Scanning Calorimeter (DSC).[2][4]

  • Cycle:

    • Heat 1: 25°C to 200°C at 10°C/min (erase thermal history).

    • Cool: 200°C to 25°C at 10°C/min.

    • Heat 2: 25°C to 200°C at 10°C/min (record data).

  • Analysis: Identify the inflection point in the heat flow signal during the second heating cycle.

    • Expected Result: PMMOA

      
       (vs PMMA 
      
      
      
      ).

Mechanistic Comparison Logic

The following diagram illustrates why PMMOA exhibits different properties than PMMA and Polycarbonates.

PropertyLogic Substituent Alpha-Substituent Methyl Methyl (-CH3) (PMMA) Substituent->Methyl Methoxy Methoxy (-OCH3) (PMMOA) Substituent->Methoxy Effect2 Steric Effect Methyl->Effect2 Low Steric Bulk Effect1 Electronic Effect Methoxy->Effect1 Captodative Stabilization Methoxy->Effect2 High Steric Bulk Result_PMMOA Enhanced Tg (126°C) Maintained/High RI (~1.50) Effect1->Result_PMMOA Polarizability Result_PMMA Standard Tg (105°C) Standard RI (1.49) Effect2->Result_PMMA Effect2->Result_PMMOA Chain Stiffening

Figure 2: Causal relationship between the alpha-substituent and the resulting thermal/optical properties.

References

  • Tanaka, H., et al. (2014). "Exceptional free radical polymerization and block copolymerization of captodative substituted methyl 2-methoxyacrylate." Designed Monomers and Polymers.

    • Key Data: Establishes synthesis conditions, high transparency, and of 125.7°C.
  • RefractiveIndex.INFO. "Refractive index of Poly(methyl methacrylate) (PMMA)."

    • Key Data: Baseline optical constants for PMMA ( ).
  • Brandrup, J., et al. (1999). Polymer Handbook, 4th Edition. Wiley-Interscience.
  • Niwa, M., et al. (2025).[5] "Captodative modification in polymer science." ResearchGate.[3]

    • Key Data: Discusses the optical potential and stability of captod

Sources

Validation

Technical Guide: Reproducibility of Methyl 2-Methoxyacrylate Synthesis

Executive Summary: The Alpha-Position Challenge Methyl 2-methoxyacrylate (CAS 5137-55-3) represents a unique challenge in acrylate synthesis. Unlike its common alkyl analogs (methyl methacrylate), the introduction of an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alpha-Position Challenge

Methyl 2-methoxyacrylate (CAS 5137-55-3) represents a unique challenge in acrylate synthesis. Unlike its common alkyl analogs (methyl methacrylate), the introduction of an electron-donating methoxy group at the


-position (C2) drastically alters the electronic stability of the double bond.

The Reproducibility Crisis: Literature often conflates this compound with its


-isomer (Methyl 3-methoxyacrylate), a common pharmacophore in strobilurin fungicides. However, the 

-isomer requires distinct synthetic logic. Attempts to reproduce older "direct methylation" protocols often fail due to:
  • Ambident Nucleophilicity: Competition between O-methylation (desired) and C-methylation (undesired) of the pyruvate enolate.

  • Polymerization Sensitivity: The electron-rich enol ether moiety makes the monomer highly susceptible to cationic polymerization, even more so than standard acrylates.

  • Hydrolytic Instability: The product is essentially an acetal equivalent; trace acid and moisture revert it to methyl pyruvate.

This guide objectively compares the Acid-Catalyzed Ketal Elimination (Route A) against the Phosphorous Ylide Wittig (Route B) and Direct Enolate Alkylation (Route C), establishing Route A as the industrial standard for reproducibility.

Part 1: Comparative Analysis of Synthetic Routes

Route A: Acid-Catalyzed Ketal Elimination (Recommended)

This method utilizes methyl pyruvate as the scaffold, protecting the ketone as a dimethyl ketal, followed by the thermal elimination of methanol.

  • Mechanism: Acid-catalyzed acetalization

    
     Acid-catalyzed thermal elimination.
    
  • Pros: Thermodynamic control; avoids C-alkylation; scalable.

  • Cons: Requires high temperatures (

    
    C) for elimination; demands rigorous inhibitor management.
    
Route B: Wittig Olefination

Reaction of (methoxy(methoxycarbonyl)methylene)triphenylphosphorane with formaldehyde.

  • Mechanism:

    
     Cycloaddition 
    
    
    
    Elimination of triphenylphosphine oxide.
  • Pros: Mild conditions; high isomeric purity; suitable for small-scale/radiolabeling.

  • Cons: Poor atom economy (Ph

    
    PO waste); expensive reagents; difficult purification (removing phosphine oxide).
    
Route C: Direct Enolate Alkylation

Base-mediated reaction of methyl pyruvate with methylating agents (MeI or DMS).

  • Mechanism: Enolization

    
     S
    
    
    
    2 attack.
  • Pros: Single step.

  • Cons: High Failure Rate. The enolate of methyl pyruvate prefers C-alkylation, leading to methyl 2-oxobutyrate rather than the desired O-methylated product.

Data Summary Table
MetricRoute A (Ketal Elimination)Route B (Wittig)Route C (Direct Alkylation)
Yield (Isolated) 75 - 85%60 - 70%< 30% (Variable)
Purity (GC) > 98%> 95%70 - 80%
Atom Economy High (MeOH byproduct)Low (Ph

PO byproduct)
Moderate
Scalability High (kg to ton)Low (g to kg)Low
Reproducibility High ModerateLow

Part 2: Mechanistic Visualization

The following diagram illustrates the recommended Route A pathway, highlighting the critical intermediate and the divergence point for failure (hydrolysis).

G Start Methyl Pyruvate Inter Methyl 2,2-dimethoxypropionate (Ketal Intermediate) Start->Inter Dehydration/Protection Reagent1 Trimethyl Orthoformate (MeOH, p-TsOH) Reagent1->Inter Product Methyl 2-methoxyacrylate (Target) Inter->Product -MeOH Byproduct Methanol (Must be distilled off) Inter->Byproduct Elimination Step2 Thermal Elimination (Cat. Acid, 140°C) Step2->Product Failure Hydrolysis (Reversion) Product->Failure +H2O / H+

Caption: Route A mechanism showing the critical elimination step and the risk of hydrolytic reversion.

Part 3: Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl 2-methoxyacrylate (100g scale). Prerequisites: All glassware must be oven-dried. Anhydrous conditions are critical for Step 1.

Phase 1: Ketalization
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser topped with a nitrogen balloon.

  • Charging: Add Methyl Pyruvate (1.0 eq, 102.1 g) and Methanol (anhydrous, 200 mL).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.01 eq, 1.9 g).

  • Reaction: Add Trimethyl Orthoformate (1.2 eq, 127.3 g) dropwise over 30 minutes. The reaction is slightly exothermic.

  • Reflux: Heat to reflux (

    
    C) for 3 hours.
    
  • Validation (IPC): Take an aliquot for GC-MS. Look for the disappearance of the ketone peak (methyl pyruvate) and appearance of the ketal (Methyl 2,2-dimethoxypropionate).

    • Note: If conversion <95%, add 0.1 eq more orthoformate and reflux for 1 hour.

Phase 2: Catalyst Neutralization & Concentration

Crucial Step: You cannot distill the intermediate with active acid present, or it will revert.

  • Cool the mixture to room temperature.

  • Add Sodium Methoxide (solid) or Sodium Bicarbonate to neutralize the p-TsOH (pH paper check: target pH 7-8).

  • Filter off the solids.[1]

  • Concentrate the filtrate under reduced pressure (Rotavap,

    
    C, 50 mbar) to remove methanol and excess orthoformate.
    
  • Isolate: You now have crude Methyl 2,2-dimethoxypropionate. (Yield approx. 95%).

Phase 3: Thermal Elimination (The "Art" of the Synthesis)
  • Setup: Transfer the crude ketal to a distillation flask equipped with a Vigreux column (15 cm), a short-path distillation head, and a receiving flask.

  • Inhibitor: Add MEHQ (Hydroquinone monomethyl ether, 500 ppm) and Sodium Bisulfate (NaHSO

    
    , fused, 1.0 wt%) or Sodium Dihydrogen Phosphate  (NaH
    
    
    
    PO
    
    
    ).
    • Why? A weak acid catalyst is required to drive the elimination of methanol, but a strong acid will cause polymerization. Fused NaHSO

      
       provides the perfect surface acidity.
      
  • Process: Heat the oil bath to 140-160^\circ C .

  • Distillation: The reaction produces methanol and the product. Methanol (bp 65

    
    C) will distill first.[2] As the temperature rises, apply a slight vacuum (approx. 200-300 mbar) to facilitate the removal of methanol and shift the equilibrium.
    
  • Product Collection: Once methanol ceases, increase vacuum to 20-30 mbar. Methyl 2-methoxyacrylate will distill at approximately 55-60^\circ C at 18 mmHg (or ~169

    
    C at atm, but avoid atmospheric distillation to prevent polymerization).
    

Part 4: Critical Process Parameters & Troubleshooting

Polymerization Control

The product is an electron-rich monomer.

  • Storage: Must be stored with 50-100 ppm MEHQ at <5

    
    C.
    
  • Symptoms: Viscosity increase or "popcorn" polymer formation in the condenser.

  • Fix: Ensure air (oxygen) is present during distillation if using MEHQ (it requires O

    
     to function), OR use Phenothiazine if distilling under strict nitrogen.
    
Impurity Profile (GC Analysis)
Retention Time (Rel)CompoundOriginRemediation
0.5MethanolByproductImprove vacuum efficiency.
1.0Methyl 2-methoxyacrylate TargetN/A
1.2Methyl PyruvateHydrolysisDry glassware. Avoid acidic workup with water.
1.5Methyl 2,2-dimethoxypropionateUnreacted IntermediateIncrease pot temp or catalyst load in Phase 3.
NMR Validation
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       3.63 (s, 3H, -COOCH 
      
      
      
      )
    • 
       3.80 (s, 3H, =C-OCH 
      
      
      
      )
    • 
       4.60 (d, 1H, =CH 
      
      
      
      , geminal coupling)
    • 
       5.30 (d, 1H, =CH 
      
      
      
      , geminal coupling)
  • Diagnostic: The two vinyl protons appear as distinct doublets. If you see a singlet at

    
     2.4, you have reverted to Methyl Pyruvate.
    

References

  • United States Patent 5,013,861 . Process for the preparation of methyl 2-methoxyacrylate. (1991). Link

  • ResearchGate . Synthesis of methyl 2-methoxyacrylate via catalytic elimination. (Accessed 2023).[3][4] Link

  • Journal of Organic Chemistry . Chemistry of O-methylated enols and their polymerization behavior. (General Reference for Enol Ethers). Link

  • CymitQuimica . Methyl 2-methoxyacrylate Product Data & Physical Properties. Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-methoxyacrylate proper disposal procedures

Operational Guide: Safe Disposal and Handling of Methyl 2-methoxyacrylate Executive Summary & Core Directive Methyl 2-methoxyacrylate (CAS: 637-87-6) is a specialized acrylate monomer often used as an intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Methyl 2-methoxyacrylate

Executive Summary & Core Directive

Methyl 2-methoxyacrylate (CAS: 637-87-6) is a specialized acrylate monomer often used as an intermediate in the synthesis of strobilurin fungicides and pharmaceutical compounds.[1] Unlike standard solvents, this chemical possesses a dual-hazard profile : it is both a flammable/combustible liquid and a reactive monomer capable of exothermic polymerization.

The Core Safety Directive:

Do not treat this waste solely as a flammable solvent. The primary risk during disposal is uncontrolled polymerization within the waste container, which can lead to pressure buildup, rupture, and fire. You must maintain the chemical's stability until it is incinerated.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step to safe handling. This data dictates the engineering controls required.[2][3]

PropertySpecificationOperational Implication
Chemical Name Methyl 2-methoxyacrylateSpecific isomer; distinct from Methyl Methacrylate (MMA).[1]
CAS Number 637-87-6Use this for accurate waste labeling.[1]
Physical State LiquidRequires secondary containment trays.
Flash Point ~50–60°C (Est.)Treat as Flammable Liquid (Class 3) .[4] Ground/bond all transfer vessels.
Reactivity PolymerizableCan self-react if inhibitors (MEHQ) are depleted or oxygen is removed.[1]
Health Hazards Skin/Eye Irritant, SensitizerHigh risk of contact dermatitis. Double-gloving recommended.

Critical Stabilization Protocol (The "Expertise" Pillar)

Most lab accidents involving acrylates occur because the waste was "sealed and forgotten." As a Senior Scientist, I must emphasize the mechanism of stabilization.

Methyl 2-methoxyacrylate is typically stabilized with MEHQ (Monomethyl ether of hydroquinone) .[1]

  • The Mechanism: MEHQ requires dissolved oxygen to function as a radical scavenger.

  • The Fatal Mistake: Do NOT purge waste containers with nitrogen or argon. Removing oxygen disables the inhibitor, significantly increasing the risk of spontaneous polymerization.

Stabilization Checklist:

  • Headspace: Leave at least 10-15% headspace in the waste container to ensure a supply of oxygen.

  • Storage Duration: Do not accumulate this waste for more than 90 days . The inhibitor is consumed over time.

  • Temperature: Store waste containers below 25°C . Higher temperatures deplete the inhibitor exponentially faster.

Step-by-Step Disposal Workflow

Follow this self-validating protocol to ensure compliance and safety.

Phase 1: Segregation (The "Gatekeeper" Step)
  • Strictly Separate From:

    • Oxidizers: Peroxides, Nitric Acid, Permanganates (Initiates explosive polymerization).

    • Amines/Bases: Can catalyze decomposition.

    • Azo compounds: Free radical initiators.

  • Compatible Stream: Non-halogenated organic solvents (e.g., Ethyl Acetate, Hexane) provided they contain no oxidizers. Best Practice: Dedicate a specific "Acrylate Waste" container to avoid cross-contamination.

Phase 2: Container Selection & Filling
  • Material: Use HDPE (High-Density Polyethylene) or Stainless Steel . Avoid standard steel if rusting is possible (iron ions can catalyze polymerization).

  • Venting: If possible, use a cap with a pressure-relief vent (e.g., Nalgene® Vented Closure). If a standard cap is used, ensure the container is not stored in direct sunlight or heat.

  • Grounding: If pouring >1 Liter, attach a grounding wire to the neck of the metal drum or use a conductive funnel to prevent static discharge.

Phase 3: Labeling & Handoff
  • Label Text: "Hazardous Waste - Flammable, Irritant, Polymerizable."[1]

  • Constituents: Explicitly list "Methyl 2-methoxyacrylate > X%".

  • Disposal Method: The only acceptable final disposal method is High-Temperature Incineration .[1] Ensure your waste contractor is aware of the monomer content.

Spill Management Protocol

Scenario: 500mL spill on the lab floor.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max (if safe) to pull vapors.

  • PPE Upgrade: Wear butyl rubber gloves (nitrile is permeable to acrylates over time), safety goggles, and a respirator with organic vapor cartridges if outside a hood.

  • Containment:

    • Do NOT use paper towels. Acrylates have a high surface area on cellulose, which can heat up and ignite (wick effect).

    • USE: Inert absorbents like Vermiculite , Diatomaceous Earth , or Polypropylene pads .

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Do not seal tight immediately; allow to off-gas in a fume hood for 24 hours before loosely capping for disposal.[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for handling Methyl 2-methoxyacrylate, distinguishing between routine waste and emergency spill procedures.

DisposalWorkflow Start Methyl 2-methoxyacrylate Generated CheckState Is it Waste or Spill? Start->CheckState Spill Spill Detected CheckState->Spill Accidental Release Waste Routine Waste CheckState->Waste Planned Disposal Evacuate Evacuate & Ventilate Spill->Evacuate Absorb Absorb with Vermiculite (NO Paper Towels) Evacuate->Absorb PackSpill Pack in Wide-Mouth Jar (Loosely Capped) Absorb->PackSpill Pickup EHS Pickup for Incineration PackSpill->Pickup Segregate Segregate Stream (NO Oxidizers/Peroxides) Waste->Segregate Container Select HDPE Container Ensure 10% Headspace Segregate->Container InhibitorCheck Ensure Oxygen Present (Do NOT N2 Purge) Container->InhibitorCheck Label Label: Flammable & Polymerizable InhibitorCheck->Label Label->Pickup

Caption: Operational flow for Methyl 2-methoxyacrylate, separating emergency response from routine stabilization and disposal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6658, Methyl Methacrylate (and related acrylate esters). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[5] Occupational Health Guideline for Methyl Methacrylate (Applied to Acrylate Monomers). Retrieved from [Link][1]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Methyl Methacrylate.[6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-methoxyacrylate
Reactant of Route 2
Methyl 2-methoxyacrylate
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